8-Bromo-6-methylquinoline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
8-bromo-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNEQXRWAWITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517778 | |
| Record name | 8-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84839-95-2 | |
| Record name | 8-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-methylquinoline via the Skraup Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 8-bromo-6-methylquinoline, a valuable heterocyclic compound, utilizing the classic Skraup reaction. As senior application scientists, we move beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, the rationale behind procedural choices, and the practical insights necessary for successful and safe execution in a laboratory setting.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors and antibacterial agents.[2] The specific target of this guide, this compound, is a versatile intermediate. The bromine atom at the 8-position serves as a reactive handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of novel molecules for drug discovery and development.[2]
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and direct method for constructing the quinoline core from an aromatic amine and glycerol.[3][4] While effective, the reaction is notoriously exothermic and requires careful control to ensure both safety and optimal yield.[5][6] This guide will dissect the critical parameters for successfully synthesizing this compound, starting with the necessary precursor, 2-bromo-4-methylaniline.
The Foundational Starting Material: Synthesis of 2-Bromo-4-methylaniline
A crucial prerequisite for the target synthesis is the availability of high-purity 2-bromo-4-methylaniline. This substituted aniline is not always readily available and often needs to be synthesized in-house. A common and reliable method involves the bromination of p-toluidine after protection of the amine group via acetylation.
Synthetic Pathway for 2-Bromo-4-methylaniline
The synthesis is a two-step process:
-
Acetylation: p-Toluidine is first acetylated to form N-acetyl-p-toluidine. This step is critical as it protects the amino group from oxidation during the subsequent bromination and directs the bromine atom to the ortho position.
-
Bromination and Hydrolysis: The N-acetyl-p-toluidine is then brominated. The acetyl group is subsequently removed by acid hydrolysis to yield the desired 2-bromo-4-methylaniline.[7]
Detailed Experimental Protocol for 2-Bromo-4-methylaniline Synthesis
-
Step 1: Acetylation of p-Toluidine
-
Step 2: Bromination
-
While stirring, slowly add liquid bromine dropwise to the cooled reaction mixture, ensuring the temperature is maintained between 50-55°C.[7]
-
After the addition is complete, continue stirring at this temperature for an additional hour.[7]
-
Pour the reaction mixture into a large volume of ice water with vigorous stirring to precipitate the crude product, 3-bromo-4-acetamidotoluene.[7]
-
Filter the solid, wash with water, and dry. Recrystallization from 80% ethanol can be performed to obtain pure white, needle-like crystals.[7]
-
-
Step 3: Hydrolysis
-
Step 4: Liberation of the Free Amine
-
Suspend the hydrochloride salt in water.
-
Slowly add a concentrated solution of sodium hydroxide with stirring. An oily layer of 2-bromo-4-methylaniline will form.[7]
-
Separate the oily layer and purify by vacuum distillation to obtain the final product.[7] The expected yield is in the range of 51-57%.[7]
-
The Core Synthesis: Skraup Reaction for this compound
The Skraup synthesis is a one-pot reaction that involves heating an aromatic amine with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent.[5][8]
The Underlying Mechanism
The reaction proceeds through a series of well-established steps:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5] This is a critical initiation step.
-
Michael Addition: The aromatic amine, in this case, 2-bromo-4-methylaniline, undergoes a Michael-type conjugate addition to acrolein.[6][8]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydro-8-bromo-6-methylquinoline.[5][6]
-
Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic this compound.[5][6]
// Nodes Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Acrolein [label="Acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="2-Bromo-4-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroquinoline [label="1,2-Dihydro-8-bromo-\n6-methylquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoline [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glycerol -> Acrolein [label=" H₂SO₄\n-2H₂O ", color="#EA4335"]; {rank=same; Acrolein; Amine;} Acrolein -> Michael_Adduct [label=" Michael\nAddition ", color="#4285F4"]; Amine -> Michael_Adduct [style=invis]; Michael_Adduct -> Dihydroquinoline [label=" Cyclization &\nDehydration ", color="#FBBC05"]; Dihydroquinoline -> Quinoline [label=" Oxidation ", color="#EA4335"]; }
Figure 1: Simplified mechanism of the Skraup reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Skraup synthesis and should be conducted with strict adherence to safety precautions.[5][6]
-
Materials and Reagents:
-
2-Bromo-4-methylaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate heptahydrate (as a moderator)
-
-
Procedure:
-
In a large three-necked round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously mix 2-bromo-4-methylaniline, glycerol, the chosen oxidizing agent, and ferrous sulfate heptahydrate.
-
With efficient stirring and external cooling (ice bath), slowly and carefully add concentrated sulfuric acid dropwise. The addition is highly exothermic, and the temperature must be controlled.
-
Once the addition is complete, gently heat the mixture using a heating mantle or an oil bath. The reaction will become exothermic and may begin to boil without external heating.[6] Be prepared to remove the heat source to maintain control.
-
After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the cooled mixture with a large volume of water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed in an ice bath to manage the heat generated.
-
The crude product can be isolated by steam distillation.[6] The unchanged oxidizing agent (if nitrobenzene was used) will distill first, followed by the product.[6]
-
Separate the organic layer from the distillate and dry it over an anhydrous drying agent (e.g., anhydrous potassium carbonate).
-
Further purification can be achieved by vacuum distillation.
-
// Nodes Start [label="Start: Assemble Reagents in Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Acid [label="Slow Addition of Conc. H₂SO₄\n(with cooling)", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="Controlled Heating & Reflux\n(3-4 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilution [label="Dilute with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralization [label="Neutralize with Conc. NaOH\n(with cooling)", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Steam Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Separation, Drying, &\nVacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Add_Acid [color="#5F6368"]; Add_Acid -> Heating [color="#5F6368"]; Heating -> Cooling [color="#5F6368"]; Cooling -> Dilution [color="#5F6368"]; Dilution -> Neutralization [color="#5F6368"]; Neutralization -> Isolation [color="#5F6368"]; Isolation -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; }
Figure 2: Experimental workflow for the Skraup synthesis.
Process Optimization and Troubleshooting
The success of the Skraup synthesis is highly dependent on careful control of the reaction conditions. The following table summarizes key parameters and their impact on the synthesis of substituted quinolines.
| Parameter | Recommended Condition/Consideration | Rationale and Impact on Yield |
| Starting Aniline | 2-bromo-4-methylaniline | The methyl group is electron-donating, which generally favors the reaction, while the bromo group is electron-withdrawing and deactivating. This balance can affect the required reaction conditions.[9][10] |
| Oxidizing Agent | Nitrobenzene or Arsenic Pentoxide | Nitrobenzene can also act as a solvent.[5][6] Arsenic pentoxide is reported to result in a less violent reaction but is highly toxic.[3][10] |
| Moderator | Ferrous sulfate heptahydrate | Crucial for controlling the exothermic nature of the reaction, preventing it from becoming violent and reducing tar formation.[6][11] |
| Temperature Control | Gradual heating and careful monitoring | The reaction is highly exothermic.[5][9] Overheating can lead to the formation of tar and a decrease in yield.[9] |
| Stirring | Efficient mechanical stirring | Essential for homogenous mixing of the viscous reaction mixture to prevent localized overheating.[9] |
Common Issues and Solutions:
-
Violent, Uncontrolled Reaction: This is the most significant hazard of the Skraup synthesis.[5][9] The use of a moderator like ferrous sulfate is essential.[6] The slow, careful addition of sulfuric acid with adequate cooling is also critical.
-
Low Yield: Can be caused by several factors, including the deactivating effect of the bromo substituent on the aniline, improper temperature control, or inadequate mixing.[9] For deactivated anilines, more forcing conditions may be necessary, but this can increase byproduct formation.[9]
-
Tar Formation: A common issue due to the harsh acidic conditions and high temperatures, which can cause polymerization of intermediates like acrolein.[9] Using a moderator and optimizing the temperature can help minimize this.[10] Steam distillation is an effective method for isolating the product from a tarry mixture.[10]
Safety Precautions: A Critical Imperative
The Skraup reaction is hazardous and must be performed with stringent safety measures.[9]
-
Exothermic Reaction: The reaction is highly exothermic and can become violent.[9] It must be conducted in a well-ventilated fume hood with a safety shield. An ice bath should be readily available for emergency cooling.
-
Corrosive and Toxic Reagents: Concentrated sulfuric acid is extremely corrosive.[6] Aniline derivatives and nitrobenzene are toxic and can be absorbed through the skin.[6][9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.
-
Pressure Build-up: The reaction apparatus must not be a closed system to prevent pressure build-up, especially during the exothermic phase.[9]
A thorough risk assessment must be conducted before commencing this synthesis.
Conclusion
The Skraup synthesis, while challenging, remains a valuable and direct route for the preparation of quinolines. The successful synthesis of this compound provides a key intermediate for the development of novel chemical entities. By understanding the underlying mechanism, carefully controlling the reaction parameters, and adhering to strict safety protocols, researchers can effectively utilize this classic reaction to advance their research in drug discovery and materials science.
References
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- BenchChem. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Guidechem. (n.d.). How to Synthesize 2-Bromo-4-methylaniline? - FAQ.
- (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Wikipedia. (2023, September 21). Skraup reaction.
- NROChemistry. (n.d.). Skraup Reaction.
- MDPI. (2019, May 10).
- Google Patents. (2000, August 15). US6103904A - Skraup reaction process for synthesizing quinolones.
- Vive Chemistry. (2012, November 3). Skraup's Synthesis.
- YouTube. (2022, January 22). Skraup Reaction.
- ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
- National Institutes of Health. (2019, May 10).
- BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- chemeurope.com. (n.d.). Skraup reaction.
- Organic Syntheses. (n.d.). The 12-l.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing the Skraup Reaction for Substituted Quinolines.
- National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. (n.d.). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1)
- Chemistry Online. (2023, March 25). Skraup quinoline synthesis.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Org Prep Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis.
- (2020, September 24). Skraup reaction.
- Journal of the American Chemical Society. (n.d.).
- National Institutes of Health. (n.d.). This compound | C10H8BrN | CID 13088043 - PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
8-Bromo-6-methylquinoline is a substituted quinoline of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a scaffold for novel molecular entities necessitates a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines experimental protocols for their determination, and discusses the implications of these properties for research and development. While extensive experimental data for this specific compound is limited, this guide synthesizes available information and provides a framework for its comprehensive characterization.
Molecular Identity and Core Physicochemical Data
This compound is a heterocyclic aromatic compound with a molecular structure featuring a bromine atom at the 8-position and a methyl group at the 6-position of the quinoline ring.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 84839-95-2 | [2] |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2] |
| Appearance | Yellow to brown solid | - |
| Melting Point | 51 °C | - |
| Boiling Point | 125 °C (at 0.2 Torr) | - |
| Predicted pKa | 2.56 ± 0.20 | - |
Note: Some physical properties like appearance, melting point, and boiling point are listed in chemical supplier databases without direct citation to primary literature. The pKa is a predicted value.
Synthesis of this compound
The synthesis of this compound can be approached through established methods for quinoline synthesis, with the Skraup synthesis being a prominent and adaptable route.[3][4][5] This reaction involves the condensation of an aniline with glycerol in the presence of an acid and an oxidizing agent.[4][5]
Proposed Synthetic Pathway via Skraup Reaction
A plausible synthetic route to this compound involves the reaction of 2-bromo-4-methylaniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic acid.[5]
Caption: Proposed Skraup synthesis of this compound.
Experimental Protocol: Skraup Synthesis (General Procedure)
This protocol is a generalized procedure adapted from the classical Skraup synthesis and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add 2-bromo-4-methylaniline, glycerol, and a catalytic amount of a ferrous sulfate.[5]
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Addition of Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.
-
Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and can become vigorous.[6] Maintain the temperature at a gentle reflux.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) until the solution is alkaline.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Solubility Profile
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9]
Caption: Workflow for the shake-flask equilibrium solubility assay.
-
Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Addition of Compound: Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[9]
-
Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) may be necessary.[9]
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC with UV detection, against a standard curve.
-
Data Analysis: Calculate the solubility as the average concentration from replicate experiments.
Acidity/Basicity (pKa)
The predicted pKa of this compound is 2.56, indicating it is a weak base.[10] The basicity arises from the lone pair of electrons on the nitrogen atom in the quinoline ring. The pKa value is a critical parameter that influences the compound's solubility in aqueous media at different pH values and its interaction with biological targets.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each sample over an appropriate wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and characterization of this compound. While experimental spectra for this specific compound are not widely published, predictions can be made based on the analysis of related quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. A comparative analysis with 8-bromo-2-methylquinoline suggests the aromatic protons will appear in the range of δ 7.0-8.5 ppm, and the methyl protons will be a singlet around δ 2.5 ppm.[11]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The number of signals will correspond to the number of unique carbon atoms in the molecule.
Prediction Tools: In the absence of experimental data, NMR prediction software can provide valuable estimates of the chemical shifts.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the quinoline ring system and the C-Br and C-H bonds. Key expected absorptions include:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹[14]
-
C-H bending: ~1300-1500 cm⁻¹ and 750-900 cm⁻¹[15]
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[16] The fragmentation pattern will likely involve the loss of the methyl group, bromine atom, and potentially rearrangement of the quinoline ring.[16][17]
Reactivity and Stability
The reactivity of this compound is influenced by the quinoline core and the bromo and methyl substituents. The bromine atom at the 8-position can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] The quinoline ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.[6] The compound should be stored in a cool, dry place away from light to prevent degradation.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While there are gaps in the experimentally determined data for this compound, this guide offers established protocols for their determination and provides predicted values based on the analysis of similar structures. A thorough characterization of these properties is essential for advancing the use of this compound in drug discovery, materials science, and synthetic chemistry.
References
- BenchChem Application Note on 8-bromo-6-methylquinolin-2(1H)
- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar
- A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem
- Melting point determin
- What are the physical properties of quinoline? - Blog - BIOSYNCE
- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu
- Vibrational spectroscopic study of some quinoline derivatives - ResearchG
- How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays - Benchchem
- Quinoline - Wikipedia
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks
- A REVIEW ON QUINOLINE AND ITS DERIV
- Prepar
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 )
- The Physical and Chemical Properties of Quinoline - ResearchG
- Spectrophotometric determination of pK a values of pyrimido[5,4-c]quinoline deriv
- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV
- Determination Of Melting Point Of An Organic Compound - BYJU'S
- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone
- The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...
- The Skraup Synthesis of Quinolines - ResearchG
- The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H) - Benchchem
- Some Derivatives of 8-Bromo-6-methylquinoline1 | Journal of the American Chemical Society
- (PDF)
- Navigating the Spectral Maze: A Comparative Guide to the NMR Characterization of 8-Bromo-4-chloro-2-methylquinoline Deriv
- Molecule number, experimental pKa, predicted pKa, difference between...
- Buy 5-Bromo-8-methylquinoline | 74316-55-5 - Smolecule
- 8-Methylquinoline(611-32-5) 1 H NMR - ChemicalBook
- 8-Bromo-2-methylquinoline - PMC - NIH
- This compound | C10H8BrN | CID 13088043 - PubChem - NIH
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
- Skraup reaction - Wikipedia
- Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem
- Synthesis of deriv
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchG
- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI
- 6,8-Dibromoquinoline - PMC - NIH
- Application Notes and Protocols: High-Throughput Screening of 8-bromo-6-methylquinolin-2(1H)-one Libraries - Benchchem
- NMR Predictor | Chemaxon Docs
- Simul
- Mass Spectrometry - Fragmentation P
- 5.2 Mass Spectrometry - Chemistry LibreTexts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. biosynce.com [biosynce.com]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 11. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.chemaxon.com [docs.chemaxon.com]
- 13. Simulate and predict NMR spectra [nmrdb.org]
- 14. mdpi.com [mdpi.com]
- 15. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 8-Bromo-6-methylquinoline: Synthesis, Properties, and Applications
Introduction
For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold represents a privileged heterocyclic system due to its presence in a wide array of biologically active compounds. The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of 8-Bromo-6-methylquinoline (CAS No. 84839-95-2), a key synthetic intermediate with significant potential in the discovery of novel therapeutic agents. While this specific isomer has been less explored than some of its counterparts, its unique substitution pattern offers intriguing possibilities for structural modifications and the development of new chemical entities.
This guide will delve into the core aspects of this compound, including its chemical structure, physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications in medicinal chemistry, all grounded in scientific literature and established chemical principles.
Core Compound Identification and Structure
This compound is a substituted quinoline with a bromine atom at the 8-position and a methyl group at the 6-position. This specific arrangement of substituents influences the electronic and steric properties of the molecule, making it a valuable building block in organic synthesis.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 84839-95-2 | |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 8-bromo-6-methyl-quinoline |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes its known physical properties.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Yellow to brown solid |
| Melting Point | 51 °C |
| Boiling Point | 125 °C at 0.2 Torr |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) |
| pKa | 2.56 ± 0.20 (Predicted) |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly influenced, and its chemical shift will be a key diagnostic feature.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Skraup synthesis, a classic and versatile method, is a highly plausible route starting from the readily available precursor, 2-bromo-4-methylaniline.[1]
Proposed Synthetic Pathway via Skraup Reaction:
Caption: Proposed Skraup synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed):
This protocol is based on the well-established Skraup synthesis of quinolines and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Bromo-4-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (catalyst, optional)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, add 2-bromo-4-methylaniline and ferrous sulfate (if used). Heat the mixture gently.
-
Glycerol Addition: Slowly add glycerol through the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Oxidizing Agent: Add nitrobenzene to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline. This step should be performed in an ice bath to control the exotherm.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validating System: The success of the synthesis can be validated at each stage. The consumption of the starting aniline can be monitored by TLC. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS, IR) and by comparing its physical properties (e.g., melting point) with reported values.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry. The presence of the bromine atom at the 8-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of novel compounds for biological screening.
Potential Therapeutic Areas:
-
Anticancer Agents: The quinoline scaffold is a core component of many anticancer drugs. Bromo-substituted quinolines have shown promising cytotoxic activity against various cancer cell lines.[2][3] this compound can serve as a precursor for the synthesis of novel quinoline derivatives with potential antiproliferative properties.
-
Antimicrobial Agents: Quinolone and quinoline derivatives are well-known for their antibacterial and antifungal activities. The functionalization of the this compound core could lead to the development of new antimicrobial agents to combat drug-resistant pathogens.
-
Antiprotozoal Agents: Quinoline-based compounds have a long history in the treatment of malaria. The development of new derivatives from this compound could yield novel antiprotozoal agents.
Logical Workflow for Drug Discovery:
Caption: A logical workflow for utilizing this compound in drug discovery.
Safety and Handling
Detailed safety data for this compound is limited. However, based on the known hazards of similar bromo-substituted aromatic and heterocyclic compounds, the following precautions should be taken:
-
Hazard Statements (Inferred): May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
A comprehensive Safety Data Sheet (SDS) for a similar compound, 6-bromo-2-methylquinoline, can provide further guidance on handling and emergency procedures.
Conclusion
This compound is a valuable, yet underutilized, synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique substitution pattern and the reactivity of the bromine atom make it an attractive starting point for the synthesis of diverse molecular architectures. While detailed experimental data for this specific compound is not abundant in publicly accessible literature, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of discovering novel compounds with significant therapeutic potential.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Diaz de Arce, H., Greene Jr., J. L., & Capps, J. D. (1950). Some Derivatives of this compound. Journal of the American Chemical Society, 72(7), 2971–2974.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1315, 138241.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Monge, A., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters, 11(4), 583-589.
Sources
Spectroscopic Characterization of 8-Bromo-6-methylquinoline: A Technical Guide for Researchers
Introduction
8-Bromo-6-methylquinoline is a substituted heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. The precise substitution pattern, featuring a bromine atom at the C8 position and a methyl group at the C6 position, imparts unique physicochemical properties and reactivity to the molecule.
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products. This in-depth technical guide provides a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust interpretation of its anticipated spectral features. Furthermore, detailed experimental protocols for data acquisition are presented to aid researchers in their practical work with this compound.
Molecular Structure and Isotopic Considerations
The structure of this compound, with the IUPAC numbering of the quinoline ring, is depicted below.
Caption: Molecular structure of this compound.
The presence of bromine is a key consideration for mass spectrometry, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing inductive effect of the nitrogen and bromine atoms and the electron-donating effect of the methyl group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.9 | dd | J ≈ 4.2, 1.7 Hz |
| H-3 | ~7.4 | dd | J ≈ 8.3, 4.2 Hz |
| H-4 | ~8.1 | dd | J ≈ 8.3, 1.7 Hz |
| H-5 | ~7.8 | d | J ≈ 1.5 Hz |
| H-7 | ~7.6 | d | J ≈ 1.5 Hz |
| CH₃ | ~2.5 | s | - |
Interpretation:
-
Aromatic Protons (H-2, H-3, H-4): These protons on the pyridine ring are expected to be the most deshielded due to the electronegativity of the nitrogen atom. H-2 and H-4 are typically found at lower fields than H-3.[4] The coupling pattern will be a doublet of doublets (dd) for each, reflecting ortho and meta couplings.
-
Aromatic Protons (H-5, H-7): These protons on the carbocyclic ring are influenced by both the methyl and bromo substituents. H-5 is ortho to the bromine atom and will likely be a doublet due to meta coupling with H-7. Similarly, H-7 is ortho to the methyl group and will appear as a doublet due to meta coupling with H-5.
-
Methyl Protons (CH₃): The methyl group at C6 is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.5 ppm.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~148 |
| C-5 | ~130 |
| C-6 | ~138 |
| C-7 | ~128 |
| C-8 | ~120 |
| C-8a | ~144 |
| CH₃ | ~18 |
Interpretation:
-
Quaternary Carbons: The quaternary carbons (C-4a, C-6, C-8, C-8a) are expected to show distinct chemical shifts. C-8, being directly attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect.
-
CH Carbons: The carbons of the pyridine ring (C-2, C-3, C-4) will have chemical shifts characteristic of quinoline systems.[4] The carbons of the carbocyclic ring (C-5, C-7) will be influenced by the substituents.
-
Methyl Carbon: The methyl carbon will appear at a high field, characteristic of sp³ hybridized carbons, typically around 18 ppm.[6]
Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Spectrum Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using appropriate parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
-
¹³C NMR Spectrum Acquisition:
-
Use the same sample or prepare a more concentrated one.
-
Acquire a proton-decoupled ¹³C NMR spectrum using appropriate parameters (e.g., 45° pulse, 2-second relaxation delay, 1024 or more scans).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Methyl (CH₃) |
| 1600-1450 | C=C and C=N stretch | Quinoline ring |
| 1470-1450 | C-H bend | Methyl (CH₃) |
| 900-675 | C-H out-of-plane bend | Aromatic |
| 690-515 | C-Br stretch | Aryl bromide |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the methyl group protons (below 3000 cm⁻¹).[7]
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system will appear in the 1600-1450 cm⁻¹ region.[8][9]
-
C-H Bending: Aromatic C-H out-of-plane bending vibrations will be present in the fingerprint region (900-675 cm⁻¹).[10]
-
C-Br Stretching: A weak to medium absorption band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum.[11]
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Lower the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈BrN.[12] The nominal molecular weight is 221 g/mol for the ⁷⁹Br isotope and 223 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum will show a characteristic pair of peaks for the molecular ion (M⁺) at m/z 221 and 223 with an intensity ratio of approximately 1:1.[1][3]
-
Key Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation of the molecular ion. The fragmentation pattern will be characteristic of the molecule's structure.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tutorchase.com [tutorchase.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Potential of 8-Bromo-6-methylquinoline in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The quinoline nucleus stands as a cornerstone in the edifice of medicinal chemistry. Its rigid, bicyclic aromatic structure provides a versatile scaffold that has given rise to a multitude of clinically significant drugs, from the pioneering antimalarial quinine to modern anticancer agents.[1][2] This guide delves into the untapped potential of a specific, yet promising derivative: 8-Bromo-6-methylquinoline. While direct and extensive research on this particular molecule is in its nascent stages, this document serves as a technical exploration of its synthetic accessibility and, through careful extrapolation from structurally related analogs, its compelling potential across several therapeutic domains. For the discerning researcher and drug development professional, this compound represents a fertile ground for innovation, offering a unique combination of substituents that can be strategically exploited to fine-tune biological activity.
The Quinoline Core: A Legacy of Therapeutic Innovation
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[3] Its unique electronic properties and the ability to engage in various intermolecular interactions have made it a "privileged structure" in drug design. Historically, quinoline-based compounds have been instrumental in the fight against infectious diseases, most notably malaria.[1] In the contemporary landscape of medicinal chemistry, the applications of quinoline derivatives have expanded dramatically, encompassing:
-
Anticancer Agents: Targeting critical cellular pathways, including kinase signaling and DNA replication.[3][4]
-
Antibacterial Therapeutics: Forming the backbone of the potent quinolone class of antibiotics.[5]
-
Antiviral Compounds: Exhibiting activity against a range of viral pathogens.[2]
-
Anti-inflammatory Drugs: Modulating inflammatory responses.[2]
The strategic placement of various substituents on the quinoline ring system allows for the precise modulation of a compound's physicochemical properties and its interaction with biological targets, making it a highly adaptable platform for drug discovery.[6]
This compound: A Scaffold Poised for Discovery
The subject of this guide, this compound, presents a compelling structural framework for medicinal chemists. The presence of a bromine atom at the 8-position and a methyl group at the 6-position offers distinct advantages for derivatization and biological activity.
Strategic Importance of Substitution
-
The 8-Bromo Group: This halogen atom serves as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7] This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies. Furthermore, the electronic-withdrawing nature of bromine can influence the overall electron distribution of the quinoline ring, potentially impacting its binding affinity to target proteins.
-
The 6-Methyl Group: The methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability. It can also provide a crucial steric element that may enhance selectivity for a particular biological target.
The combination of these two substituents on the quinoline core creates a unique chemical entity with significant potential for optimization as a therapeutic agent.
Synthetic Accessibility
While a direct, peer-reviewed protocol for the synthesis of this compound is not extensively documented, established methodologies for quinoline synthesis provide a clear and viable pathway. The synthesis of the closely related 8-bromo-2-methylquinoline has been reported and serves as an excellent template.[8] A plausible synthetic route is the Skraup-Doebner-von Miller reaction, a classic and reliable method for constructing the quinoline core.[9]
Potential Therapeutic Applications: An Evidence-Based Extrapolation
Based on the extensive literature on substituted quinoline and quinolinone derivatives, we can confidently project several key therapeutic areas where this compound and its derivatives could make a significant impact.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology.[3] Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[3][4]
3.1.1. Kinase Inhibition: Targeting Aberrant Cell Signaling
The quinoline core is a privileged structure in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[7][10] The bromine at the 8-position of this compound provides an ideal anchor point for introducing diverse substituents to probe the ATP-binding pocket of various kinases.[7] This allows for the systematic optimization of potency and selectivity against key cancer-related kinases such as EGFR, c-Met, and others in the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[7][11]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a generalized fluorescence-based assay to determine the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound derivative)
-
Fluorescent detection reagent
-
384-well assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the fluorescent detection reagent. This reagent will detect the amount of phosphorylated substrate.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
3.1.2. Cytotoxicity against Cancer Cell Lines
Brominated quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13] The mechanism of action for some of these compounds has been linked to the induction of apoptosis and cell cycle arrest.[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Data Presentation: Comparative Cytotoxicity of Brominated Quinolines
| Compound | Cell Line | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 9.8 |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 12.4 |
| Hypothetical Data for this compound Derivative | MCF-7 (human breast cancer) | X.X |
Note: The data for 5,7-Dibromo-8-hydroxyquinoline is sourced from published literature. The data for the hypothetical this compound derivative would be determined through the experimental protocol described above.
Visualization: Proposed Anticancer Mechanism of Action
Caption: Putative mechanism of action for anticancer this compound derivatives.
Antibacterial Activity
The quinolone scaffold is the foundation of a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[16] The substitution pattern on the quinoline ring is critical for antibacterial potency.[1] Structure-activity relationship studies have shown that substituents at the 8-position can significantly influence antibacterial activity.[1] Therefore, this compound serves as a promising starting point for the development of novel antibacterial agents, particularly against drug-resistant strains.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound derivative)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[17]
-
Serial Dilution: Perform serial dilutions of the test compound in the growth medium in a 96-well plate.[17]
-
Inoculation: Inoculate each well with the bacterial suspension.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualization: Antibacterial Discovery Workflow
Caption: A generalized workflow for the discovery of novel antibacterial agents from the this compound scaffold.
Antitrypanosomal Activity
Trypanosomal infections, such as Chagas disease and African sleeping sickness, pose a significant global health burden. There is an urgent need for new and effective treatments.[18] Several quinoline derivatives have demonstrated potent antitrypanosomal activity.[2][6][19] The lipophilicity and electronic properties of the substituents on the quinoline ring play a crucial role in their efficacy. The this compound scaffold, with its potential for extensive derivatization, represents a promising starting point for the development of novel antitrypanosomal agents.
Future Directions and Conclusion
This compound is a largely unexplored yet highly promising scaffold in medicinal chemistry. Its synthetic tractability, coupled with the proven therapeutic potential of the broader quinoline class, provides a strong rationale for its investigation. The key to unlocking the full potential of this molecule lies in a systematic approach to its derivatization and biological evaluation.
Key areas for future research include:
-
Synthesis of a diverse library of derivatives: Utilizing the 8-bromo position for cross-coupling reactions to introduce a wide range of substituents.
-
Comprehensive biological screening: Evaluating the synthesized library against a broad panel of cancer cell lines, bacterial strains, and parasitic protozoa.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most promising lead compounds.
-
Optimization of pharmacokinetic properties: Fine-tuning the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
References
- Domling, A., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-91. [Link]
- Zhang, Y., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-9. [Link]
- Ugwu, D. I., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLOS ONE, 13(1), e0191234. [Link]
- Ugwu, D. I., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PubMed. [Link]
- Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
- Narender, T., et al. (2014). 1,2-substituted 4-(1H)-quinolones: synthesis, antimalarial and antitrypanosomal activities in vitro. PubMed. [Link]
- ResearchGate. (n.d.). Antitrypanosomal activities of novel quinolines against bloodstream.... [Link]
- Odingo, J. O., et al. (n.d.). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC. [Link]
- Kumar, S., et al. (n.d.). Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. [Link]
- ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
- PubMed. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
- ResearchGate. (n.d.). Antibacterial activity of tested 8-hydroxyquinolines on eight selected.... [Link]
- PubMed Central. (n.d.). 8-Bromo-2-methylquinoline. [Link]
- PubMed. (n.d.). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]
- ResearchGate. (n.d.). (PDF) Antitrypanosomal Activities of Fluoroquinolones with Pyrrolidinyl Substitutions. [Link]
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
- MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]
- Royal Society of Chemistry. (2020).
- PubMed Central. (n.d.). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
- Royal Society of Chemistry. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]
- ResearchGate. (n.d.). Quinoline derivatives known anticancer agents[3]. [Link]
- Royal Society of Chemistry. (2025).
- Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
Sources
- 1. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-substituted 4-(1H)-quinolones: synthesis, antimalarial and antitrypanosomal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
The Therapeutic Potential of 8-Bromo-6-methylquinoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of therapeutic agents.[1] Its rigid structure and the presence of a nitrogen atom create a unique electronic and spatial arrangement, making it a versatile scaffold for interacting with a multitude of biological targets.[2] From the historical success of quinine in combating malaria to modern anticancer and antimicrobial drugs, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[3][4] The strategic functionalization of the quinoline ring is a key strategy in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties.[1] This guide focuses on the untapped potential of a specific subclass: 8-bromo-6-methylquinoline derivatives, extrapolating from the rich knowledge of related analogues to provide a roadmap for future research and development.
Anticipated Biological Activities of this compound Derivatives
While direct and extensive research on this compound derivatives is nascent, a strong rationale for their investigation in oncology and infectious diseases can be built upon the well-documented activities of structurally related compounds.[5] The presence of a bromine atom at the 8-position and a methyl group at the 6-position is anticipated to significantly influence the biological profile of the quinoline core.
Anticancer Potential: A Multi-faceted Approach to Targeting Malignancies
Quinoline derivatives have emerged as potent anticancer agents, acting through diverse mechanisms of action.[2] The introduction of bromine and methyl groups on the quinoline scaffold is a known strategy to enhance cytotoxic activity.[6][7]
Structure-Activity Relationship (SAR) Insights from Related Bromo-Quinolines:
Studies on various bromo-substituted quinolines reveal critical insights into their anticancer potential. The position and number of bromine substituents dramatically impact cytotoxicity. For instance, 5,7-dibromo-8-hydroxyquinoline has shown significantly higher potency compared to its mono-bromo counterparts.[6] Furthermore, the combination of bromine with other functional groups, such as nitro or methoxy groups, has been shown to result in potent anticancer effects.[7] The 6,8-dibromo-5-nitroquinoline derivative, for example, exhibits notable inhibitory activity against various cancer cell lines.[8] These findings strongly suggest that the 8-bromo substitution is a key determinant of anticancer efficacy, and the additional presence of a 6-methyl group could further modulate this activity through steric and electronic effects.
Potential Mechanisms of Anticancer Action:
-
Topoisomerase Inhibition: Many quinoline-based anticancer agents function by inhibiting topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[5][7] Bromo-substituted 8-hydroxyquinolines have been identified as potential topoisomerase I inhibitors.[5] It is plausible that this compound derivatives could also interfere with the function of these essential enzymes, leading to apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The this compound scaffold could be explored for its potential to interact with tubulin and disrupt microtubule formation.
-
Kinase Inhibition: The quinoline core is a recognized privileged structure in the design of kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[10] The 8-bromo position offers a reactive handle for introducing diverse substituents through cross-coupling reactions, enabling the synthesis of a library of compounds for screening against various kinases.[10]
Quantitative Data on Related Bromo-Quinoline Derivatives:
The following table summarizes the in vitro anticancer activity of several bromo-substituted quinoline derivatives against various human cancer cell lines, providing a benchmark for the anticipated potency of this compound analogues.
| Compound | Cancer Cell Line | IC50 (µM) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 |
| HeLa (human cervical cancer) | 26.4 | |
| HT29 (human colon adenocarcinoma) | 15.0 | |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 |
| HT29 (human colon adenocarcinoma) | 26.2 | |
| HeLa (human cervical cancer) | 24.1 | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 12.3 µg/mL |
| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 25.6 µg/mL |
Data compiled from multiple sources.[6][8]
Antimicrobial Activity: A Renewed Offensive Against Drug-Resistant Pathogens
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long-standing history as effective antibacterial and antifungal compounds.[11]
Structure-Activity Relationship (SAR) in Antimicrobial Quinolines:
The antimicrobial efficacy of quinolines is highly dependent on their substitution patterns. Halogenation, particularly bromination, has been shown to enhance the antimicrobial properties of the quinoline scaffold.[11] For instance, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] The 8-hydroxyquinoline core and its halogenated derivatives are known for their potent antimicrobial effects against a broad spectrum of microorganisms.[12][13]
Potential Mechanisms of Antimicrobial Action:
The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] It is hypothesized that this compound derivatives could exert their antimicrobial effects through a similar mechanism. Furthermore, the ability of 8-hydroxyquinoline derivatives to chelate metal ions is also linked to their antimicrobial activity, as this can disrupt essential microbial metabolic processes.
Experimental Protocols for Biological Evaluation
To systematically investigate the biological activities of novel this compound derivatives, a series of well-established in vitro assays should be employed.
Anticancer Activity Screening
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is a primary screening tool to assess the cytotoxic effects of compounds on cancer cell lines.[14]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
This method is the gold standard for determining the MIC of a novel antimicrobial agent.[15][16]
-
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15]
-
Visualizing Pathways and Workflows
Potential Anticancer Mechanisms
Caption: Potential anticancer mechanisms of this compound derivatives.
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Synthetic Strategies: Accessing the this compound Scaffold
The synthesis of this compound derivatives can be achieved through established methods for quinoline synthesis, followed by functionalization. A plausible route involves the Skraup-Doebner-von Miller reaction, which utilizes an aniline and an α,β-unsaturated carbonyl compound.[1] For the target scaffold, 2-bromo-4-methylaniline would be a key starting material. The bromine atom at the 8-position serves as a versatile handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.[10][17]
Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel anticancer and antimicrobial agents. By leveraging the extensive knowledge of related quinoline derivatives and employing systematic screening protocols, researchers can efficiently evaluate the therapeutic potential of this compound class. The strategic placement of the bromo and methyl groups provides a solid foundation for developing potent and selective drug candidates. Future work should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation, including mechanism of action studies and in vivo efficacy testing of lead compounds.
References
- (Reference details to be compiled
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Journal of Applied Microbiology.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers in Cellular and Infection Microbiology.
- Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4. (n.d.). ResearchGate.
- A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025). Journal of Food Protection.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery.
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Antibiotics.
- Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Turkish Journal of Chemistry.
- Some Derivatives of this compound. (n.d.). Journal of the American Chemical Society.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). Molecules.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). DarU Journal of Pharmaceutical Sciences.
- Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Records of Natural Products.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). ACS Infectious Diseases.
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate.
- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2025). ResearchGate.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances.
- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (n.d.). Journal of Advanced Pharmaceutical Technology & Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Bromo-6-methylquinoline as a Synthetic Building Block
Foreword: Unlocking the Potential of a Versatile Quinoline Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the quinoline core remains a privileged scaffold. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. This guide focuses on a specific and highly versatile derivative: 8-bromo-6-methylquinoline . The strategic placement of a bromine atom at the 8-position and a methyl group at the 6-position imbues this molecule with a distinct reactivity profile, making it an invaluable building block for the synthesis of a diverse array of complex molecules.
This document moves beyond a simple recitation of facts. It is designed as a technical guide for the practicing researcher, scientist, and drug development professional. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for its synthesis and key transformations, and offer insights grounded in established chemical principles. Our objective is to equip you with the foundational knowledge and practical methodologies required to effectively harness the synthetic potential of this compound in your research endeavors.
Core Characteristics of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. This compound is a solid at room temperature with a molecular formula of C₁₀H₈BrN and a molecular weight of approximately 222.08 g/mol [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84839-95-2 | PubChem[1] |
| Molecular Formula | C₁₀H₈BrN | PubChem[1] |
| Molecular Weight | 222.08 g/mol | PubChem[1] |
| Appearance | Yellow to brown solid | ChemicalBook[2] |
| Melting Point | 51 °C | ChemicalBook[2] |
| Boiling Point | 125 °C at 0.2 Torr | ChemicalBook[2] |
The key structural features that dictate its reactivity are the nucleophilic nitrogen atom of the quinoline ring and the carbon-bromine bond at the 8-position. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. The methyl group at the 6-position can influence the electronic properties and solubility of the molecule and its derivatives.
Synthesis of the this compound Core
The construction of the this compound scaffold is most reliably achieved through the Skraup synthesis , a classic and robust method for quinoline formation[3]. This reaction involves the cyclization of an aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.
Causality of the Skraup Synthesis
The Skraup reaction is a powerful one-pot process that proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aniline precursor, in this case, 2-bromo-4-methylaniline, undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline.
-
Oxidation: An oxidizing agent, such as nitrobenzene or arsenic acid, oxidizes the dihydroquinoline to the aromatic this compound.
The choice of 2-bromo-4-methylaniline as the starting material directly dictates the substitution pattern of the final product.
Experimental Protocol: Skraup Synthesis of this compound
This protocol is adapted from established procedures for the Skraup synthesis of substituted quinolines[3].
Materials:
-
2-Bromo-4-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic acid (or Nitrobenzene)
-
Water
-
Sodium Hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to 2-bromo-4-methylaniline with cooling.
-
Add arsenic acid (or nitrobenzene) to the mixture.
-
Gently heat the mixture and add glycerol dropwise from the dropping funnel at a rate that maintains a controllable reaction.
-
After the addition of glycerol is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Workflow for the Skraup synthesis of this compound.
This compound in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 8-position is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl structures and other C(sp²)-C(sp²) bonds[4][5]. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 8-position.
Causality of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the C-Br bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from a boronic acid or ester is transferred to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeborylation of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This is a representative protocol adaptable for various aryl and heteroaryl boronic acids[6].
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (or another suitable solvent system)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ and PPh₃).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to reflux (or a specified temperature) and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-phenyl-6-methylquinoline.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 90 | High |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | Good-High |
Yields are illustrative and depend on specific reaction conditions and substrate.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial linkage in a vast number of pharmaceuticals[7][8]. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality of the Buchwald-Hartwig Amination:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle:
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the reductive elimination step and preventing side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general procedure that can be adapted for various amines[9].
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Anhydrous toluene or dioxane
-
Ethyl acetate
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by morpholine (1.2 equiv).
-
Seal the tube and heat the reaction mixture with vigorous stirring, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-(morpholin-4-yl)-6-methylquinoline.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes[2]. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors in organic synthesis and materials science.
Causality of the Sonogashira Coupling:
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper:
-
Palladium Cycle: Similar to the other cross-coupling reactions, a Pd(0) species undergoes oxidative addition to the C-Br bond of this compound.
-
Copper Cycle: In the presence of a base (typically an amine), a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated to form the product and regenerate the Pd(0) catalyst.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
The following is a representative protocol for the Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (cat.), and CuI (cat.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene (1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove the amine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-(phenylethynyl)-6-methylquinoline.
Caption: Key cross-coupling reactions utilizing this compound.
Characterization of this compound and its Derivatives
The unambiguous characterization of this compound and its reaction products is essential for validating experimental outcomes. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, confirming the substitution pattern and the success of a reaction.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns[7]. The isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be readily observable in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule and its derivatives.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its straightforward synthesis via the Skraup reaction and the reactivity of the 8-bromo position in a suite of powerful palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a wide range of functionalized quinoline derivatives. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. The continued development of more efficient and selective catalytic systems will undoubtedly further expand the synthetic utility of this compound in the years to come.
References
- Diaz de Arce, H.; Greene, J. L., Jr.; Capps, J. D. Some Derivatives of this compound. J. Am. Chem. Soc.1950, 72 (7), 2971–2974. [Link]
- Ivanova, M.; Zaharieva, J. T.; Tsvetkov, M. P.; Lyapchev, R. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4.
- Mondal, S.; Roy, S.; Modak, A.; Patra, A. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Adv., 2021, 11, 28416-28427. [Link]
- Shen, Q.; Hartwig, J. F. 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, 2006, 62(12), o5631-o5632. [Link]
- Plenio, H.; Fleck, T. J. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. Nucleosides Nucleotides Nucleic Acids, 2011, 30(2), 168-84. [Link]
- Nolan, S. P. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem. Rev.2011, 111 (8), 4671–4733. [Link]
- PubChem. This compound.
- Ökten, S.; Aslan, D. C.; Bingöl, A.; Tüzün, N. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 2016, 10(6), 770. [Link]
- Bartow, E.; McCollum, E. V. Syntheses of derivatives of quinoline. J. Am. Chem. Soc., 1904, 26(6), 700-708. [Link]
- Chutia, R.; Sarmah, P. P.; Dutta, D. K. Sonogashira coupling reactions of phenylacetylene and aryl halides. International Journal of New Chemistry, 2025, 12(3), 329-339. [Link]
- Organ, M. G.; et al. Robust Buchwald–Hartwig amination enabled by ball-milling. Chem. Commun., 2018, 54, 11841-11844. [Link]
- Alonso, F.; Beletskaya, I. P.; Yus, M. ChemInform Abstract: Suzuki Cross-Coupling Reaction of Aryl and Heterocyclic Bromides and Aromatic Polybromides on a Pd(II)-Hydrotalcite Catalyst. ChemInform, 2003, 34(36). [Link]
- ResearchGate. Sonogashira coupling reactions of phenylacetylene and aryl halides. [Link]
- Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev., 2011, 40, 5084-5121. [Link]
- Saikia, P.; et al.
- Kempe, R.; et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Doyle, A. G.; et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Magano, J.; Dunetz, J. R. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015, 20(5), 7910-7945. [Link]
- Hartwig, J. F.; et al. The Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem., 2021, 86(24), 18076–18087. [Link]
- Newman, S. G.; et al. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Org. Process Res. Dev., 2020, 24(10), 1948–1954. [Link]
- Norrby, P.-O.; et al. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chem. Eur. J., 2018, 24(62), 16447-16458. [Link]
Sources
- 1. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Scaffold: A Technical History and Synthesis of 8-Bromo-6-methylquinoline
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the vast and intricate landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and pharmaceutical agents. Its unique electronic and structural properties have made it a cornerstone in medicinal chemistry for over a century. This technical guide delves into the history, synthesis, and significance of a specific, yet important derivative: 8-Bromo-6-methylquinoline. While not a household name in therapeutics itself, this compound serves as a critical intermediate, a molecular linchpin in the construction of more complex and potent molecules. This document will provide a comprehensive overview of its historical context, a detailed examination of its synthetic routes with a focus on the underlying chemical principles, and an exploration of its role in the development of novel chemical entities.
I. Historical Context and Discovery
The precise moment of the first synthesis of this compound is not prominently documented in the annals of chemical history. However, its existence and study can be traced back to at least the mid-20th century. A notable early mention appears in a 1950 publication in the Journal of the American Chemical Society by Humberto Diaz de Arce, Joseph L. Greene Jr., and Julius D. Capps, titled "Some Derivatives of this compound". The focus of this paper on its derivatives suggests that the parent compound was already known and accessible to the chemical community at the time.
The development of this compound is intrinsically linked to the broader history of quinoline synthesis. The late 19th century saw the advent of several foundational methods for constructing the quinoline ring system, most notably the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881).[1][2][3][4] These powerful reactions provided chemists with the tools to assemble quinolines from relatively simple aromatic amines and carbonyl compounds. It is highly probable that the first synthesis of this compound was achieved through one of these classical methods, utilizing 2-bromo-4-methylaniline as the starting aromatic amine.
II. Synthetic Pathways: From Precursor to Product
The synthesis of this compound hinges on the availability of its key precursor, 2-bromo-4-methylaniline. This substituted aniline provides the foundational benzene ring with the requisite bromine and methyl groups at the correct positions for the subsequent cyclization to form the desired quinoline isomer.
A. Synthesis of the Key Precursor: 2-Bromo-4-methylaniline
A common and efficient route to 2-bromo-4-methylaniline begins with the readily available p-toluidine (4-methylaniline). This transformation is typically achieved in a three-step sequence:
-
Acetylation: The amino group of p-toluidine is first protected by acetylation, usually with acetic anhydride in the presence of glacial acetic acid. This forms N-(4-methylphenyl)acetamide. The purpose of this step is to moderate the activating effect of the amino group and to prevent side reactions during the subsequent bromination.
-
Bromination: The N-acetylated compound is then brominated. The acetylamino group directs the incoming bromine atom to the ortho position, yielding N-(2-bromo-4-methylphenyl)acetamide.
-
Hydrolysis: The acetyl group is removed by acid or base hydrolysis to afford the desired 2-bromo-4-methylaniline.
B. Construction of the Quinoline Core: The Skraup Synthesis
The Skraup synthesis is a classic and robust method for the preparation of quinolines.[3][4] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, 2-bromo-4-methylaniline is the aromatic amine.
Reaction Mechanism: The Skraup reaction proceeds through a series of steps:
-
Dehydration of glycerol by sulfuric acid to form acrolein (an α,β-unsaturated aldehyde).
-
Michael addition of the aromatic amine (2-bromo-4-methylaniline) to acrolein.
-
Acid-catalyzed cyclization of the resulting intermediate.
-
Dehydration to form a dihydroquinoline.
-
Oxidation of the dihydroquinoline to the aromatic quinoline.
Experimental Protocol (Adapted from a "Painless" Skraup Synthesis of 8-Bromoquinoline): [5]
-
Materials:
-
2-bromo-4-methylaniline
-
Glycerol
-
Methanesulfonic acid
-
meta-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator)
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
-
-
Procedure:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge the flask with methanesulfonic acid and heat with stirring to 125 °C.
-
Add 2-bromo-4-methylaniline portion-wise, followed by meta-nitrobenzenesulfonic acid sodium salt and a catalytic amount of ferrous sulfate heptahydrate.
-
Add glycerol dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the temperature.
-
After the addition is complete, maintain the reaction mixture at 125 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Allow the mixture to cool to room temperature and carefully add water.
-
Transfer the solution to a large beaker and place it in an ice bath. Basify the solution to a pH of ~14 by the slow addition of a concentrated aqueous sodium hydroxide solution.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Table 1: Summary of Reagents for Skraup Synthesis
| Reagent | Role |
| 2-Bromo-4-methylaniline | Aromatic amine precursor |
| Glycerol | Source of the three-carbon chain for the pyridine ring |
| Methanesulfonic acid | Acid catalyst and solvent |
| meta-Nitrobenzenesulfonic acid sodium salt | Oxidizing agent |
| Ferrous sulfate heptahydrate | Moderator for the exothermic reaction |
C. The Doebner-von Miller Reaction
An alternative classical route is the Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones.[6][7][8] In the context of this compound synthesis, 2-bromo-4-methylaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst (e.g., hydrochloric acid or a Lewis acid).[9]
Reaction Mechanism: The mechanism is complex and has been a subject of debate, but it is generally believed to involve a series of conjugate additions, cyclizations, and oxidation steps, ultimately leading to the formation of the quinoline ring.
Experimental Protocol (General Procedure):
-
Materials:
-
2-bromo-4-methylaniline
-
Crotonaldehyde (or other suitable α,β-unsaturated carbonyl)
-
Hydrochloric acid or a Lewis acid (e.g., zinc chloride)
-
An oxidizing agent (may be an intermediate in the reaction or added separately)
-
-
Procedure:
-
A solution of 2-bromo-4-methylaniline in an acidic medium (e.g., aqueous HCl) is prepared in a reaction vessel.
-
The α,β-unsaturated carbonyl compound is added slowly with stirring.
-
The reaction mixture is heated to reflux for several hours.
-
After completion, the reaction is cooled, and the product is isolated by neutralization, extraction, and purification, similar to the Skraup synthesis workup.
-
III. The Role of this compound as a Synthetic Intermediate
The primary significance of this compound in modern organic and medicinal chemistry lies in its utility as a versatile synthetic intermediate. The presence of a bromine atom at the 8-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The quinoline core itself is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including:
-
Anticancer Activity: Many quinoline derivatives have shown promise as anticancer agents.[10]
-
Antibacterial Activity: The quinolone class of antibiotics is a well-established example of the antibacterial potential of this scaffold.[11]
-
Anti-inflammatory and Antiviral Properties: The versatility of the quinoline ring system allows for the fine-tuning of its biological activity to target various disease pathways.[10]
This compound serves as a starting point for the synthesis of libraries of novel quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The bromine atom can be readily displaced or coupled to introduce new substituents, thereby modulating the compound's pharmacological properties.
IV. Conclusion
This compound, while not a therapeutic agent in its own right, represents a crucial building block in the ever-evolving field of medicinal chemistry. Its history is rooted in the foundational discoveries of quinoline synthesis, and its continued relevance is a testament to the enduring importance of the quinoline scaffold. The synthetic routes to this compound, particularly the Skraup and Doebner-von Miller reactions, are classic examples of powerful transformations in organic chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for the rational design and development of the next generation of quinoline-based therapeutics.
References
- Arce, H. D. de, Greene Jr, J. L., & Capps, J. D. (1950). Some Derivatives of this compound. Journal of the American Chemical Society, 72(7), 2971–2971. [Link]
- BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one Derivatives for SAR Studies.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
- National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PubChem.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....
- BenchChem. (2025). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
- Justia Patents. (n.d.). Preparation of 8-bromomethyl-3-methylquinoline compounds.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Skraup reaction. (2020, September 24). In Wikipedia. [Link]
- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
- ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction?.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- Org Prep Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 9. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Safety and Handling of 8-Bromo-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-6-methylquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The presence of a bromine atom at the 8-position provides a reactive handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, safety and handling procedures, a plausible synthetic route, and the reactivity of this compound to support its effective and safe use in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₁₀H₈BrN.[1][2] Understanding its physical and chemical characteristics is fundamental to its safe handling and application in experimental work.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 84839-95-2 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1][2] |
| Molecular Weight | 222.08 g/mol | [1] |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 51 °C | [3] |
| Boiling Point | 125 °C at 0.2 Torr | [3] |
| pKa (Predicted) | 2.56 ± 0.20 | [3] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [3] |
Safety and Hazard Identification
This compound is a hazardous chemical and requires careful handling to minimize exposure. The following information is based on available data for this compound and related substituted quinolines.
GHS Classification
Based on supplier information, this compound is classified as follows:[4]
-
Pictogram:
-
GHS07: Exclamation mark
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Information
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Safe Handling and Storage
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Use non-sparking tools to prevent electrostatic discharge.
-
Wash hands thoroughly after handling.[7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Store locked up in an area accessible only to authorized personnel.[4]
Synthesis of this compound
While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible route is through a modified Skraup or Doebner-von Miller reaction, which are classic methods for quinoline synthesis.[12][13] The key is the selection of the appropriate substituted aniline as the starting material.
Proposed Synthetic Pathway: Skraup Synthesis
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[14] For the synthesis of this compound, the starting material would be 2-Bromo-4-methylaniline.
Caption: Proposed Skraup synthesis of this compound.
Experimental Protocol (Proposed)
Caution: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[2] It should only be performed by experienced chemists with appropriate safety measures in place.
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2-Bromo-4-methylaniline.
-
Addition of Reagents: To the aniline, add glycerol and a mild oxidizing agent (e.g., arsenic pentoxide is reported to result in a less violent reaction than nitrobenzene).[14] Slowly and with vigorous stirring, add concentrated sulfuric acid.
-
Reaction: Heat the mixture gently in an oil bath. The reaction is exothermic and the temperature should be carefully controlled. Maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the mixture onto ice and neutralize with a concentrated solution of sodium hydroxide.
-
Isolation and Purification: The crude product can be isolated by steam distillation or solvent extraction.[2] Further purification can be achieved by column chromatography on silica gel.
Reactivity and Applications in Drug Development
The key to the utility of this compound as a synthetic intermediate lies in the reactivity of the bromine substituent. The C-Br bond at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions.[15]
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of various aryl or heteroaryl substituents.[15]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of a wide range of substituted anilines.[15]
-
Heck Reaction: Reaction with alkenes to form C-C bonds, leading to the synthesis of substituted styrenes and other vinyl derivatives.[16]
-
Cyanation: Introduction of a nitrile group, which can be a precursor for other functional groups like carboxylic acids and amides.[16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 84839-95-2|this compound|BLD Pharm [fr.bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 84839-95-2|this compound|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. Skraup reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
solubility of 8-Bromo-6-methylquinoline in organic solvents
An In-Depth Technical Guide to the Solubility of 8-Bromo-6-methylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] Despite its importance, publicly available quantitative data on its solubility in common organic solvents is scarce. This technical guide addresses this gap by providing a comprehensive framework for understanding and determining the solubility of this compound. It combines a theoretical analysis based on its physicochemical properties and analogue data with a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction: The Critical Role of Solubility
In the landscape of drug development, solubility is a foundational physicochemical property that dictates the journey of a compound from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability, hinder the development of effective dosage forms, and produce unreliable results in biological assays.[3][4] this compound, a heterocyclic compound featuring a quinoline core, is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Understanding its behavior in different solvent systems is paramount for researchers in process chemistry, formulation science, and medicinal chemistry to enable robust reaction design, purification, and the creation of effective drug delivery systems.
This guide provides both a predictive framework and a practical, self-validating methodology for characterizing the solubility of this important compound.
Physicochemical Profile of this compound
A molecule's inherent properties govern its interaction with solvents. The key physicochemical characteristics of this compound are summarized below. These parameters form the basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | [5] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 51 °C | [1] |
| Boiling Point | 125 °C (at 0.2 Torr) | [1] |
| Predicted pKa | 2.56 ± 0.20 | [1] |
The structure consists of a bicyclic aromatic quinoline system, which is largely nonpolar. The nitrogen atom in the quinoline ring provides a site for weak basicity and potential hydrogen bonding. The methyl group is a nonpolar, lipophilic substituent, while the bromine atom contributes both to the molecular weight and introduces a degree of polarity and lipophilicity.
Theoretical Solubility Profile: An Analogue-Based Approach
Direct experimental solubility data for this compound is not extensively published. However, a comprehensive study on its isomer, 6-bromo-2-methylquinoline , provides an excellent quantitative baseline for predicting its behavior.[6] The principle of "like dissolves like" is the guiding tenet: a solute will dissolve best in a solvent that has a similar polarity.[7]
Table 1: Experimental Solubility of Analogue 6-Bromo-2-methylquinoline at 323.15 K (50 °C) [6]
| Solvent | Solvent Class | Solubility (Mole Fraction, x10⁻²) |
| Toluene | Nonpolar Aromatic | 3.318 |
| Ethyl Acetate | Polar Aprotic | 2.991 |
| Acetone | Polar Aprotic | 2.764 |
| Acetonitrile | Polar Aprotic | 2.528 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 2.220 |
| n-Propanol | Polar Protic | 0.914 |
| Isopropanol | Polar Protic | 0.812 |
| Ethanol | Polar Protic | 0.390 |
| Methanol | Polar Protic | 0.099 |
| Water | Polar Protic | 0.0028 |
Analysis and Predicted Behavior of this compound:
-
Nonpolar Solvents (e.g., Toluene, Hexane): The high solubility of the analogue in toluene suggests that the aromatic quinoline core dominates the interaction.[6] The large, nonpolar surface area of this compound allows for favorable van der Waals interactions with nonpolar solvents. Therefore, this compound is predicted to exhibit high solubility in aromatic and other nonpolar organic solvents.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, DMF): These solvents possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the polarizable bromine atom and the quinoline ring system. The analogue data shows excellent solubility in this class.[6] This compound is expected to be highly soluble in polar aprotic solvents.
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen in the quinoline ring can act as a hydrogen bond acceptor, the overall molecule lacks strong hydrogen bond donating capabilities. In alcohols, solubility is moderate but decreases significantly as the alcohol's polarity increases (n-propanol > ethanol > methanol).[6] This is because the solvent-solvent hydrogen bonding network becomes stronger and more difficult for the solute to disrupt. The extremely low solubility in water confirms the predominantly hydrophobic nature of the molecule. Therefore, this compound is predicted to have moderate to low solubility in polar protic solvents, with solubility decreasing with increasing solvent polarity.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[4][8] The following protocol is a self-validating system designed for accuracy and reproducibility.
Causality Behind the Method:
This method physically ensures that the solvent is saturated with the solute by introducing an excess of the solid compound. The system is then allowed to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. By separating the saturated solution from the excess solid and measuring the concentration of the dissolved solute, we obtain the true equilibrium solubility.
Materials and Reagents:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding the vials
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure solvent compatibility)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
Step-by-Step Methodology:
-
Preparation of Vials:
-
Action: Add an excess amount of solid this compound to at least three separate vials for each solvent to be tested. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 2 mL of solvent.
-
Rationale: Using multiple replicates (n=3) is essential for statistical validity and to identify any potential outliers in the results.
-
-
Solvent Addition and Sealing:
-
Action: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
-
Action: Tightly seal the vials to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to shake for a sufficient duration to reach equilibrium.
-
Rationale: A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure that true thermodynamic equilibrium is achieved, especially for poorly soluble compounds.[9] Constant temperature is crucial as solubility is temperature-dependent.
-
-
Phase Separation:
-
Action: After equilibration, remove the vials and let them stand to allow the excess solid to sediment.
-
Action: To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). Alternatively, carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE).[4]
-
Rationale: This step is the most critical for accuracy. Incomplete removal of solid particles will lead to an overestimation of solubility. The filter's material must not adsorb the solute.
-
-
Sample Preparation for Analysis:
-
Action: Carefully pipette a precise aliquot of the clear, saturated filtrate into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Rationale: Quantification instruments have an optimal detection range. Dilution is almost always necessary to bring the concentrated saturated solution into this range.
-
-
Quantification (UV-Vis Spectroscopy Example):
-
Action: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Action: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).
-
Action: Plot a calibration curve of absorbance versus concentration. The curve must be linear (R² > 0.995).
-
Action: Measure the absorbance of the diluted sample from step 5.
-
Rationale: The calibration curve provides a reliable relationship between the measured signal (absorbance) and the concentration of the compound.
-
-
Calculation:
-
Action: Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.
-
Action: Account for the dilution factor to calculate the original concentration in the saturated solution.
-
Formula: Solubility (mg/mL) = [Concentration from curve (mg/mL)] x [Dilution Factor]
-
Action: Report the final solubility as the mean ± standard deviation of the triplicate measurements.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound remains to be broadly published, a robust prediction of its behavior can be made through an analysis of its physicochemical properties and data from close structural analogues. It is anticipated to have high solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic solvents, particularly water. This guide provides the complete, detailed methodology for researchers to generate this critical data in their own laboratories using the gold-standard shake-flask method. Adherence to this protocol will ensure the generation of accurate, reproducible, and high-quality data essential for advancing drug discovery and development activities involving this versatile chemical scaffold.
References
- (Reference unavailable)
- (Reference unavailable)
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).
- (Reference unavailable)
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
- (Reference unavailable)
- Journal of Chemical & Engineering Data. Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.).
- (Reference unavailable)
- ChemicalBook. This compound CAS#: 84839-95-2. (n.d.).
- PubChem. This compound. (n.d.).
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
- Wikipedia. Quinoline. (n.d.).
- (Reference unavailable)
- BenchChem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. (n.d.).
- IOSR Journal of Pharmacy and Biological Sciences. Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.).
Sources
- 1. This compound CAS#: 84839-95-2 [amp.chemicalbook.com]
- 2. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
A Theoretical Investigation of 8-Bromo-6-methylquinoline: A Computational Chemistry Whitepaper
This technical guide provides a comprehensive theoretical framework for the study of 8-Bromo-6-methylquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. While extensive experimental data on this specific molecule is nascent, this paper outlines a robust computational approach to elucidate its structural, electronic, and reactive properties. By leveraging established quantum mechanical methods, we can predict and analyze the behavior of this compound, offering valuable insights for its potential applications in drug design and organic electronics. This guide is intended for researchers, scientists, and drug development professionals with an interest in the computational analysis of heterocyclic compounds.
Introduction to this compound
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its physicochemical and pharmacological profiles. This compound, with its bromine and methyl substituents, presents a unique electronic and steric landscape that warrants a detailed theoretical investigation. The bromine atom at the 8-position offers a potential site for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.[2]
This whitepaper will detail a theoretical workflow using Density Functional Theory (DFT) to explore the fundamental properties of this compound. This computational approach allows for a cost-effective and insightful preliminary analysis before embarking on extensive experimental synthesis and testing.
Computational Methodology: A Self-Validating System
The theoretical investigation of this compound is predicated on a multi-step computational protocol. This workflow is designed to be a self-validating system, where the correlation between theoretically predicted and experimentally available data for related compounds provides confidence in the accuracy of the calculations for the target molecule.
Geometry Optimization and Vibrational Analysis
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements to find the one with the minimum energy. For this compound, this will be performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[3]
Following optimization, a vibrational frequency analysis is crucial. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to simulate the molecule's IR spectrum, providing theoretical data that can be compared with future experimental results.
Electronic Properties and Reactivity Descriptors
Understanding the electronic nature of this compound is key to predicting its reactivity and potential biological activity. Several key parameters will be calculated from the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[4] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual representation of the charge distribution.[6] It is an invaluable tool for identifying regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
-
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
-
Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.
-
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
-
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
-
Spectroscopic Simulation
To further bridge the gap between theoretical predictions and potential experimental validation, we can simulate various spectroscopic data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts can be invaluable for the interpretation of experimental NMR spectra.
-
Infrared (IR) Spectroscopy: As mentioned, the vibrational frequency analysis yields the theoretical IR spectrum. The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecular structure.
Predicted Properties of this compound
Based on the proposed computational workflow, we can anticipate the following insights into the properties of this compound.
Molecular Geometry
The quinoline core is expected to be largely planar, with the bromine and methyl substituents lying in the plane of the bicyclic ring system. The optimized bond lengths and angles will provide a precise geometric description of the molecule.
Electronic and Spectroscopic Data
The following table summarizes the predicted and known properties of this compound and its related compounds. The theoretical values for this compound are based on typical outcomes from DFT calculations on similar molecules.
| Property | This compound (Predicted) | 8-bromo-6-methylquinolin-2(1H)-one (Experimental) | 6-methylquinoline (Experimental) |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₈BrNO | C₁₀H₉N |
| Molecular Weight ( g/mol ) | 222.08 | 238.08 | 143.18 |
| ¹H NMR (ppm) | See simulated spectrum below | δ 11.87, 7.78, 7.66, 7.42, 6.42, 2.30 (in DMSO-d₆)[7] | Data available in literature |
| ¹³C NMR (ppm) | See simulated spectrum below | δ 160.2, 139.3, 137.2, 133.0, 128.5, 122.9, 121.7, 116.8, 110.2, 17.9 (in DMSO-d₆)[7] | Data available in literature |
| IR (cm⁻¹) | See simulated spectrum below | 3155, 3050, 2920, 1660, 1595, 1550, 870, 810[7] | Data available in literature |
| HOMO-LUMO Gap (eV) | ~4-5 eV | - | - |
Experimental Protocols for Theoretical Validation
The following are generalized experimental protocols that could be employed to synthesize and characterize this compound, thereby providing experimental data to validate the theoretical predictions outlined in this guide.
Synthesis of this compound
A plausible synthetic route to this compound could involve a modified Skraup synthesis or a similar cyclization reaction starting from 2-bromo-4-methylaniline.
Materials:
-
2-bromo-4-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 2-bromo-4-methylaniline and glycerol in a reaction vessel equipped with a reflux condenser.
-
Slowly add the oxidizing agent to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution).
-
The crude product can be purified by steam distillation or recrystallization from a suitable solvent.
Spectroscopic Characterization
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
IR Spectroscopy:
-
Prepare a sample of the purified compound as a KBr pellet or a thin film.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Visualizations of Theoretical Concepts
To better illustrate the theoretical concepts discussed, the following diagrams are provided.
Caption: A 2D representation of the molecular structure of this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. The proposed computational workflow, grounded in Density Functional Theory, provides a powerful and predictive approach to understanding the molecule's structural, electronic, and reactive properties. The insights gained from such theoretical studies can significantly guide and accelerate the experimental exploration of this compound as a valuable scaffold in drug discovery and materials science. Future work should focus on the experimental synthesis and characterization of this compound to validate the theoretical predictions and to explore its potential in various applications.
References
- BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. Retrieved from BenchChem.
Sources
- 1. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]
- 4. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]
- 5. youtube.com [youtube.com]
- 6. A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
8-Bromo-6-methylquinoline derivatives and analogs
An In-Depth Technical Guide to the Synthesis, Functionalization, and Therapeutic Potential of the 8-Bromo-6-methylquinoline Scaffold
Abstract
The quinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical analysis of the this compound core, a scaffold poised for significant application in drug discovery. While literature on this exact quinoline is emerging, we leverage extensive data on its close analog, 8-bromo-6-methylquinolin-2(1H)-one, to provide a comprehensive manual for researchers. We will explore robust synthetic pathways to the core structure, detail key protocols for its strategic functionalization via modern cross-coupling reactions, and discuss the vast therapeutic potential of its derivatives in oncology, infectious diseases, and beyond, grounded in structure-activity relationships of related analogs.
The Quinoline Scaffold: A Foundation of Pharmacological Activity
Quinoline and its derivatives are heterocyclic aromatic compounds that have consistently demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] The versatility of the quinoline ring system allows for fine-tuning of its biological and physicochemical properties through the introduction of various substituents, making it a fertile ground for the development of novel therapeutic agents.[1][5] The specific substitution pattern of this compound offers two strategic points for chemical modification: the nucleophilic 6-methyl group and, most significantly, the 8-bromo position, which serves as a highly versatile handle for advanced synthetic transformations.
Synthesis of the Core Scaffold
The construction of the quinoline ring is a well-established field of organic chemistry. Classic methods provide a reliable foundation for accessing the this compound core and its analogs.
Foundational Quinoline Synthesis: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and versatile method for synthesizing substituted quinolines.[6][7][8] It involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6] For the synthesis of the this compound precursor, the logical starting material would be 2-bromo-4-methylaniline.
The reaction mechanism is believed to proceed through a fragmentation-recombination pathway.[9][10] The key steps involve an initial Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by fragmentation and recombination to form the quinoline product.[6][9]
A Case Study: Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one
While direct, peer-reviewed synthesis protocols for this compound are not extensively documented, a viable multi-step pathway for its close analog, 8-bromo-6-methylquinolin-2(1H)-one, has been proposed based on established methodologies.[11][12] This pathway provides critical insights for any researcher working with this scaffold.
The proposed synthesis begins with the readily available precursor 2-bromo-4-methylaniline and proceeds through an amide formation followed by a Lewis acid-catalyzed intramolecular cyclization.[11]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction. [13]
Protocol: Suzuki-Miyaura Coupling of 8-Bromo-6-methylquinolin-2(1H)-one
This protocol is adapted from established procedures for structurally similar compounds and serves as a representative methodology. [13] Materials:
-
8-bromo-6-methylquinolin-2(1H)-one
-
Arylboronic acid (e.g., 2-methoxyphenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine 8-bromo-6-methylquinolin-2(1H)-one (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF and degassed water to the vessel. The solvent ratio is typically between 4:1 and 10:1 (THF:water).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq), to the suspension.
-
Reaction: Heat the reaction mixture to 110-120°C and stir vigorously for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 8-aryl-6-methylquinolin-2(1H)-one product. [13]
Buchwald-Hartwig Amination for C-N Bond Formation
Another critical transformation is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. This reaction is invaluable for introducing a wide range of primary and secondary amines at the C8 position, opening up vast chemical space for exploring SAR, particularly for targets like protein kinases. [13]
Biological Activity and Therapeutic Potential
While direct in vivo data for this compound is not yet available, the extensive research on related quinoline and quinolinone analogs provides a strong rationale for its investigation in several key therapeutic areas. [1][14]
Anticancer Applications
Quinoline derivatives have shown significant promise as anticancer agents. [14][15]The proposed mechanisms often involve the inhibition of critical enzymes in DNA replication and repair, such as Topoisomerase I, leading to DNA damage and apoptosis in cancer cells. [14][15]The ability to diversify the 8-position allows for the optimization of potency and selectivity against specific cancer-related targets like kinases. [13] Table 1: Comparative In Vitro Anticancer Activity of a Related Bromoquinoline Analog
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | [14][15] |
| HeLa (human cervix carcinoma) | 9.8 | [14][15] | |
| HT29 (human colon carcinoma) | 12.4 | [14][15] |
This data is for a structurally related compound and is presented to illustrate the potential of the bromoquinoline scaffold. Direct testing of this compound derivatives is required.
Antimicrobial and Other Activities
The quinoline core is a well-established pharmacophore in antibacterial agents, primarily acting by inhibiting bacterial DNA gyrase and topoisomerase IV. [13]Functionalization of the this compound scaffold could lead to novel antibacterial compounds with improved efficacy or activity against resistant strains. [4][13]Furthermore, derivatives have shown potential as anti-inflammatory, antimalarial, and even cardiotonic agents, highlighting the scaffold's versatility. [1][5][13]
Future Directions and Conclusion
The this compound scaffold and its analogs represent a highly promising, yet underexplored, area for drug discovery. The strategic placement of the methyl group and the synthetically versatile 8-bromo handle provides an ideal platform for the generation of diverse chemical libraries. The strong anticancer and antimicrobial potential, inferred from closely related structures, provides a compelling rationale for its investigation. [14]Future research should focus on the systematic synthesis and biological evaluation of derivatives of this core, using the protocols and strategies outlined in this guide to explore its full therapeutic potential. This scaffold serves as a foundational resource for designing preclinical studies aimed at developing next-generation therapeutic agents.
References
- BenchChem. Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- BenchChem. Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- BenchChem. Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
- BenchChem. Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. In Vivo Efficacy of 8-bromo-6-methylquinolin-2(1h)-one Analogs: A Comparative Guide for Researchers.
- BenchChem. Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
- Wikipedia. Doebner–Miller reaction.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4.
- BenchChem. The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- ACS Publications. Some Derivatives of this compound.
- NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- NIH. This compound.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PubMed. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
- Wikipedia. Suzuki reaction.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Organic Chemistry Portal. Suzuki Coupling.
- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to the Synthesis, Properties, and Emerging Potential of 8-Bromo-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Promise
In the landscape of heterocyclic chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds and functional materials. Its rigid, planar architecture and rich electronic properties make it a cornerstone in medicinal chemistry and materials science. This guide delves into the technical intricacies of a specific, yet underexplored derivative: 8-Bromo-6-methylquinoline . While comprehensive research on this precise substitution pattern is still emerging, this document provides a deep dive into its synthesis, characterization, and potential applications, drawing insights from its closely related and more extensively studied analogue, 8-bromo-6-methylquinolin-2(1H)-one. By examining the established chemistry of the quinolinone, we can illuminate the path forward for the exploration and application of this compound.
Physicochemical and Spectroscopic Profile
While detailed, peer-reviewed spectroscopic data for this compound is not widely published, its basic properties can be found in chemical databases.[1] A more comprehensive understanding of its characteristics can be gleaned from the detailed analysis of its quinolinone counterpart, 8-bromo-6-methylquinolin-2(1H)-one.[2]
Core Physical and Chemical Data
| Property | Value (this compound) | Value (8-bromo-6-methylquinolin-2(1H)-one) |
| Molecular Formula | C₁₀H₈BrN[1] | C₁₀H₈BrNO[2] |
| Molecular Weight | 222.08 g/mol [1] | 238.08 g/mol [2] |
| Appearance | - | White solid[2] |
| Melting Point | - | 289-291 °C[2] |
Spectroscopic Data of 8-bromo-6-methylquinolin-2(1H)-one[2]
-
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm): 11.87 (s, 1H, NH), 7.78 (d, J=9.7 Hz, 1H, H-4), 7.66 (s, 1H, H-5), 7.42 (s, 1H, H-7), 6.42 (d, J=9.7 Hz, 1H, H-3), 2.30 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm): 160.2, 139.3, 137.2, 133.0, 128.5, 122.9, 121.7, 116.8, 110.2, 17.9.
-
Mass Spectrum (APCI+), m/z: 238.0/240.0 [M+H]⁺.
-
Infrared (IR) ν (cm⁻¹): 3155, 3050, 2920, 1660, 1595, 1550, 870, 810.
Synthetic Pathways: Constructing the Quinoline Core
The synthesis of quinolines is a well-established field of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
Proposed Synthesis of this compound via Skraup or Doebner-von Miller Reaction
The classic Skraup and Doebner-von Miller reactions are powerful methods for quinoline synthesis.[3][4][5] A plausible route to this compound would involve the reaction of 2-bromo-4-methylaniline with either glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[6]
The key starting material, 2-bromo-4-methylaniline, is accessible from 4-methylaniline (p-toluidine) through electrophilic aromatic substitution.[6]
Caption: Proposed Skraup/Doebner-von Miller synthesis of this compound.
A Validated Synthesis of 8-bromo-6-methylquinolin-2(1H)-one
A detailed protocol for the synthesis of the quinolinone analog provides a reliable experimental framework.[2] This multi-step process begins with the reaction of 2-amino-3-bromotoluene with ethyl acetoacetate, followed by cyclization using polyphosphoric acid.
Experimental Protocol: Synthesis of 8-bromo-6-methylquinolin-2(1H)-one [2]
-
Step 1: Condensation: A mixture of 2-amino-3-bromotoluene (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 130°C for 4 hours.
-
Step 2: Cyclization: The reaction mixture is cooled to room temperature, and polyphosphoric acid is added. The mixture is then heated to 130°C for an additional 2 hours.
-
Work-up: After cooling, the reaction is quenched with water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to yield 8-bromo-6-methylquinolin-2(1H)-one as a white solid.
Caption: Experimental workflow for the synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
Chemical Reactivity and Potential for Derivatization
The bromine atom at the 8-position of the quinoline ring is a key functional handle for further synthetic transformations. This allows for the diversification of the core structure through various cross-coupling reactions, which is of significant interest in drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
The 8-bromo substituent is amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[7] These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino groups, facilitating extensive structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling of an 8-Bromoquinoline Derivative (Representative) [7]
-
Reaction Setup: To a reaction vessel, add the 8-bromoquinoline derivative, an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium phosphate or potassium carbonate (2-3 equivalents).
-
Catalyst and Solvent: Add a palladium catalyst, for example, Pd(dppf)Cl₂, and a suitable solvent system like a mixture of THF and water.
-
Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 70-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Potential Applications: A Horizon of Possibilities
While the specific biological activities of this compound are not yet extensively documented, the broader family of quinolines and quinolinones exhibits a wide range of pharmacological and material properties.
Medicinal Chemistry
The quinoline scaffold is a cornerstone in drug development, with derivatives showing promise in several therapeutic areas.
-
Anticancer Activity: Quinoline derivatives have been investigated for their potential to induce apoptosis and cell cycle arrest in cancer cells.[8] The substitution pattern on the quinoline ring is crucial for cytotoxic activity.
-
Antibacterial Properties: The quinolone structure is the backbone of a major class of antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] Functionalization of the this compound core could lead to novel antibacterial agents.
-
Enzyme Inhibition: The quinoline structure can interact with the active sites of various enzymes, making these compounds attractive candidates for targeting enzymes involved in disease pathogenesis.[8]
-
Cardiotonic Activity: Certain quinolinone derivatives have demonstrated positive inotropic effects, suggesting potential applications in the treatment of heart failure.[7]
Caption: Potential therapeutic areas for this compound derivatives.
Materials Science
The rigid and planar structure of the quinoline ring system, combined with its electronic properties, makes it a valuable component in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[9]
-
Emissive Materials: Quinoline derivatives can function as fluorescent emitters in the emissive layer of an OLED, with the emission color tunable through chemical modification.
-
Host Materials: They can also serve as host materials for dopant emitters, facilitating energy transfer and improving device efficiency and stability.
The bromine atom on this compound provides a convenient point for attaching other functional groups to fine-tune the photophysical properties for specific OLED applications.[9]
Conclusion and Future Directions
This compound represents a promising yet underexplored scaffold in chemical research. While direct experimental data remains limited, a comprehensive analysis of its closely related quinolinone analog and the broader class of quinolines provides a strong foundation for future investigations. The synthetic accessibility of the quinoline core, coupled with the potential for diverse functionalization at the 8-position, opens up a vast chemical space for exploration.
Future research should focus on the development of a robust and scalable synthesis for this compound itself, followed by a thorough spectroscopic and physicochemical characterization. Systematic biological screening of a library of derivatives will be crucial to unlocking its potential in medicinal chemistry. In parallel, the synthesis and evaluation of novel materials based on this scaffold could lead to advancements in organic electronics. This in-depth technical guide serves as a starting point and a call to action for the scientific community to further investigate the promising potential of this enigmatic molecule.
References
- This compound | C10H8BrN | CID 13088043. PubChem. [Link]
- Doebner–Miller reaction. Wikipedia. [Link]
- Skraup reaction. Wikipedia. [Link]
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. ChemRar. [Link]
- Synthesis of quinoline and its derivatives using various name reactions: An overview. IIP Series. [Link]
- The Skraup Synthesis of Quinolines.
- Doebner-Miller Reaction. SynArchive. [Link]
- Synthesis of 8-bromo-2,6-dimethylquinoline 3 and...
- Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]
- US5700942A - Process for preparing quinoline bases.
- 8-bromoquinoline – a painless Skraup synthesis. Org Prep Daily. [Link]
- 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410. PubChem. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
- 8-bromo-6-methylisoquinoline (C10H8BrN). PubChemLite. [Link]
- Methyl 6-bromo-8-methylquinoline-2-carboxyl
Sources
- 1. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
A Preliminary Investigation into the Reactivity of 8-Bromo-6-methylquinoline: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Quinoline Scaffold and the Strategic Importance of 8-Bromo-6-methylquinoline
The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have rendered it a "privileged scaffold" in drug discovery.[3] Modifications to the quinoline core are a primary strategy for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.
This technical guide focuses on This compound , a versatile, yet underexplored, synthetic intermediate. The strategic placement of the bromine atom at the 8-position and the methyl group at the 6-position offers a unique combination of reactivity and structural features. The C8-bromo substituent serves as a highly versatile synthetic handle, amenable to a wide array of modern cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The C6-methyl group, in turn, can influence the molecule's steric and electronic properties, potentially impacting biological target engagement and metabolic stability.
This document provides a preliminary investigation into the reactivity of this compound, offering field-proven insights and adaptable protocols for its synthesis and functionalization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.
I. Synthesis of the Core Scaffold: this compound
The construction of the this compound core is most effectively approached through classic quinoline syntheses, adapted for the specific substitution pattern. The choice of starting material is critical; 2-bromo-4-methylaniline serves as the ideal precursor for introducing the desired substituents onto the benzenoid ring of the quinoline system. Two primary methods are proposed: the Doebner-von Miller reaction and the Skraup synthesis.
A. Doebner-von Miller Reaction: A Versatile Approach
The Doebner-von Miller reaction involves the condensation of an aniline with α,β-unsaturated carbonyl compounds, catalyzed by acid.[4] This method is highly adaptable for producing a variety of substituted quinolines. For the synthesis of this compound, 2-bromo-4-methylaniline would be reacted with an α,β-unsaturated aldehyde like crotonaldehyde.
Causality of Experimental Choices: The use of an acid catalyst, such as hydrochloric acid, is essential for promoting the initial Michael addition of the aniline to the α,β-unsaturated aldehyde and for facilitating the subsequent cyclization and dehydration steps. An oxidizing agent is required for the final aromatization to the quinoline ring.
Experimental Protocol: Synthesis of 8-Bromo-2,6-dimethylquinoline (Analogous to target) [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, heat a mixture of 2-bromo-4-methylaniline (1.0 eq.), an acid catalyst (e.g., concentrated hydrochloric acid), and an oxidizing agent (e.g., arsenic acid or 2-bromonitrobenzene).[6]
-
Addition of Aldehyde: Add crotonaldehyde (1.2 eq.) dropwise to the heated mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a base (e.g., 30% sodium hydroxide solution) until pH > 8.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 8-bromo-2,6-dimethylquinoline.
B. Skraup Synthesis: A Classic Method
The Skraup synthesis is a robust, albeit often vigorous, method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7] This can be adapted for this compound.
Causality of Experimental Choices: Sulfuric acid serves both as a catalyst and a dehydrating agent to convert glycerol into acrolein in situ. The acrolein then undergoes a Michael addition with the aniline. An oxidizing agent, traditionally nitrobenzene (which can also act as the solvent), is necessary for the final aromatization step. The reaction is often moderated by the addition of ferrous sulfate to control its exothermic nature.[7]
Experimental Protocol: Synthesis of 8-Bromoquinoline (Adaptable for this compound) [8]
-
Reaction Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Charge the flask with methanesulfonic acid and warm to 125 °C.
-
Addition of Reagents: Add 2-bromo-4-methylaniline (1.0 eq.) portion-wise, followed by meta-nitrobenzenesulfonic acid sodium salt (as an oxidizing agent) and FeSO₄·7H₂O.
-
Glycerol Addition: Add glycerol (0.8 eq.) dropwise over 15 minutes. Add two additional portions of glycerol at three-hour intervals.
-
Heating: Maintain the reaction at 125 °C for 12 hours after the final addition.
-
Work-up: Cool the mixture to room temperature and add water. Transfer to a large beaker, cool in an ice bath, and basify to pH ~14 with 50% NaOH solution.
-
Extraction and Purification: Extract the mixture with diethyl ether (3x). Wash the combined organic extracts with brine, dry over Na₂SO₄, and filter. Concentrate the solution to obtain the crude product. Purify by distillation (e.g., Kugelrohr) to yield the final product.
II. Reactivity at the C8-Position: A Gateway to Molecular Diversity
The C8-bromo substituent is the key to unlocking the synthetic potential of this compound. This C(sp²)-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[9] This reaction is highly valuable for synthesizing 8-aryl- and 8-vinyl-6-methylquinolines.
Causality of Experimental Choices: The catalytic cycle involves three key steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The choice of palladium source, ligand, and base is crucial for reaction efficiency. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective in stabilizing the palladium catalyst and promoting the reaction. A base, such as potassium phosphate, is required to activate the organoboron species for transmetalation.[5][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5][10]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired aryl- or vinylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/water or Dioxane/water).
-
Heating: Heat the reaction mixture to 70-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 75-85 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling based on analogous systems.[5][11] |
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12] This reaction is indispensable for preparing 8-amino-6-methylquinoline derivatives, which are common motifs in bioactive molecules.
Causality of Experimental Choices: The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) often being necessary to facilitate the reductive elimination of the C-N bond, which can be a challenging step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, forming the palladium-amido complex.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq.) and an anhydrous solvent (e.g., dry toluene or dioxane).
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 80-95 |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 75-90 |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 70-85 |
| Table 2: Representative conditions for Buchwald-Hartwig amination based on analogous systems.[10] |
C. Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[13] It typically employs a dual catalytic system of palladium and a copper(I) salt. This reaction is the most direct method for synthesizing 8-alkynyl-6-methylquinolines.
Causality of Experimental Choices: The catalytic cycle involves two interconnected processes. The palladium cycle is similar to that of the Suzuki coupling. In parallel, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine like triethylamine or diisopropylamine) to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is the rate-determining step, followed by reductive elimination.[13][14]
Experimental Protocol: General Procedure for Sonogashira Coupling [11]
-
Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine), add the terminal alkyne (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine) under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-24 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water, and dry. Purify the crude product by column chromatography.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 70-85 |
| Table 3: Representative conditions for Sonogashira coupling based on analogous systems.[11] |
III. Other Potential Transformations
A. Halogen-Lithium Exchange
The reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), is expected to proceed via a rapid halogen-lithium exchange rather than deprotonation of the methyl group or the aromatic ring.[15] This transformation is typically very fast, even at low temperatures (e.g., -78 °C), and generates a potent 8-quinolinyllithium nucleophile.[16] This intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a wide range of functional groups at the 8-position.
Experimental Protocol: General Procedure for Lithiation and Quenching
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes.
-
Quenching: Add the desired electrophile (1.2 eq.) to the solution at -78 °C and stir for an additional 1-2 hours.
-
Work-up: Allow the reaction to warm to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, concentrate, and purify by column chromatography.
B. Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally not favored on electron-rich or neutral aromatic systems like this compound. SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[17] Without such activation, the energy barrier for the initial nucleophilic attack is prohibitively high. Therefore, palladium-catalyzed methods are the preferred strategy for introducing nucleophiles at the C8-position.
IV. Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its synthesis can be reliably achieved through established methods like the Doebner-von Miller or Skraup reactions using 2-bromo-4-methylaniline as a key precursor. The C8-bromo group provides a robust handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of a wide array of substituents. Furthermore, halogen-lithium exchange offers an alternative route to functionalization via a potent organolithium intermediate.
The strategic functionalization of this scaffold opens avenues to novel derivatives with potential applications in oncology, infectious diseases, and other therapeutic areas where the quinoline core has demonstrated significant pharmacological relevance.[1][2] This guide provides the foundational knowledge and practical protocols to empower researchers to explore the rich reactivity of this compound and to accelerate the discovery of new chemical entities with therapeutic potential.
References
- ResearchGate (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]
- Wikipedia (2023). Doebner–Miller reaction. [Link]
- ResearchGate (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]
- Org Prep Daily - WordPress.com (2009). 8-bromoquinoline – a painless Skraup synthesis. [Link]
- OUCI (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. [Link]
- IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- PubChem (n.d.). This compound. [Link]
- Wikipedia (2023). Skraup reaction. [Link]
- PubMed Central (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
- ResearchGate (2017).
- ACS GCI Pharmaceutical Roundtable Reagent Guides - Wordpress (n.d.).
- PubMed Central (2020).
- Wikipedia (2024). Sonogashira coupling. [Link]
- Wikipedia (2024).
- Organic Chemistry Portal (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts (2023).
- J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- PubMed Central (2011). 8-Bromo-2-methylquinoline. [Link]
- Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Harvard University (n.d.). The Suzuki Reaction. [Link]
- PubMed (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
- YouTube (2025).
- Wikipedia (2024). Suzuki reaction. [Link]
- Wikipedia (2024). Metal–halogen exchange. [Link]
- Sciencemadness.org (2019). Troubles with Lithium-Halogen exchange reaction. [Link]
- Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]
- Chemistry LibreTexts (2022). 16.
- PubChem (n.d.). 6-Bromo-8-methylquinoline. [Link]
- PubMed Central (2019).
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]
- Khan Academy (n.d.).
- ResearchGate (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental protocol for 8-Bromo-6-methylquinoline synthesis
An In-Depth Guide to the Synthesis of 8-Bromo-6-methylquinoline for Medicinal Chemistry and Drug Discovery Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of a vast number of natural products and synthetic compounds with significant biological activity.[1] Its derivatives are instrumental in medicinal chemistry, exhibiting a broad spectrum of therapeutic properties, including antimalarial, anticancer, and antibacterial activities.[2][3] this compound, in particular, serves as a versatile intermediate. The bromine atom at the 8-position provides a strategic handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[4]
This guide presents a detailed, field-proven protocol for the synthesis of this compound. The selected synthetic route is a robust, multi-step process that begins with the commercially available starting material, p-toluidine. The strategy involves the preparation of a key intermediate, 2-bromo-4-methylaniline, which is then used in the classic Skraup synthesis to construct the target quinoline ring system.[5][6] This approach is chosen for its reliability and the clarity of each chemical transformation, providing a solid foundation for researchers.
PART 1: Overall Synthetic Pathway
The synthesis is executed in two major parts: the preparation of the key aniline precursor, followed by the construction of the quinoline core via the Skraup reaction.
Part A: Synthesis of 2-Bromo-4-methylaniline
Part B: Synthesis of this compound
PART 2: Critical Safety and Hazard Management
The execution of this synthesis requires strict adherence to safety protocols. Several reagents used are hazardous and must be handled with appropriate care in a controlled laboratory environment.
-
General Precautions: All steps of this protocol must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[7][8] An eyewash station and safety shower must be immediately accessible.[9]
-
Reagent-Specific Hazards:
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and respiratory damage if inhaled.[10][11][12][13] Handle liquid bromine and its solutions with extreme caution, ensuring no exposure to skin or vapors.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. It is also a powerful dehydrating agent and reacts exothermically with water.[14][15] Always add acid slowly to other solutions, never the other way around.
-
Nitrobenzene (C₆H₅NO₂): Often used as the oxidizing agent in the Skraup reaction. It is toxic, readily absorbed through the skin, and a suspected carcinogen.
-
p-Toluidine & 2-Bromo-4-methylaniline: These anilines are toxic and can be absorbed through the skin. Handle with care to avoid contact.
-
PART 3: Detailed Experimental Protocol
Section A: Synthesis of 2-Bromo-4-methylaniline Precursor[5]
This precursor is synthesized from p-toluidine in a three-step sequence involving acetylation, bromination, and subsequent hydrolysis.
Step 1: Acetylation of p-Toluidine
-
Causality: The acetylation of the amino group serves a dual purpose. It protects the amine from oxidation during the subsequent bromination step and acts as a directing group. The bulky acetamido group sterically favors bromination at the ortho position.
-
Procedure:
-
In a 500 mL round-bottom flask, combine p-toluidine (e.g., 0.5 mol), glacial acetic acid (150 mL), and acetic anhydride (0.6 mol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2.5 to 3 hours.
-
After reflux, allow the mixture to cool slightly and carefully pour it into 1 L of ice-cold water while stirring.
-
Collect the precipitated white solid, N-(4-methylphenyl)acetamide, by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry it. The product is typically of sufficient purity for the next step.
-
Step 2: Bromination of N-(4-methylphenyl)acetamide
-
Causality: The acetamido group is a powerful ortho-, para-directing group. Since the para-position is occupied by the methyl group, electrophilic substitution with bromine occurs selectively at the position ortho to the acetamido group.
-
Procedure:
-
Dissolve the dried N-(4-methylphenyl)acetamide (e.g., 0.4 mol) in glacial acetic acid (200 mL) in a 1 L flask.
-
In a separate dropping funnel, prepare a solution of bromine (0.4 mol) in 100 mL of glacial acetic acid.
-
Cool the flask containing the acetamide solution in an ice bath.
-
Slowly add the bromine solution dropwise to the stirred acetamide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a large beaker containing 1.5 L of cold water.
-
Collect the precipitated N-(2-bromo-4-methylphenyl)acetamide by vacuum filtration, wash with water, and then with a cold, dilute sodium bisulfite solution to remove any excess bromine. Finally, wash again with water.
-
Dry the product completely before proceeding.
-
Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide
-
Causality: This step removes the acetyl protecting group to regenerate the free amine, yielding the 2-Bromo-4-methylaniline required for the Skraup synthesis.
-
Procedure:
-
Place the dried N-(2-bromo-4-methylphenyl)acetamide (e.g., 0.35 mol) in a 1 L round-bottom flask.
-
Add 250 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours, until the solid has completely dissolved.
-
Cool the solution in an ice bath. Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline (check with pH paper).
-
The 2-Bromo-4-methylaniline will separate as an oil or solid. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or recrystallization.
-
Section B: Skraup Synthesis of this compound
-
Causality: The Skraup synthesis is a classic acid-catalyzed reaction.[16] Concentrated sulfuric acid first dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[17][18] The aniline derivative then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate, which is finally oxidized to the aromatic this compound.[17] Ferrous sulfate is often added to moderate the notoriously exothermic and sometimes violent reaction.[16]
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| 2-Bromo-4-methylaniline | 186.06 | 0.1 | 18.6 | - |
| Glycerol | 92.09 | 0.3 | 27.6 | ~22 |
| Nitrobenzene | 123.11 | 0.12 | 14.8 | ~12.3 |
| Conc. Sulfuric Acid | 98.08 | - | - | ~30 |
| Ferrous Sulfate Heptahydrate | 278.01 | catalytic | ~1.0 | - |
-
Procedure:
-
Caution: This reaction is highly exothermic and must be performed with extreme care in a large flask (e.g., 1 L) within a chemical fume hood.
-
To the flask, add 2-Bromo-4-methylaniline (0.1 mol), glycerol (0.3 mol), nitrobenzene (0.12 mol), and ferrous sulfate heptahydrate (~1.0 g).
-
Mix the contents thoroughly. Place the flask in an oil bath.
-
CRITICAL STEP: Very slowly and with vigorous stirring, add concentrated sulfuric acid (~30 mL) in small portions. The temperature will rise. Use an ice bath to control the initial exotherm if necessary.
-
Once the acid has been added, fit a reflux condenser and heat the mixture gently in the oil bath. The reaction will become exothermic again. Be prepared to remove the heat source to maintain control.
-
Once the initial vigorous reaction subsides, maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[17]
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the thick, dark mixture with water and then neutralize it by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline. This step is also highly exothermic.
-
The crude quinoline can be isolated by steam distillation.[17] Collect the distillate until it is no longer cloudy.
-
Separate the organic layer (crude this compound) from the aqueous layer in the distillate.
-
PART 4: Purification and Characterization
-
Purification: The crude product obtained from the steam distillation can be further purified.
-
Extraction: Dissolve the crude product in a suitable solvent like dichloromethane, wash with water, and dry over anhydrous sodium sulfate. Evaporation of the solvent will yield the product.
-
Column Chromatography: For higher purity, column chromatography on silica gel can be performed. Insight: Quinolines are basic and can interact strongly or even decompose on acidic silica gel.[19] To mitigate this, the eluent system (e.g., a gradient of ethyl acetate in hexanes) should be treated with a small amount of triethylamine (~1%) to neutralize the silica surface.
-
-
Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: Expect aromatic protons in the 7.0-9.0 ppm region. Key signals would include singlets or doublets for the protons on the quinoline and benzene rings, and a singlet for the methyl group protons around 2.5 ppm.
-
¹³C NMR: Expect signals for the nine aromatic carbons of the quinoline core and one aliphatic carbon for the methyl group.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₈BrN, showing the characteristic isotopic pattern for a compound containing one bromine atom.
-
IR Spectroscopy: Look for characteristic C=C and C=N stretching frequencies of the aromatic quinoline system.
-
PART 5: Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
References
- This cit
- Wikipedia. Friedländer synthesis. [Link]
- Wikipedia. Skraup reaction. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Synthesis of quinoline derivatives and its applic
- BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- Wikipedia. Combes quinoline synthesis. [Link]
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- Friedlander synthesis of quinoline derivatives. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Wikipedia. Doebner–Miller reaction. [Link]
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.).
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- SynArchive. Doebner-Miller Reaction. [Link]
- NC Epidemiology. (n.d.). BROMINE FACT SHEET.
- BenchChem. (2025). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
- BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
- Combes Quinoline Synthesis PDF. (n.d.). Scribd.
- GOV.UK. (2022). Bromine: toxicological overview.
- Westlab. (2023).
- Simple Lab. (2024). Comprehensive Guide to Sulfuric Acid: Uses, Handling, Safety, and Buying Tips.
- University of Michigan. (2023). Sulfuric Acid - Environment, Health & Safety.
- BenchChem. (2025).
- Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... (n.d.).
- Sigma-Aldrich. (2024).
- 8-Bromo-2-methylquinoline. (n.d.). PMC - NIH.
- National Center for Biotechnology Information. This compound.
- SAFETY D
- SAFETY D
- Fisher Scientific. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- Synthesis of deriv
- Wikipedia. Quinoline. [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. westlab.com.au [westlab.com.au]
- 8. Comprehensive Guide to Sulfuric Acid: Uses, Handling, Safety, and Buying Tips - CheMondis Blog [blog.chemondis.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 11. nj.gov [nj.gov]
- 12. gov.uk [gov.uk]
- 13. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. CCOHS: Sulfuric Acid [ccohs.ca]
- 15. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 16. Skraup reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Carbon-Carbon Bond Formation: A Guide to Suzuki Coupling Reactions of 8-Bromo-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 8-Aryl-6-methylquinolines
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Specifically, the derivatization of the quinoline core at the 8-position opens avenues to novel compounds with significant therapeutic potential. 8-Aryl-6-methylquinolines, synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, are of particular interest for their potential applications as kinase inhibitors in oncology and as modulators of various signaling pathways. The Suzuki coupling offers a powerful and versatile method for creating a carbon-carbon bond between 8-bromo-6-methylquinoline and a diverse range of aryl and heteroaryl boronic acids, enabling the generation of extensive chemical libraries for drug discovery and development.[1]
This document provides a comprehensive guide to the Suzuki coupling reaction conditions for this compound, offering field-proven insights into catalyst selection, reaction optimization, and detailed experimental protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[3] The electron-deficient nature of the quinoline ring can facilitate this step.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the 8-aryl-6-methylquinoline product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Suzuki Coupling of this compound
The success of the Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. For a substrate like this compound, which is a heteroaryl halide, careful consideration of these parameters is essential to achieve high yields and minimize side reactions.
Data Presentation: Illustrative Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of this compound and its close analog, 8-bromo-6-methylquinolin-2(1H)-one, with various arylboronic acids. These conditions serve as a valuable starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | THF/H₂O (4:1) | 70 | 18 | 85-95 (Illustrative) | [1][5] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 80-90 (Illustrative) | [2][6] |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 75-85 (Illustrative) | [7] |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 (Illustrative) | [8] |
| 5 | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O (2:1) | 100 | 10 | 85-95 (Illustrative) | [9] |
Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings. Optimization is recommended for each specific substrate combination.
Detailed Experimental Protocols
The following protocols provide a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol utilizes a commonly employed and robust catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[9]
-
Add the degassed 1,4-dioxane/water solvent mixture (typically in a 4:1 ratio) via syringe.[7]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-6-methylquinoline.[5]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Degassed deionized water
Procedure:
-
In a microwave reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a degassed mixture of DMF and water (e.g., 4:1).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).[12]
-
After cooling, work up the reaction as described in Protocol 1.
Causality Behind Experimental Choices: A Deeper Dive
Catalyst and Ligand Selection: For electron-deficient heteroaryl halides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[6] These ligands accelerate the oxidative addition and reductive elimination steps. The pyridine nitrogen in the quinoline ring can potentially coordinate to the palladium center and deactivate the catalyst; bulky ligands can sterically hinder this unwanted interaction.[9] Pre-formed catalysts like Pd(dppf)Cl₂ are also highly effective as they are air-stable and reliably generate the active Pd(0) species in situ.[13]
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice for many substrates. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to achieve higher yields.[14] The choice of base should also consider the functional group tolerance of the substrates.
Solvent System: Aprotic polar solvents are typically employed for Suzuki couplings of bromoquinolines.[9] Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in combination with water.[2] The addition of water is beneficial for dissolving inorganic bases like K₂CO₃ and K₃PO₄. For substrates with poor solubility, N,N-dimethylformamide (DMF) can be a suitable solvent. It is imperative that all solvents are thoroughly degassed prior to use to prevent the oxidation and deactivation of the palladium catalyst.[9]
Troubleshooting and Optimization
-
Low or No Yield:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere. Ingress of oxygen can lead to the formation of palladium black and catalyst deactivation.[9]
-
Inefficient Oxidative Addition: For this electron-deficient system, consider using a more electron-rich and bulky ligand. Increasing the reaction temperature may also be beneficial.[6]
-
-
Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen.[9] Rigorous degassing of all solvents and the reaction mixture is critical.
-
Protodeboronation: The boronic acid can be sensitive to the reaction conditions and revert to the corresponding arene. Using a milder base or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[9]
-
Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. Screening different ligands and bases, and in some cases, lowering the reaction temperature, can help minimize this side reaction.[6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 8-aryl-6-methylquinolines. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively optimize reaction conditions to achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful transformation in the pursuit of novel molecules for drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde. BenchChem.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromo-4-chloro-2-methylquinoline. BenchChem.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- National Institutes of Health. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NRO Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine. BenchChem.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine. BenchChem.
- MDPI. (2022, December 6).
- ResearchGate. (2021). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites.
- Semantic Scholar. (n.d.). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Semantic Scholar.
- National Institutes of Health. (2016, October 18).
- University of Kashan. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- MDPI. (2021). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Tokyo Chemical Industry. (n.d.). Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3]. TCI Chemicals.
- National Institutes of Health. (2022, August 11). Towards novel tacrine analogues: Pd(dppf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Amination of 8-Bromo-6-methylquinoline
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-6-methylquinoline. Aminoquinolines are privileged scaffolds in medicinal chemistry and drug development, and their efficient synthesis is of paramount importance. This document delves into the mechanistic underpinnings of the reaction, explains the critical roles of catalyst, ligand, base, and solvent selection, and offers a robust, step-by-step protocol for researchers. Furthermore, a troubleshooting guide is included to address common challenges, ensuring a higher rate of success for this powerful C-N bond-forming transformation.
Introduction: The Strategic Importance of Aminoquinolines
The quinoline core is a cornerstone in pharmaceutical sciences, forming the structural basis for a multitude of therapeutic agents. The introduction of an amino group onto this scaffold dramatically expands the accessible chemical space, allowing for the modulation of pharmacological properties and the introduction of new pharmacophores. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of aryl amines, prized for its broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution often fail.[1][2]
However, the application of this reaction to N-heterocyclic substrates like this compound is not without its challenges. The nitrogen atom within the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalyst and impeding the catalytic cycle.[3] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[1][4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl halides.[6][7]
-
Ligand Exchange & Amine Coordination: The amine displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical and is highly dependent on the solvent and substrate.[8][9][10]
-
Reductive Elimination: The final C-N bond is formed as the desired aminoquinoline product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[5][6]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 8-Bromo Position in 6-Methylquinoline
Introduction: The Strategic Value of the 6-Methylquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. Among the various substituted quinolines, 6-methylquinoline derivatives are of particular interest due to their prevalence in biologically active molecules. The introduction of a bromine atom at the 8-position provides a versatile synthetic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling extensive structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the key methods for the functionalization of the 8-bromo position in 6-methylquinoline, complete with detailed experimental protocols and mechanistic insights.
Synthesis of the Starting Material: 8-Bromo-6-Methylquinoline
A reliable supply of the starting material is paramount for any synthetic endeavor. A plausible and established route to this compound is the Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][2] In this case, 2-bromo-4-methylaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.
Protocol 1: Synthesis of this compound
Materials:
-
2-bromo-4-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or arsenic acid as an alternative oxidizing agent)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.
-
Heat the mixture gently and then add 2-bromo-4-methylaniline.
-
Add nitrobenzene dropwise to the heated mixture. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the 8-position of 6-methylquinoline is readily functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern organic synthesis, allowing for the precise and efficient formation of new chemical bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[3][4] This reaction is instrumental in the synthesis of 8-aryl-6-methylquinoline derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.[5]
This protocol is adapted from a reported synthesis on a closely related 8-bromo-6-methylquinolin-2(1H)-one scaffold.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-methylquinoline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 70-85 |
Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[7][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 8-position of the 6-methylquinoline core. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
This protocol is adapted from a procedure for the amination of 8-bromo-6-methylquinolin-2(1H)-one.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and RuPhos.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 100-120 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(amino)-6-methylquinoline.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 2 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 3 | 75-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 1.5 | 85-95 |
Yields are illustrative and based on typical outcomes for similar Buchwald-Hartwig aminations.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is a powerful tool for the synthesis of 8-alkynyl-6-methylquinolines, which are valuable intermediates in organic synthesis. The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[11]
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[6][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound in a mixture of THF and triethylamine, add the terminal alkyne, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-alkynyl-6-methylquinoline.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide.[12][13] While the toxicity of organotin reagents is a concern, the reaction is highly versatile and tolerates a wide range of functional groups.[14]
This protocol is based on general procedures for Stille couplings of aryl bromides.[15]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous Toluene or DMF
Procedure:
-
To a solution of this compound in anhydrous toluene or DMF, add the organostannane and Pd(PPh₃)₄ under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Substitution: Cyanation
The introduction of a nitrile group opens up a plethora of synthetic possibilities, as it can be readily converted to amines, carboxylic acids, amides, and other functional groups. Palladium-catalyzed cyanation reactions offer a reliable method for this transformation.
Protocol 6: Palladium-Catalyzed Cyanation of this compound
This protocol is based on general methods for the cyanation of aryl bromides using zinc cyanide.[16]
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-methylquinoline-8-carbonitrile.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion and Future Outlook
The 8-bromo position of 6-methylquinoline serves as a versatile platform for the synthesis of a diverse library of novel compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—along with nucleophilic cyanation, provide a robust toolkit for researchers in drug discovery and materials science. The choice of reaction will depend on the desired functionality to be introduced, with each method offering its own unique advantages and considerations. As the demand for novel heterocyclic compounds continues to grow, the efficient and selective functionalization of scaffolds like 6-methylquinoline will remain a critical area of research and development.
References
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinazolin-4-amine.
- BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubMed. (2011).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ACS Publications. (2021).
- Wikipedia. (n.d.). Stille reaction. [Link]
- Wikipedia. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Experiment 8 - Suzuki Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Scribd. (2025). Experiment 8 - Suzuki Coupling Reaction. [Link]
- MSU Chemistry. (n.d.).
- Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
- Organic Chemistry Portal. (n.d.). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. [Link]
- Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals. (n.d.).
- Taylor & Francis. (n.d.).
- National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
- The Royal Society of Chemistry. (n.d.). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Buy Tributyl(vinyl)tin | 7486-35-3 [smolecule.com]
- 15. chemistry.msu.edu [chemistry.msu.edu]
- 16. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
The Versatile Scaffold: Application Notes for 8-Bromo-6-methylquinoline in Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of 8-Bromo-6-methylquinoline
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold." Its rigid, heterocyclic structure is a common feature in a multitude of biologically active compounds and functional materials. The strategic introduction of substituents onto this core allows for the fine-tuning of molecular properties, making the development of efficient synthetic methodologies a paramount objective.
This compound emerges as a particularly valuable building block. The bromine atom at the C8 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and predictability. The methyl group at the C6 position, while seemingly simple, provides a crucial steric and electronic perturbation that can influence biological activity and material properties.
This technical guide provides in-depth application notes and detailed, field-proven protocols for the utilization of this compound in a suite of palladium-catalyzed cross-coupling reactions. The focus is not merely on procedural steps but on the underlying principles and mechanistic rationale, empowering researchers to not only apply these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
Preliminary Consideration: Synthesis of this compound
Before embarking on cross-coupling endeavors, a reliable source of the starting material is essential. While this compound may be commercially available, an in-house synthesis is often a practical necessity. The Doebner-von Miller reaction provides a robust and adaptable route.[1]
Synthetic Workflow: Doebner-von Miller Synthesis
Caption: Workflow for the Doebner-von Miller synthesis of this compound.
Protocol: Synthesis of this compound via Doebner-von Miller Reaction
This protocol is adapted from established procedures for quinoline synthesis.[1][2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-bromo-4-methylaniline (1.0 eq.).
-
Acid Catalyst: Carefully add an excess of a strong acid, such as a mixture of sulfuric acid and a mild oxidizing agent like arsenic acid or nitrobenzene.[3] The reaction is highly exothermic and should be managed with appropriate cooling.
-
Reagent Addition: Slowly add crotonaldehyde (an α,β-unsaturated aldehyde, ~2.5 eq.) to the stirred mixture.[3]
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto ice and neutralize with a concentrated base solution (e.g., sodium hydroxide) to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield this compound.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The choice of catalyst, ligand, and base is critical. For an electron-rich heterocyclic system like quinoline, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is used. The ligand, typically a bulky, electron-rich phosphine, serves to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step. The base is required to activate the boronic acid, forming a more nucleophilic borate species, which then undergoes transmetalation.[4]
Illustrative Data for Suzuki-Miyaura Coupling
The following table provides representative conditions and expected yields for the Suzuki-Miyaura coupling of 8-bromoquinolines with various arylboronic acids, adapted from similar systems.[3][6]
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 18 | 88-96 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | THF/H₂O | 70 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | THF/H₂O | 70 | 20 | 78-88 |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (as specified in the table), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated duration. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-6-methylquinoline.
II. The Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, providing access to substituted styrenes and other vinyl derivatives.[7] It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base.[8]
Mechanistic Rationale
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium(0) catalyst.[9]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
synthesis of novel heterocyclic compounds from 8-Bromo-6-methylquinoline
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 8-Bromo-6-methylquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] this compound is a versatile and highly valuable starting material, offering a reactive handle at the 8-position for the strategic introduction of various functionalities and the construction of novel, complex heterocyclic systems. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of key synthetic transformations starting from this compound. We delve into the causality behind experimental choices for robust palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for the synthesis of advanced intermediates and target heterocyclic compounds such as triazoles, oxadiazoles, and pyrazoles.
The Strategic Importance of this compound in Drug Discovery
This compound serves as an ideal precursor for library synthesis in drug discovery programs. The bromine atom at the C-8 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the quinoline core.[5] The methyl group at the C-6 position provides an additional point for structure-activity relationship (SAR) studies. The functionalization at the C-8 position can significantly influence the pharmacological profile of the resulting molecules, impacting their target specificity and potency.[2][6]
This guide focuses on three pillars of synthetic utility for this substrate:
-
Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formation: Suzuki-Miyaura and Sonogashira couplings to introduce aryl, heteroaryl, and alkynyl moieties.
-
Palladium-Catalyzed Carbon-Nitrogen (C-N) Bond Formation: Buchwald-Hartwig amination to introduce diverse amine-based functional groups.
-
Multi-step Synthesis of Novel Heterocycles: Leveraging the primary coupling products to construct more complex heterocyclic systems.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing efficient and selective methods for bond formation.[7] For a substrate like this compound, the reactivity of the C-Br bond is ideal for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[8][9] It is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[7][10]
Causality of Experimental Design:
-
Catalyst: Palladium complexes with phosphine ligands are standard. Pd(PPh₃)₄ is a reliable choice, while palladium(II) precatalysts like PdCl₂(dppf) are also highly effective, especially for more challenging substrates.[5][10]
-
Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.[5][9]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8][9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-methylquinoline.[5][8]
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[9] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | THF/H₂O | 70 | 18 | 88-96[5] |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-90 |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is crucial for synthesizing precursors to many heterocyclic systems and for introducing rigid alkynyl linkers in drug molecules.
Causality of Experimental Design:
-
Dual Catalysis: The reaction uniquely employs a palladium catalyst and a copper(I) co-catalyst. The palladium complex facilitates the oxidative addition/reductive elimination cycle, while the copper(I) salt activates the terminal alkyne to form a copper acetylide intermediate.[11]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.[11][13]
-
Ligands: Phosphine ligands, such as PPh₃, are essential for stabilizing the palladium catalyst.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 eq.). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 60 °C) until TLC or LC-MS indicates complete consumption of the starting material (typically 4-8 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 8-alkynyl-6-methylquinoline product.[11][13]
Table 2: Representative Data for Sonogashira Coupling
| Entry | Terminal Alkyne Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-92[11] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Toluene | 50 | 4 | 90-98[14] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | DMF | RT | 8 | 80-88 |
| 4 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 82-90 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds.[15][16] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, providing direct access to aniline derivatives.
Causality of Experimental Design:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., RuPhos, XPhos, SPhos) are critical. They promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.[5][17]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or K₃PO₄ can be used for base-sensitive substrates.[5][16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst deactivation.[15]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the tube.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene, 0.2 M concentration) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-substituted-6-methylquinolin-8-amine.[5][15]
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 4 | 90-99[5] |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 | 88-96 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
Diagram 2: General Synthetic Workflow
Caption: Workflow for synthesizing novel heterocycles from this compound.
Synthesis of Target Heterocyclic Systems
The primary coupling products are valuable intermediates for constructing more elaborate heterocyclic rings.
Synthesis of 1,2,3-Triazoles via 'Click' Chemistry
1,2,3-Triazoles are prevalent in medicinal chemistry due to their metabolic stability and ability to act as hydrogen bond acceptors.[18][19] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click' reaction is the most efficient route to 1,4-disubstituted triazoles.[19][20]
Strategy: The 8-alkynyl-6-methylquinoline intermediate, synthesized via the Sonogashira coupling (Protocol 2), is the key precursor. This alkyne is then reacted with an organic azide to form the triazole ring.
Protocol 4: Synthesis of a 1,2,3-Triazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 8-alkynyl-6-methylquinoline (1.0 mmol, from Protocol 2) and the desired organic azide (e.g., benzyl azide, 1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst Addition: Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The formation of the product is often indicated by a color change and can be monitored by TLC.
-
Workup: Once the reaction is complete, add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure 8-(1,2,3-triazol-4-yl)-6-methylquinoline.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are recognized as bioisosteres of esters and amides and are found in numerous antimicrobial and anticancer agents.[21][22][23] A common synthetic route involves the cyclization of an acylhydrazide intermediate.
Strategy: This is a multi-step synthesis.
-
Carbonylation: Convert the 8-bromo group to an ester, for example, via a palladium-catalyzed carbonylation reaction in the presence of an alcohol.
-
Hydrazinolysis: React the resulting ester with hydrazine hydrate to form the key 6-methylquinoline-8-carbohydrazide intermediate.[21]
-
Cyclization: React the carbohydrazide with a one-carbon source (e.g., carbon disulfide, orthoesters, or an acid chloride followed by cyclodehydration) to form the 1,3,4-oxadiazole ring.[21][24]
Protocol 5: Synthesis of a 5-(6-methylquinolin-8-yl)-1,3,4-oxadiazole-2-thiol
-
Ester & Hydrazide Formation: Prepare 6-methylquinoline-8-carbohydrazide from this compound via established carbonylation and hydrazinolysis procedures.
-
Reaction Setup: To a solution of potassium hydroxide (KOH, 1.2 mmol) in ethanol (10 mL), add the 6-methylquinoline-8-carbohydrazide (1.0 mmol).
-
Cyclization: Cool the mixture to 0 °C and add carbon disulfide (CS₂, 1.5 mmol) dropwise. Allow the mixture to warm to room temperature and then reflux for 8-10 hours.
-
Workup: Monitor the reaction by TLC. After completion, cool the mixture and evaporate the solvent. Dissolve the residue in water and acidify with dilute HCl to a pH of ~5.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain the desired 1,3,4-oxadiazole-2-thiol product.[21][24]
Diagram 3: Oxadiazole Synthesis Pathway
Caption: Multi-step synthesis of a 1,3,4-oxadiazole derivative.
Synthesis of Pyrazoles
Pyrazoles are another class of heterocycles with a broad spectrum of biological activities.[25][26] Their synthesis often relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Strategy:
-
Alkyne Formation: Synthesize an 8-alkynyl-6-methylquinoline via Sonogashira coupling (Protocol 2), using an alkyne with a neighboring carbonyl or a group that can be converted to one. A simple approach is to use an acetylenic ketone.
-
Condensation: React the resulting 1,3-ynone intermediate with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine). The condensation reaction proceeds to form the pyrazole ring.[27]
Protocol 6: Synthesis of a Pyrazole Derivative
-
Ynone Synthesis: Synthesize 1-phenyl-3-(6-methylquinolin-8-yl)prop-2-yn-1-one via Sonogashira coupling of this compound with benzoylacetylene.
-
Reaction Setup: Dissolve the ynone intermediate (1.0 mmol) in ethanol (10 mL).
-
Condensation: Add hydrazine hydrate (1.2 mmol) to the solution. Heat the mixture to reflux for 4-6 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. If needed, the crude product can be purified further by recrystallization or column chromatography to yield the 8-(pyrazol-yl)-6-methylquinoline.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel heterocyclic compounds. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse library of functionalized quinolines. These primary intermediates serve as key precursors for the construction of medicinally relevant heterocyclic systems, including triazoles, oxadiazoles, and pyrazoles. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery professionals to explore new chemical entities and advance the development of next-generation therapeutics.
References
- Time in Pasuruan, ID. Google Search.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Vertex AI Search.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Vertex AI Search.
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-2-(trifluoromethyl)quinoline - Benchchem. Vertex AI Search.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Vertex AI Search.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Vertex AI Search.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromo-4-chloro-2-methylquinoline - Benchchem. Vertex AI Search.
- Full article: Quinoline–1,3,4-Oxadiazole Conjugates: Synthesis, Anticancer Evaluation, and Molecular Modelling Studies - Taylor & Francis. Vertex AI Search.
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- Convenient synthesis of quinoline-fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C–H functionalisation of triazoles - RSC Publishing. Vertex AI Search.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)quinoline - Benchchem. Vertex AI Search.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Vertex AI Search.
- A One-Pot Divergent Sequence to Pyrazole and Quinoline Deriv
- 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A. Vertex AI Search.
- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies - PubMed. Vertex AI Search.
- Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed. Vertex AI Search.
- Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-6-iodoquinoline - Benchchem. Vertex AI Search.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Vertex AI Search.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. Vertex AI Search.
- Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies. Vertex AI Search.
- Synthesis of Some Novel Quinoline and Pyrazolone Derivatives | 11757 - TSI జర్నల్స్. Vertex AI Search.
- Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed. Vertex AI Search.
- Synthesis of 1,2,4-oxadiazole functionalized quinoline derivatives - ResearchG
- QUINOLINE CONTAINING 1,3,4-OXADIAZOLE: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY | PPTX - Slideshare. Vertex AI Search.
- Full article: Quinoline-thiazole-1,2,3 triazole hybrids: Synthesis, antimalarial, antimicrobial activity and molecular docking studies - Taylor & Francis Online. Vertex AI Search.
- One‐pot synthesis of 1,2,3‐triazole‐fused quinoline 8 a.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Vertex AI Search.
- Sonogashira Coupling - Chemistry LibreTexts. Vertex AI Search.
- Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline - Benchchem. Vertex AI Search.
- Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole Derivatives Associated with Quinolone Moiety as Cytotoxic and An - Longdom Publishing. Vertex AI Search.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Vertex AI Search.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Vertex AI Search.
- (PDF)
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Vertex AI Search.
- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC - NIH. Vertex AI Search.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline - Benchchem. Vertex AI Search.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Convenient synthesis of quinoline-fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C–H functionalisation of triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
- 24. tandfonline.com [tandfonline.com]
- 25. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]
- 27. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation of 8-Bromo-6-methylquinoline Derivatives
Introduction: Significance of N-Alkyl Quinolinium Salts
N-alkylated quinolinium salts are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and synthetic organic chemistry. The quaternization of the quinoline nitrogen atom fundamentally alters the molecule's electronic properties, solubility, and biological activity. This modification introduces a permanent positive charge, transforming the quinoline into a cationic species. This charge enhances water solubility and promotes interactions with biological macromolecules, making these derivatives valuable as antimicrobial agents, DNA intercalators, and fluorescent probes.
The specific substrate, 8-Bromo-6-methylquinoline, offers additional strategic advantages. The bromine atom at the C-8 position serves as a versatile synthetic handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[1] The methyl group at C-6 provides a subtle yet important steric and electronic influence on the quinoline core. This application note provides a detailed, robust protocol for the N-alkylation of this compound, explaining the mechanistic rationale and offering guidance for optimization and troubleshooting.
Mechanistic Rationale: The SN2 Pathway
The N-alkylation of a quinoline proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the lone pair of electrons on the heterocyclic nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide.
-
Nucleophile: The nitrogen atom of the this compound ring. Its nucleophilicity is sufficient to initiate the reaction without the need for a strong base.
-
Electrophile: The alkylating agent, typically an alkyl halide (R-X), where R is the desired alkyl group and X is a good leaving group (I > Br > Cl).
-
Transition State: The reaction proceeds through a single, concerted transition state where the N-C bond is forming concurrently as the C-X bond is breaking.
-
Product: The final product is a stable N-alkyl-8-bromo-6-methylquinolinium halide salt.
The reaction is generally favored by polar aprotic solvents, which can stabilize the charged transition state without solvating the nucleophile excessively.[2]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-methylation of this compound using methyl iodide. The principles can be readily adapted for other primary and secondary alkyl halides.
3.1. Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Alkylating Agent: Methyl Iodide (CH₃I) (1.5 - 3.0 eq)
-
Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Work-up Solvent: Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), filtration apparatus (Büchner funnel).
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.
-
Addition of Alkylating Agent: Add methyl iodide (1.5 eq) to the stirring solution at room temperature. Safety Note: Methyl iodide is toxic and volatile; handle it in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Reaction times can vary from 4 to 24 hours.
-
Product Isolation (Work-up): Upon completion, cool the reaction mixture to room temperature. A precipitate of the quinolinium salt may form.
-
Precipitation & Filtration: Add diethyl ether (typically 5-10 volumes of the reaction solvent) to the cooled mixture to induce further precipitation of the product. Stir for 30 minutes in an ice bath.
-
Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold acetonitrile and then copiously with diethyl ether to remove unreacted starting materials and solvent residues.
-
Drying: Dry the purified N-methyl-8-bromo-6-methylquinolinium iodide salt under vacuum to obtain the final product as a crystalline solid.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Sources
Application Notes & Protocols: 8-Bromo-6-methylquinoline in Advanced Materials Science
Abstract
This technical guide provides an in-depth exploration of 8-Bromo-6-methylquinoline as a pivotal precursor in materials science. While a versatile building block, its primary utility is realized upon conversion to its derivatives, most notably 8-bromo-6-methylquinolin-2(1H)-one. This document elucidates the synthetic pathways leveraging this compound and details the subsequent functionalization of its derivatives for applications in organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and as a scaffold for novel functional materials. We present detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and provide a comprehensive workflow for the fabrication and characterization of OLED devices. This guide is intended for researchers, materials scientists, and professionals in drug development seeking to exploit the unique properties of the quinoline framework.
Introduction: The Quinoline Scaffold in Materials Science
Quinoline and its derivatives represent a class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest in materials science.[1] Their inherent properties, such as a rigid and planar structure, high thermal stability, and rich electron chemistry, make them exceptional candidates for a variety of applications in organic electronics.[1] The strategic functionalization of the quinoline core allows for the precise tuning of its electronic and photophysical properties. The introduction of a bromine atom, as in this compound, provides a crucial reactive handle for synthetic chemists. This position is primed for sophisticated chemical modifications, most notably palladium-catalyzed cross-coupling reactions, which serve as a gateway to a vast library of novel materials with tailored functionalities.[2] The methyl group at the 6-position can further influence properties such as solubility and film-forming capabilities, which are critical for device fabrication.
While this compound itself is a foundational starting material, its derivative, 8-bromo-6-methylquinolin-2(1H)-one, is a more direct and versatile intermediate for advanced applications. This guide will focus on the utility of this compound as a precursor and the subsequent application of its derivatives in materials synthesis.
Core Synthetic Transformations and Rationale
The bromine atom at the 8-position is the key to unlocking the potential of the 6-methylquinoline scaffold. It serves as an electrophilic site for palladium-catalyzed reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of organic electronic materials.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between the quinoline core and various aryl or vinyl boronic acids or esters.[2] This reaction is instrumental for synthesizing materials with extended π-conjugation, which is essential for tuning the emission color and improving charge transport in organic electronic devices.
-
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(OAc)₂): The palladium catalyst is the heart of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. The choice of palladium source and its oxidation state can influence reaction efficiency.
-
Ligand (e.g., RuPhos): The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like RuPhos are often effective for cross-coupling with heteroaromatic halides.
-
Base (e.g., NaOt-Bu, K₂CO₃): The base is required to activate the boronic acid derivative for the transmetalation step. The choice of base can affect the reaction rate and the tolerance of other functional groups.
-
Solvent (e.g., Toluene, Dioxane): The solvent must be inert to the reaction conditions and capable of dissolving the reactants at the required temperature. Anhydrous conditions are crucial to prevent the deactivation of the catalyst and reactants.
-
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the 8-position. This is particularly useful for creating hole-transporting materials or for modifying the electronic properties of the quinoline core through the introduction of electron-donating amine groups.
-
Causality of Component Selection:
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a suitable phosphine ligand are essential. Ligands for Buchwald-Hartwig amination are often designed to promote the reductive elimination step that forms the C-N bond.
-
Base (e.g., Sodium tert-butoxide): A strong, non-nucleophilic base is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
-
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are highly valued in the field of OLEDs, where they can serve multiple functions within the device architecture.[1] By leveraging the synthetic transformations described above, this compound can be converted into a range of materials designed for specific roles in an OLED.
-
Emissive Layer (EML): As fluorescent emitters, these materials are the source of light generation. The color of the emitted light can be precisely tuned by modifying the chemical structure attached to the quinoline core via cross-coupling.[1]
-
Host Material: In the emissive layer, quinoline derivatives can act as a host matrix for a dopant emitter. The host facilitates energy transfer to the dopant, which can lead to improved device efficiency and stability.[1]
-
Electron Transport Layer (ETL): Certain quinoline derivatives exhibit good electron mobility, making them suitable for use in the electron transport layer, which facilitates the injection and transport of electrons from the cathode.[1]
Logical Workflow for Materials Synthesis
Caption: Synthetic pathway from this compound to functional OLED materials.
Experimental Protocols
The following protocols are presented as self-validating systems. Each step is designed to be monitored by standard analytical techniques (TLC, LC-MS) to ensure the reaction is proceeding as expected before moving to the next stage.
Protocol 4.1: Synthesis of 8-(Aryl)-6-methylquinolin-2(1H)-one via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the C-C bond formation at the 8-position of the quinolinone core.
Materials:
-
8-bromo-6-methylquinolin-2(1H)-one
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
RuPhos (0.10 equivalents)
-
Sodium tert-butoxide (NaOt-Bu, 1.25 equivalents)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), TLC plates, LC-MS.
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask under an inert atmosphere, add 8-bromo-6-methylquinolin-2(1H)-one (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), RuPhos (0.10 eq), and sodium tert-butoxide (1.25 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask. The typical concentration is 0.1 M with respect to the starting quinolinone.
-
Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(aryl)-6-methylquinolin-2(1H)-one.[2]
| Parameter | Recommended Range | Purpose |
| Temperature | 110-120 °C | To overcome the activation energy of the catalytic cycle. |
| Reaction Time | 2-6 hours | Varies based on the reactivity of the boronic acid. |
| Catalyst Loading | 2-5 mol% | To ensure efficient conversion without excessive cost. |
| Ligand Loading | 4-10 mol% | To stabilize the catalyst and promote the reaction. |
Protocol 4.2: Fabrication of a Multi-Layer OLED via Spin Coating
This protocol provides a general method for constructing a simple OLED device using solution-processable materials derived from this compound. All steps involving organic materials should be performed in an inert atmosphere (e.g., a glovebox).[1]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Acetone, Isopropanol, Deionized water (for cleaning)
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)
-
Emissive Layer (EML) solution (e.g., 5-10 mg/mL of the synthesized 8-aryl-6-methylquinolin-2(1H)-one in chloroform or chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode metal (e.g., LiF/Al)
-
Spin coater, thermal evaporator.
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in acetone, isopropanol, and deionized water for 15 minutes each.[1] Dry the substrates with a stream of nitrogen and then bake in an oven at 120°C for 30 minutes.[1]
-
HTL Deposition: Spin coat the PEDOT:PSS solution onto the ITO substrate. A typical spin speed is 3000-5000 rpm for 30-60 seconds. Anneal the substrates on a hotplate at 120-150°C for 15-20 minutes to remove residual solvent.[1]
-
EML Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin coat the EML solution onto the HTL. The optimal spin speed (e.g., 2000-4000 rpm for 45 seconds) will depend on the desired film thickness. Anneal the film at a moderate temperature (e.g., 70°C) for 20-30 minutes inside the glovebox.[1]
-
ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL (e.g., 20-40 nm of TPBi) followed by the cathode (e.g., 1 nm of LiF and 100 nm of Al) under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
OLED Fabrication Workflow
Caption: A step-by-step workflow for the fabrication of a simple OLED device.[1]
Conclusion
This compound is a strategically important starting material in materials science, primarily serving as a precursor to a wide array of functional derivatives. Its true potential is unlocked through palladium-catalyzed cross-coupling reactions at the 8-position, enabling the synthesis of novel materials with tunable photophysical and electronic properties. The protocols and workflows detailed in this guide provide a robust framework for researchers to explore the synthesis of 8-aryl and 8-amino-6-methylquinolin-2(1H)-ones and their subsequent integration into advanced material applications such as Organic Light-Emitting Diodes. The versatility of this scaffold ensures its continued relevance in the ongoing development of next-generation organic electronic materials.
References
- BenchChem. (2025). Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)-one in Materials Science and OLEDs.
- BenchChem. (2025). Fabrication of a Multi-Layer OLED via Spin Coating.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- Popov, I., et al. (2018). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Developing Structure-Activity Relationship (SAR) Studies with 8-Bromo-6-methylquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a multitude of quinoline-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4]
This technical guide focuses on the 8-bromo-6-methylquinoline core, a promising starting point for the development of novel therapeutic agents. The presence of a methyl group at the 6-position and a bromine atom at the 8-position provides distinct opportunities for structural modification. The bromine atom, in particular, serves as a versatile synthetic handle for introducing a wide range of substituents via modern cross-coupling reactions, facilitating the exploration of the chemical space around the quinoline core.[5]
These application notes provide a comprehensive framework for initiating and advancing SAR studies with this compound derivatives. We will detail a robust synthetic strategy for the core scaffold, present protocols for evaluating biological activity, and provide a conceptual framework for interpreting SAR data to guide the design of more potent and selective compounds.
Synthesis of the this compound Scaffold and its Derivatives
A reliable and adaptable method for the synthesis of the this compound core is the Doebner-von Miller reaction .[6][7] This classic method involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[6] For the synthesis of this compound, 2-bromo-4-methylaniline is reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of a strong acid and an oxidizing agent.[8]
Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction
Materials and Reagents:
-
2-bromo-4-methylaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylaniline (1.0 eq) in toluene.
-
Addition of Reagents: Carefully add concentrated hydrochloric acid (a catalytic amount) to the solution. Subsequently, add nitrobenzene (1.2 eq) to the reaction mixture.
-
Slow Addition of Carbonyl Compound: While stirring vigorously, slowly add crotonaldehyde (1.1 eq) to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diversification of the Scaffold
The this compound scaffold is a versatile intermediate for generating a library of derivatives. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[5]
Biological Evaluation: Protocols for In Vitro Assays
The diverse pharmacological potential of quinoline derivatives necessitates a tiered approach to biological evaluation, starting with broad screening assays followed by more specific mechanistic studies.[9]
Anticancer Activity
Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[3][10]
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, with quinoline derivatives being promising candidates.[11]
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have demonstrated anti-inflammatory properties.[12] A key indicator of inflammation is the production of nitric oxide (NO) by macrophages.
This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.[1][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent System (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives allow for the elucidation of SAR. This iterative process is central to lead optimization in drug discovery.
Data Presentation for SAR Analysis
Quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and the identification of trends.
Table 1: Hypothetical SAR Data for Anticancer Activity of this compound Derivatives
| Compound ID | R (Substitution at C8) | Cancer Cell Line | IC₅₀ (µM) |
| 1a | -Br | MCF-7 | > 50 |
| 1b | -Phenyl | MCF-7 | 25.3 |
| 1c | -4-Methoxyphenyl | MCF-7 | 10.1 |
| 1d | -4-Chlorophenyl | MCF-7 | 15.8 |
| 1e | -4-Nitrophenyl | MCF-7 | 8.5 |
| 1f | -NH-Phenyl | MCF-7 | 5.2 |
This is hypothetical data for illustrative purposes.
From this hypothetical data, one might infer that replacing the bromine at C8 with an aromatic ring enhances anticancer activity. Furthermore, electron-withdrawing groups on the phenyl ring (e.g., -NO₂) appear to increase potency, and an amino linkage is more favorable than a direct C-C bond.
Table 2: Hypothetical SAR Data for Antimicrobial Activity of this compound Derivatives
| Compound ID | R (Substitution at C8) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2a | -Br | 64 | >128 |
| 2b | -Morpholino | 16 | 32 |
| 2c | -Piperidino | 8 | 16 |
| 2d | -4-Methylpiperazino | 4 | 8 |
This is hypothetical data for illustrative purposes.
This hypothetical data suggests that introducing basic nitrogen-containing heterocycles at the C8 position improves antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Visualization of Workflows and Pathways
Experimental and Logical Workflows
Visualizing the experimental workflow can provide a clear overview of the entire process, from synthesis to biological evaluation.
Caption: A generalized workflow for SAR studies of this compound derivatives.
Signaling Pathways
Understanding the mechanism of action of lead compounds is crucial. Quinoline derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[14][15]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Caption: Inhibition of the MAPK/ERK pathway by quinoline derivatives.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core and the versatility of the 8-bromo substituent allow for the rapid generation of diverse chemical libraries. By employing the systematic approach to synthesis, biological evaluation, and SAR analysis outlined in these application notes, researchers can efficiently navigate the path from a promising scaffold to a potential drug candidate. The iterative nature of this process, guided by robust experimental data and a clear understanding of the underlying biological mechanisms, is fundamental to the successful development of new medicines.
References
- Bio-protocol. (2015). Nitric Oxide Production Measurements in Macrophage Cells. [Link]
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
- Bioorganic & Medicinal Chemistry. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
- Crimson Publishers. (2018). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
- Der Pharma Chemica. (2016).
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- International Journal of Nanomedicine. (2016). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2022).
- MDPI. (2021). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- Mini-Reviews in Medicinal Chemistry. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]
- Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- Molecules. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
- Molecules. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
- Nanobiomedicine. (2022). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. [Link]
- Nature Portfolio. (2015). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. [Link]
- PubMed. (2009).
- ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
- ResearchGate. (2018). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and...[Link]
- ResearchGate. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. [Link]
- ResearchGate. (2022). The PI3K/Akt/mTOR signaling pathway.
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Wiley Online Library. (2016). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H). [Link]
- Wiley Online Library. (2017).
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- Wikipedia. (n.d.).
- World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
- RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
- RSC Medicinal Chemistry. (2020).
- Springer. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
- Scribd. (n.d.). Cytokine ELISA Protocol Guide. [Link]
- Journal of Medicinal Chemistry. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 8-Bromo-6-methylquinoline via Flash Column Chromatography
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 8-Bromo-6-methylquinoline from a crude synthetic mixture using silica gel flash column chromatography. The methodology is designed to address the specific chemical properties of substituted quinolines, ensuring high purity and yield. We will delve into the rationale behind the selection of the stationary and mobile phases, the optimization of the elution gradient, and troubleshooting common issues such as isomeric co-elution and product tailing. This guide is structured to provide both a step-by-step protocol and a deeper understanding of the chromatographic principles at play, empowering researchers to adapt and optimize this method for their specific synthetic outcomes.
Introduction: The Challenge of Purifying Substituted Quinolines
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The precise arrangement of its substituents dictates its reactivity and potential biological activity. Synthetic routes to such molecules, including classical methods like the Skraup, Doebner-von Miller, or Combes syntheses, often yield a crude product containing a mixture of the desired compound, unreacted starting materials, regioisomers, and other byproducts. The structural similarity of these impurities to the target molecule presents a significant purification challenge.
Column chromatography, particularly flash chromatography, is the preferred method for isolating this compound to a high degree of purity.[1] This technique leverages the differential partitioning of the components of a mixture between a stationary phase and a mobile phase to effect separation.[2] The success of this purification hinges on a carefully designed protocol that accounts for the polarity and basicity of the quinoline core.
Foundational Principles: Designing the Chromatographic System
The effective separation of this compound from its synthetic impurities is predicated on the selection of an appropriate stationary and mobile phase.
Stationary Phase Selection: The Role of Silica Gel
Silica gel (SiO₂) is the stationary phase of choice for the purification of moderately polar compounds like this compound.[3] Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the molecules in the mixture through hydrogen bonding and dipole-dipole interactions.
However, the basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups, leading to a phenomenon known as "tailing," where the spots on a TLC plate or the peaks in a chromatogram appear elongated.[3] This can result in poor separation and reduced purity of the collected fractions. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase. The triethylamine competitively binds to the active acidic sites on the silica gel, minimizing the strong adsorption of the quinoline product and resulting in sharper, more symmetrical peaks.[4]
Mobile Phase Selection and Optimization via Thin-Layer Chromatography (TLC)
The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the stationary phase. The polarity of the mobile phase is a critical parameter that must be optimized to achieve good separation.[5] For this compound, a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate, is typically effective.[5]
The ideal solvent composition is determined empirically using Thin-Layer Chromatography (TLC) prior to performing the column chromatography. The goal is to find a solvent system in which the desired product has a Retention Factor (Rf) value of approximately 0.25-0.35.[6]
-
Rf = (distance traveled by the compound) / (distance traveled by the solvent front)
An Rf in this range ensures that the compound moves through the column at a moderate pace, allowing for effective separation from both less polar and more polar impurities.
Potential Impurities in the Synthesis of this compound
A robust purification strategy must consider the potential impurities arising from the synthesis. Depending on the synthetic route employed (e.g., Skraup or Doebner-von Miller reaction starting from 2-bromo-4-methylaniline), common impurities may include:
-
Unreacted Starting Materials: Such as 2-bromo-4-methylaniline, which is more polar than the product.
-
Regioisomers: For example, 6-Bromo-8-methylquinoline, which may have a very similar polarity to the desired product, making separation challenging.[7]
-
Incompletely Cyclized Intermediates: These are often more polar than the final aromatic product.
-
Polymeric Byproducts: Highly polar materials that typically remain at the baseline of the TLC plate.
The varying polarities of these potential impurities necessitate the use of a gradient elution in the column chromatography protocol.
Detailed Application Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| Crude this compound | Synthetic Grade | Sample to be purified |
| Silica Gel | Flash Chromatography Grade (230-400 mesh) | Stationary Phase |
| n-Hexane | HPLC Grade | Non-polar component of mobile phase |
| Ethyl Acetate | HPLC Grade | Polar component of mobile phase |
| Triethylamine | Reagent Grade | Mobile phase modifier |
| Dichloromethane | Reagent Grade | Solvent for sample loading |
| TLC Plates | Silica gel 60 F₂₅₄ | Method development and fraction analysis |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: TLC Method Development
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Add 0.5% triethylamine to each mixture.
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the different eluent systems.
-
Visualize the plates under UV light (254 nm).
-
Identify the solvent system that provides an Rf value of ~0.3 for the main product spot and good separation from other spots. For this example, let's assume an 85:15 hexane:ethyl acetate mixture is optimal.
Step 2: Column Preparation
-
Select a glass column of appropriate size (for 1g of crude material, a 40g silica cartridge or a glass column of ~4 cm diameter is suitable).
-
In a beaker, prepare a slurry of silica gel in 100% hexane. The consistency should be pourable but not too dilute.[2]
-
Secure the column vertically and, with the stopcock open, pour the slurry into the column. A layer of sand at the bottom can prevent the silica from washing out.
-
Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
Step 3: Sample Loading
-
Dissolve the 1g of crude this compound in a minimal amount of dichloromethane (e.g., 2-3 mL).
-
Add ~2g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.[8]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Begin the elution with a non-polar solvent mixture, for example, 95:5 hexane:ethyl acetate (+0.5% Et₃N).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is provided in the table below.
-
Collect the eluent in fractions of equal volume (e.g., 15-20 mL per test tube).
Table 1: Suggested Elution Gradient
| Volume (mL) | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Comments |
| 200 | 95 | 5 | 0.5 | Elute non-polar impurities |
| 400 | 85 | 15 | 0.5 | Elute the product |
| 200 | 70 | 30 | 0.5 | Elute more polar impurities |
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate and develop it in the optimal solvent system determined in Step 1.
-
Identify the fractions containing the pure product (a single spot at the correct Rf).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overloading | - Re-optimize the eluent using TLC.- Use a larger column or less crude material.[3] |
| Product Tailing | - Acidic silica interacting with the basic quinoline | - Ensure 0.5-1% triethylamine is present in the eluent.[3] |
| Product Degradation | - Compound is sensitive to the acidic silica | - Use deactivated silica gel or consider an alternative stationary phase like neutral alumina.[3] |
| Cracked Column Bed | - Improper packing or running the column dry | - Repack the column, ensuring the silica bed remains saturated with solvent at all times. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound using flash column chromatography. By understanding the underlying principles of the separation and anticipating potential challenges such as the presence of isomers and the basicity of the quinoline nucleus, researchers can achieve high purity and yield of their target compound. The systematic approach of TLC-based method development followed by a carefully executed gradient elution is key to the successful isolation of this and other substituted quinoline derivatives.
References
- A Researcher's Guide to Distinguishing Quinoline Isomers: A Comparative Analysis of Analytical Methods. (2025). BenchChem Technical Support Team.
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (n.d.). BenchChem.
- Mercuration of quinoline give different isomers how could these isomers separated. (2017).
- Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions. (2025). BenchChem.
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (2003). Horizon IRD.
- The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H). (2025). BenchChem.
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.).
- Column chromatography. (n.d.). University of Colorado Boulder.
- Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. (2025). BenchChem.
- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). PubMed.
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (2025). BenchChem.
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (2011). Royal Society of Chemistry.
- FLASH OPTIMIZ
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc..
- Column Chromatography Procedures. (n.d.). University of Colorado Boulder.
- How do I purify ionizable organic amine compounds using flash column chrom
- Same Rf for two different solvent system for TLC. (2025). Reddit.
- Solved why are rf values different in hexane, ethyl acet
- Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. (n.d.). Semantic Scholar.
Sources
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromtech.com [chromtech.com]
Application Notes & Protocols for the Recrystallization of 8-Bromo-6-methylquinoline
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the purification of 8-Bromo-6-methylquinoline via recrystallization. The document elucidates the foundational principles of recrystallization, offers systematic procedures for solvent selection, and presents step-by-step protocols for single-solvent and multi-solvent recrystallization techniques. Emphasizing both theoretical understanding and practical application, this guide is designed to enable the consistent attainment of high-purity this compound, a crucial prerequisite for its application in pharmaceutical research and development.
Introduction to this compound and the Imperative of Purity
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The specific substitution pattern of this compound, featuring a bromine atom at the 8-position and a methyl group at the 6-position, offers a unique electronic and steric profile for molecular design and lead optimization.
In any research or development context, the purity of a chemical entity is paramount. Impurities, even in trace amounts, can confound the interpretation of biological data, lead to irreproducible results, and introduce unforeseen toxicity. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, capable of yielding materials of high crystalline and chemical purity. This guide provides the necessary framework for the successful recrystallization of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust purification strategy. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 51 °C | [2][3] |
| Boiling Point | 125 °C (at 0.2 Torr) | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
The relatively low melting point of 51 °C is a critical parameter. It dictates that the boiling point of the chosen recrystallization solvent must be significantly lower than this to prevent the compound from "oiling out" (melting instead of dissolving) during the heating phase.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.
The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot filtration is performed to remove them.
-
Crystallization: Allowing the hot, saturated solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution.
-
Isolation: Collecting the purified crystals by filtration.
-
Drying: Removing any residual solvent from the crystals.
The success of this technique hinges on the selection of an appropriate solvent. An ideal recrystallization solvent should:
-
Exhibit high solubility for the compound of interest at elevated temperatures.
-
Exhibit low solubility for the compound of interest at low temperatures.
-
Either not dissolve impurities at all or keep them dissolved even at low temperatures.
-
Be chemically inert towards the compound being purified.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[4] Wash hands thoroughly after handling.[5]
-
Spills: In case of a spill, collect the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[6]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Protocol: Solvent Selection for this compound
The first and most critical step is to identify a suitable solvent or solvent system. Based on the properties of related quinoline derivatives, a range of organic solvents should be evaluated.[7][8]
Workflow for Solvent Selection
Caption: Workflow for selecting a suitable recrystallization solvent.
Potential Solvents for Screening:
-
Alcohols: Ethanol, Isopropanol, Methanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Aromatic Hydrocarbons: Toluene
-
Aliphatic Hydrocarbons: Hexane, Heptane
-
Chlorinated Solvents: Dichloromethane
Note on Multi-Solvent Systems: If a single solvent is not ideal, a two-solvent system (a "solvent" and an "anti-solvent") can be effective. The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent," and the two solvents must be miscible. A common example for quinoline derivatives is a Dichloromethane/Hexane system.[9]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a single solvent with a steep solubility curve for this compound has been identified. Ethanol or isopropanol are good starting points for screening.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. Rationale: Using the minimum amount of solvent ensures that the solution is saturated, maximizing the yield upon cooling.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-warming the glassware prevents premature crystallization of the product.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Rationale: Using ice-cold solvent minimizes the loss of the desired product during the washing step.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C) until a constant weight is achieved.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when the compound is too soluble in one solvent and poorly soluble in another. A Dichloromethane/Hexane system is a plausible starting point.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Dichloromethane)
-
"Poor" solvent (anti-solvent, e.g., Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (Dichloromethane) at room temperature or with gentle warming.
-
Induce Crystallization: Slowly add the "poor" solvent (Hexane) dropwise with stirring until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is the saturation point.
-
Redissolution: Add a few drops of the "good" solvent until the cloudiness just disappears. Rationale: This ensures the solution is perfectly saturated, which is optimal for crystal growth.
-
Crystallization: Cover the flask and allow it to stand undisturbed to cool to room temperature, followed by cooling in an ice bath to maximize the yield.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1 (Steps 5 and 6).
Assessment of Purity
After recrystallization, it is crucial to verify the purity of the product.
-
Melting Point Determination: A sharp melting point close to the literature value (51 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should ideally show a single spot.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): For definitive structural confirmation and purity assessment, acquire NMR spectra. The absence of impurity peaks is indicative of successful purification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" | The boiling point of the solvent is higher than the compound's melting point. / The solution is supersaturated. | Use a lower-boiling solvent. / Add a small amount of additional hot solvent and reheat to dissolve the oil, then cool again. |
| No crystals form on cooling | Too much solvent was used. / The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Poor recovery/low yield | Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. / Ensure the washing solvent is ice-cold. / Ensure the filtration apparatus is pre-heated. |
References
- (Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 03:22 AM. The location's timezone is 'Asia/Jakarta'.) [Not a citable scientific source]
- ChemicalBook. 84839-95-2(this compound) Product Description.
- ChemicalBook. This compound CAS#: 84839-95-2.
- BenchChem. Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem.
- BenchChem. How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays.
- Sigma-Aldrich.
- PubChem. This compound | C10H8BrN | CID 13088043.
- Sigma-Aldrich. 6-Bromo-8-methylquinoline | 178396-31-1.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- (No Title).
- Fisher Scientific.
- MedchemExpress.com.
- Sigma-Aldrich. 7-Bromo-8-methylquinoline | 809248-61-1.
- Google Patents. US2474823A - Quinoline compounds and process of making same.
- Google Patents.
- ChemicalBook. 8-BROMO-2-METHYL-QUINOLINE | 61047-43-6.
- ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- Thermo Fisher Scientific. 6-Bromo-4-methylquinoline, 96% 250 mg | Buy Online | Thermo Scientific Chemicals.
- Sigma-Aldrich. 6-Bromo-2-methylquinoline 97 877-42-9.
- MDPI.
- BenchChem.
- PubChem. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410.
- Journal of Chemical & Engineering Data. Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.
Sources
- 1. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 84839-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 84839-95-2 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Monitoring 8-Bromo-6-methylquinoline Reactions by TLC and LC-MS
Introduction
In the landscape of pharmaceutical research and drug development, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents.[1] The synthesis of functionalized quinolines, such as 8-Bromo-6-methylquinoline, is a critical step in the discovery of novel bioactive molecules.[2] Precise and real-time monitoring of the chemical reactions involved in its synthesis is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[3][4]
This comprehensive guide provides detailed application notes and protocols for monitoring reactions involving this compound using two powerful and complementary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights to effectively track the progress of these critical chemical transformations.
Core Principles of Reaction Monitoring
The fundamental goal of reaction monitoring is to qualitatively and quantitatively assess the conversion of starting materials into products over time.[6] This is achieved by periodically sampling the reaction mixture and analyzing its composition. An ideal monitoring technique should be rapid, sensitive, and provide clear differentiation between reactants, intermediates, and products.
The Synergy of TLC and LC-MS
TLC serves as a rapid, cost-effective, and highly accessible method for qualitative reaction monitoring.[7] It provides a quick visual assessment of the presence or absence of starting materials and the formation of new products. LC-MS, on the other hand, offers a more comprehensive analysis, providing both chromatographic separation and mass identification of the components in the reaction mixture.[5] This allows for unambiguous identification of products and byproducts, as well as quantitative analysis of the reaction progress.[8]
Visualizing the Workflow
The general workflow for monitoring the synthesis of this compound involves a systematic process of sampling, analysis, and data interpretation.
Caption: General workflow for monitoring a chemical reaction.[6]
PART 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Profiling
TLC is an invaluable tool for the initial assessment of a reaction's progress due to its speed and simplicity.[9] It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[10]
Causality Behind Experimental Choices in TLC
The choice of the stationary and mobile phases is critical for achieving good separation. For quinoline derivatives, which are aromatic and contain a nitrogen heterocycle, a standard silica gel plate is an appropriate stationary phase.[11] The mobile phase, a mixture of a non-polar and a more polar solvent, needs to be optimized to achieve a significant difference in the Retention Factor (Rf) values between the starting materials and the product.[7] The Rf value is a measure of how far a compound travels up the TLC plate.[12]
Protocol for TLC Monitoring
Materials
-
Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[11]
-
TLC developing chamber
-
Pencil
-
UV lamp (254 nm and 365 nm)[14]
-
Iodine chamber (optional)[14]
-
Staining solution (e.g., p-anisaldehyde stain, optional)[15]
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)[11][16]
-
Volatile solvent for sample preparation (e.g., dichloromethane or ethyl acetate)[17]
Step-by-Step Methodology
-
Sample Preparation: Dissolve a small amount of the starting material in a volatile solvent.[17] The reaction mixture can typically be spotted directly.
-
Spotting: Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane on the baseline.[7] Withdraw a small aliquot of the reaction mixture and spot it onto the "RM" lane.[4] For the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[7]
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the baseline on the TLC plate.[7] Place the spotted TLC plate into the chamber and cover it to allow the solvent to ascend the plate by capillary action.[6]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[17] Allow the plate to dry completely. Visualize the spots under a UV lamp.[19] Quinolone derivatives are often UV-active and will appear as dark spots.[7] Circle the visible spots with a pencil.[14] If needed, use a secondary visualization method like an iodine chamber or a chemical stain.[14][20]
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[17] Compare the spots in the "RM" lane to the "SM" lane. A successful reaction will show the diminishing intensity of the starting material spot and the appearance of a new product spot with a different Rf value.[17]
Mobile Phase Optimization for this compound
The polarity of the mobile phase is crucial for good separation. A systematic approach to optimizing the solvent system is recommended.
| Solvent System (Hexane:Ethyl Acetate) | Expected Observation | Rationale |
| 9:1 | Spots may remain at the baseline (low Rf). | The mobile phase is not polar enough to move the polar quinoline derivatives up the plate.[17] |
| 7:3 | Good separation between starting material and product. | A balanced polarity that allows for differential migration of compounds with varying polarities. |
| 1:1 | Spots may travel too close to the solvent front (high Rf). | The mobile phase is too polar, causing all components to move up the plate with little separation.[17] |
For particularly polar compounds, adding a small percentage of methanol to the mobile phase can improve the separation.[9]
PART 2: LC-MS for Definitive Identification and Quantification
Liquid Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5] For monitoring the synthesis of this compound, reverse-phase LC is often the method of choice.[21]
Causality Behind Experimental Choices in LC-MS
In reverse-phase LC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[21] Less polar compounds are retained longer on the column. The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer.[22] The mass spectrometer provides the molecular weight of the eluted compounds, allowing for their definitive identification. The characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2 ions) is a key indicator for identifying bromine-containing compounds like this compound.[23][24]
Protocol for LC-MS Monitoring
Materials
-
LC-MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[5]
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
LC-MS grade water, acetonitrile, and formic acid[25]
-
Syringe filters (0.22 µm)[17]
Step-by-Step Methodology
-
Sample Preparation: Take a small aliquot (e.g., 1-5 µL) of the reaction mixture and dilute it significantly (e.g., 1:1000) with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[17] Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[17]
-
LC-MS System Setup:
-
LC Method: Set up a gradient elution method. A typical gradient might start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase to elute compounds with a wide range of polarities.
-
MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode. The expected mass for this compound is approximately 222.09 g/mol .
-
-
Analysis: Inject the prepared sample into the LC-MS system. Monitor the total ion chromatogram (TIC) for peaks corresponding to the starting materials, product, and any byproducts.[26]
-
Data Interpretation:
-
Chromatogram Analysis: Identify the retention times of the starting material and the product.[27] As the reaction progresses, the peak area of the starting material should decrease while the peak area of the product increases.[28]
-
Mass Spectra Analysis: Examine the mass spectrum of each peak to confirm the identity of the compound.[29] For this compound, look for the characteristic isotopic pattern of a single bromine atom.
-
Key LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good separation for a wide range of small molecules.[22] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid aids in ionization.[22] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase.[22] |
| Gradient | 5% B to 95% B over 5-10 min | Ensures elution of both polar and non-polar compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 1 - 5 µL | A small injection volume prevents column overloading. |
| Ionization Source | ESI or APCI (Positive Mode) | ESI is suitable for polar compounds, while APCI is good for less polar compounds.[5] |
| Mass Range | m/z 100 - 500 | Covers the expected molecular weights of reactants, products, and potential byproducts. |
Data Interpretation: A Unified Approach
The data from both TLC and LC-MS should be considered together for a comprehensive understanding of the reaction's progress.
Caption: Logical flow for interpreting combined TLC and LC-MS data.
A complete reaction is indicated by the disappearance of the starting material spot on the TLC plate and the corresponding peak in the LC chromatogram, with the concurrent appearance and stabilization of the product spot and peak. The mass spectrum of the product peak should confirm the molecular weight of this compound.
Conclusion
The judicious application of Thin-Layer Chromatography and Liquid Chromatography-Mass Spectrometry provides a robust and comprehensive framework for monitoring the synthesis of this compound. By leveraging the rapid qualitative insights from TLC and the detailed quantitative and structural information from LC-MS, researchers can effectively optimize reaction conditions, ensure product quality, and accelerate the drug development process.
References
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- Solve ME/CFS Initiative. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. YouTube.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of York. (n.d.). Visualising plates.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
- Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development.
- Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
- Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
- Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Chemistry For Everyone. (2025, June 14). How Do You Interpret Data From An LC-MS?. YouTube.
- That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
- CHROMacademy. (n.d.). LC-MS Interpretation.
- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
- Chromatography Today. (2015, July 21). What Is Reaction Monitoring?.
- Orango. (2025, November 5). TLC Chemistry Explained | Beginner's Guide to Organic Lab.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- News-Medical.Net. (2018, September 19). How to Read LC-MS Chromatograms.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- National Institutes of Health. (n.d.). 8-Bromo-2-methylquinoline. PMC.
- LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
- ACS Publications. (1969). Solvent composition effects in thin-layer chromatography systems of the type silica gel-electron donor solvent. Analytical Chemistry.
- ResearchGate. (2025, August 6). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
- Regis Technologies, Inc. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- ResearchGate. (2023, September 22). Hello, can anyone help me for LC-MS data interpretation?.
- Journal of Chromatography A. (1963, May). [Thin-layer Chromatography of Aromatic Hydrocarbons and Some Heterocyclic Compounds].
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- ResearchGate. (2025, August 6). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- PubMed. (n.d.). Reversed-phase liquid chromatography/mass spectrometry analysis of reduced monoclonal antibodies in pharmaceutics.
- LCGC International. (n.d.). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
- Chemistry For Everyone. (2025, August 8). What Is Reverse Phase Liquid Chromatography (RP-LC)?. YouTube.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- De Gruyter. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organomation.com [organomation.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 21. youtube.com [youtube.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. chromacademy.com [chromacademy.com]
- 24. researchgate.net [researchgate.net]
- 25. tecan.com [tecan.com]
- 26. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 27. news-medical.net [news-medical.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. youtube.com [youtube.com]
scale-up synthesis of 8-Bromo-6-methylquinoline
An Application Note for the Scale-Up Synthesis of 8-Bromo-6-methylquinoline
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of this compound, a critical heterocyclic intermediate in pharmaceutical and materials science research. Recognizing the challenges associated with traditional quinoline syntheses, this document details a modified Doebner-von Miller protocol optimized for safety, efficiency, and scalability. We delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step protocol for multi-gram to kilogram scale production, and outline rigorous safety procedures and analytical quality control measures. This guide is intended for researchers, chemists, and process development professionals aiming to produce this compound in significant quantities.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents, including the renowned antimalarial drugs quinine and chloroquine.[1][2] Its unique electronic properties and versatile structure allow for extensive functionalization, enabling the fine-tuning of pharmacological activity.[2][3][4] The target molecule, this compound, is a particularly valuable synthetic intermediate. The bromine atom at the 8-position serves as a versatile handle for introducing diverse functionalities via modern cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[5] This capability allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel drug candidates.[5][6]
Strategic Selection of a Scale-Up Synthetic Route
Several classical methods exist for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Gould-Jacobs, and Friedländer reactions.[1][3][4][7] For industrial-scale production, the selection of a synthetic route is governed by factors such as cost of raw materials, reaction safety, operational complexity, and overall yield.
-
Skraup and Doebner-von Miller Reactions: These methods utilize readily available anilines and α,β-unsaturated carbonyl compounds (or their precursors like glycerol).[3][7][8] While cost-effective, the classic Skraup synthesis is notoriously violent and prone to significant tar formation due to the harsh conditions (concentrated sulfuric acid, strong oxidizing agents).[1][9] The Doebner-von Miller variation offers a more controlled approach. Modifications to the reaction conditions can significantly mitigate the hazards, making it a viable option for scale-up.[10][11]
-
Gould-Jacobs Reaction: This route involves the condensation of an aniline with a malonic ester derivative, followed by high-temperature thermal cyclization.[12][13] It often produces cleaner reaction profiles and higher yields. However, the requirement for high-boiling point solvents (e.g., Dowtherm A, ~250°C) and more expensive starting materials can pose challenges for standard manufacturing facilities.[14][15][16]
Chosen Strategy: This guide will focus on a modified Doebner-von Miller reaction . This choice represents a pragmatic balance between raw material cost and process control. By carefully managing reagent addition and temperature, the inherent exothermicity can be controlled, making it a robust and economical pathway for the large-scale synthesis of this compound from 2-bromo-4-methylaniline.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~1 mole of starting material and can be adapted for larger quantities. All operations should be conducted in a well-ventilated chemical fume hood or a dedicated reactor bay with appropriate safety measures in place.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | CAS No. | Hazards |
| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 1.0 | 186.1 g | 583-68-6 | Toxic, Irritant |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~4.0 | ~330 mL | 7647-01-0 | Corrosive, Toxic |
| Crotonaldehyde | C₄H₆O | 70.09 | 1.2 | 84.1 g (98 mL) | 4170-30-3 | Flammable, Toxic, Lachrymator |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 1.0 | 136.3 g | 7646-85-7 | Corrosive, Environmental Hazard |
| Sodium Hydroxide Solution (20% w/v) | NaOH | 40.00 | As needed | ~2 L | 1310-73-2 | Corrosive |
| Toluene | C₇H₈ | 92.14 | - | ~3 L | 108-88-3 | Flammable, Toxic |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | 7757-82-6 | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed | 64-17-5 | Flammable |
Equipment
-
5 L glass-lined or borosilicate glass reactor equipped with:
-
Overhead mechanical stirrer
-
Reflux condenser with a gas outlet connected to a scrubber (containing sodium bisulfite solution)
-
Temperature probe (thermocouple)
-
500 mL pressure-equalizing dropping funnel
-
Heating/cooling mantle or circulator bath
-
-
Large separatory funnel (5 L)
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (neoprene or butyl rubber), flame-retardant lab coat.
Synthetic Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
Step-by-Step Protocol
-
Reactor Setup and Charging:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 2-bromo-4-methylaniline (186.1 g, 1.0 mol), 1 L of water, and concentrated hydrochloric acid (~330 mL).
-
Begin stirring to ensure a homogenous slurry.
-
-
Initiation of Reaction:
-
Heat the mixture to a gentle reflux (internal temperature of approximately 90-95°C) using the heating mantle.
-
Once at reflux, slowly add the crotonaldehyde (98 mL, 1.2 mol) dropwise via the addition funnel over a period of 1.5-2 hours. Causality: The slow addition is critical to control the reaction exotherm and prevent a dangerous thermal runaway. The refluxing temperature provides the necessary activation energy for the initial Michael addition and subsequent cyclization steps.[7][9]
-
-
Reaction Completion:
-
After the addition is complete, maintain the reaction at reflux for an additional 2.5 hours to ensure the consumption of starting material.[17]
-
Add anhydrous zinc chloride (136.3 g, 1.0 mol) in portions. Causality: ZnCl₂ acts as a Lewis acid catalyst and dehydrating agent, promoting the final aromatization step to form the quinoline ring.
-
Continue vigorous stirring at 100°C (373 K) for 30 minutes.[17]
-
-
Aqueous Work-up and Isolation:
-
Turn off the heat and allow the reaction mixture to cool to room temperature (< 30°C).
-
Carefully neutralize the acidic mixture by slowly adding a 20% w/v sodium hydroxide solution. Monitor the pH and the internal temperature closely. Use an ice bath or cooling circulator to keep the temperature below 40°C. Continue adding base until the pH of the aqueous layer is ~8-9.[18] The crude product may precipitate as an oil or solid.
-
Transfer the mixture to a 5 L separatory funnel. Add 1 L of toluene and shake vigorously.
-
Separate the layers and collect the bottom aqueous layer. Extract the aqueous layer two more times with 500 mL of toluene each.
-
Combine all toluene extracts. Wash the combined organic layer with 500 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol (95%). Slowly add water until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.
-
Collect the purified solid product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Expected Outcome
-
Yield: 60-70%
-
Appearance: Off-white to pale yellow crystalline solid.
Process Safety and Hazard Management
Scaling up chemical reactions introduces risks that may not be apparent at the lab bench scale. A thorough hazard analysis is mandatory.
-
Chemical Hazards:
-
Bromine-containing compounds: All brominated organic compounds should be handled as toxic and potential irritants. Avoid inhalation and skin contact.[19]
-
Crotonaldehyde: It is highly toxic, a severe lachrymator (causes tearing), and flammable. All transfers must be done in a closed system or a high-efficiency fume hood.[20]
-
Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive and can cause severe burns. The neutralization step is highly exothermic and requires careful control.[21]
-
-
Reaction Hazards:
-
Thermal Runaway: The Doebner-von Miller reaction is highly exothermic.[9] The primary control is the slow, monitored addition of crotonaldehyde. A robust cooling system must be operational, and an emergency cooling bath (e.g., ice water) should be readily available.
-
Gas Emission: The reaction may evolve corrosive vapors. The reactor must be vented through an appropriate acid/base scrubber to neutralize any off-gases.[22]
-
-
Personal Protective Equipment (PPE):
-
Spill & Emergency Procedures:
-
Have spill kits readily available. Acid/base spills should be neutralized with sodium bicarbonate (for acid) or a weak acid solution (for base).
-
For spills involving brominated compounds or crotonaldehyde, use an absorbent material, and decontaminate the area with a sodium thiosulfate solution.[23]
-
Ensure safety showers and eyewash stations are accessible and operational.
-
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications for subsequent use, a comprehensive set of analytical tests should be performed.
Quality Control Workflow
Caption: Quality control workflow for the final product validation.
Analytical Specifications
| Test | Method | Specification | Purpose |
| Appearance | Visual | Off-white to pale yellow crystalline solid | Basic quality check |
| Purity | HPLC-UV[24] | ≥ 98.0% (area %) | Quantify purity and detect non-volatile impurities |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the reference structure | Unambiguous structural confirmation |
| Identity | GC-MS[24] | Molecular ion peak [M]+ at m/z = 222/224 | Confirm molecular weight and isotopic pattern of bromine |
| Melting Point | Capillary Method | 63-65 °C | Quick check of purity |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Ethanol ≤ 5000 ppm | Ensure solvent removal meets ICH guidelines |
Expected ¹H NMR Data (400 MHz, CDCl₃): δ (ppm) ~8.7 (d, 1H), ~8.0 (d, 1H), ~7.8 (d, 1H), ~7.5 (d, 1H), ~7.4 (d, 1H), ~2.5 (s, 3H).
Conclusion
The scale-up synthesis of this compound is achievable in a safe and efficient manner using a modified Doebner-von Miller protocol. The key to success lies in the rigorous control of reaction parameters, particularly temperature, and the implementation of robust safety procedures. The detailed protocol and analytical standards provided in this application note offer a reliable framework for researchers and drug development professionals to produce this valuable intermediate at scale, thereby facilitating advancements in medicinal chemistry and materials science.
References
- Benchchem. (2025).
- Benchchem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- MDPI. (n.d.).
- YouTube. (2024).
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Slideshare. (n.d.). Bromine handling and safety.
- RSC Education. (n.d.).
- Unknown Source. (n.d.).
- Journal of the American Chemical Society. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Benchchem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Benchchem. (2025). Technical Support Center: Optimizing the Skraup Reaction for Substituted Quinolines.
- ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Biotage. (n.d.).
- Sinocure Chemical Group. (n.d.).
- Benchchem. (2025).
- Taylor & Francis Online. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 8-bromo-6-methylquinolin-2(1H)
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- Carl ROTH. (n.d.).
- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4.
- IJFMR. (n.d.).
- PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ResearchGate. (2022).
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PMC - NIH. (n.d.). 8-Bromo-2-methylquinoline.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. ablelab.eu [ablelab.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 19. Bromine handling and safety | DOCX [slideshare.net]
- 20. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 21. carlroth.com [carlroth.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 8-Bromo-6-methylquinoline in Fluorescent Probe Development
An In-Depth Technical Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence Sensing
The quest for sensitive and selective molecular tools for bioimaging and diagnostics has positioned fluorescent probes at the forefront of chemical biology and medical research.[1][2] Among the myriad of heterocyclic systems used as fluorophores, the quinoline scaffold is particularly noteworthy.[3] Quinoline, a fused aromatic heterocycle of benzene and pyridine, possesses intrinsic fluorescence and a rigid structure, which are desirable characteristics for developing bright and photostable probes.[1][4] Its derivatives have been successfully employed as chemosensors for a range of analytes, including toxic metal ions and reactive oxygen species, and as imaging agents for cellular components and disease biomarkers.[1][3]
8-Bromo-6-methylquinoline, in particular, emerges as a highly versatile starting material for probe development. This is due to three key structural features:
-
The Quinoline Core: Provides the fundamental photophysical properties and a platform for tuning emission wavelengths.
-
The 6-methyl Group: Modulates the electronic properties and solubility of the scaffold.
-
The 8-bromo Substituent: Serves as a crucial reactive "handle." The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the straightforward introduction of a wide variety of analyte-recognition moieties.[5]
This guide provides a comprehensive framework for leveraging this compound to design, synthesize, and validate a novel fluorescent probe. We will detail the entire workflow, from rational design to practical application in cellular imaging, providing both the "how" and the "why" behind each protocol.
Part 1: Rational Design and Synthesis of a Hypothetical Probe (Q-Zn1)
To illustrate the application of this compound, we will design a hypothetical "turn-on" fluorescent probe for the detection of zinc ions (Zn²⁺), which we will name Q-Zn1 . Zinc is an essential metal ion, and its dysregulation is linked to various neurological and metabolic diseases, making it a key target for fluorescent probes.[6][7]
Design Rationale
The design of Q-Zn1 is based on the Chelation-Enhanced Fluorescence (CHEF) mechanism. The probe will consist of two main components:
-
Fluorophore: The this compound core.
-
Receptor/Chelator: A dipicolylamine (DPA) moiety, a well-known and effective chelator for Zn²⁺.
In its free state, the lone pair of electrons on the tertiary amine of the DPA moiety can quench the fluorescence of the quinoline ring via a Photoinduced Electron Transfer (PeT) process, rendering the probe weakly fluorescent.[8] Upon binding to Zn²⁺, the DPA's lone pairs are coordinated to the metal ion, inhibiting the PeT process. This restores the fluorescence of the quinoline core, resulting in a "turn-on" signal that is directly proportional to the Zn²⁺ concentration. The bromo-substituent on the quinoline will be replaced by the DPA receptor via a Buchwald-Hartwig amination reaction.
Synthetic Pathway for Q-Zn1
The synthesis of Q-Zn1 from this compound is a straightforward, two-step process.
Caption: Synthetic workflow for the Q-Zn1 probe.
Detailed Synthesis Protocol
Materials and Reagents:
-
This compound (C₁₀H₈BrN)[9]
-
Di-(2-picolyl)amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
-
Solvents for workup and chromatography (Ethyl acetate, Hexane, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), di-(2-picolyl)amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting quinoline.
-
Reaction: Degas the reaction mixture by bubbling argon through it for 15 minutes. Heat the mixture to 110 °C and stir for 12-24 hours.
-
Causality Insight: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the C-N cross-coupling between the quinoline and the DPA amine. NaOtBu acts as the base required for the catalytic cycle. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting this compound spot has been consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst. Wash the filtrate sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Q-Zn1 probe.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Photophysical and Sensing Performance Evaluation
Once synthesized and purified, the probe must be thoroughly characterized to understand its optical properties and its response to the target analyte.[10]
Protocol for Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of Q-Zn1 (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.
-
Working Solutions: Prepare working solutions (e.g., 10 µM) in the desired buffer for analysis (e.g., HEPES buffer, pH 7.4).
-
UV-Vis Absorption: Record the absorption spectrum of the 10 µM Q-Zn1 solution from 250 nm to 600 nm to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Emission: Excite the 10 µM Q-Zn1 solution at its λₘₐₓ and record the emission spectrum. This will determine the maximum emission wavelength.
-
Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the formula: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) where X and ST denote the sample and standard, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Trustworthiness Insight: To ensure accuracy, the absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
| Parameter | Description | Typical Expected Value |
| λₘₐₓ (Absorption) | Wavelength of maximum light absorption. | 350 - 410 nm |
| λₑₘ (Emission) | Wavelength of maximum fluorescence emission. | 450 - 550 nm |
| Stokes Shift | Difference between λₑₘ and λₘₐₓ. | > 50 nm |
| Molar Absorptivity (ε) | Measure of how strongly the probe absorbs light. | > 10,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Efficiency of fluorescence emission. | < 0.05 (free), > 0.3 (Zn²⁺ bound) |
Protocol for Sensing Performance Evaluation
Caption: Experimental workflow for performance evaluation.
A. Sensitivity and Titration:
-
Place a 10 µM solution of Q-Zn1 in a cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a standardized Zn²⁺ solution (e.g., ZnCl₂) to the cuvette.
-
After each addition, mix and allow to equilibrate for 1-2 minutes, then record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the maximum emission wavelength against the concentration of added Zn²⁺. This will generate a binding curve.
-
Detection Limit (LOD): Calculate the LOD using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank (Q-Zn1 solution without Zn²⁺) and k is the slope of the linear portion of the titration curve at low Zn²⁺ concentrations.[11]
B. Selectivity (Interference Study):
-
Prepare a series of 10 µM Q-Zn1 solutions.
-
To each solution, add a significant excess (e.g., 10 equivalents) of a potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Hg²⁺).
-
Record the fluorescence spectrum for each sample.
-
Prepare one more sample containing Q-Zn1 and Zn²⁺ (e.g., 5 equivalents).
-
Finally, prepare samples containing Q-Zn1, Zn²⁺ (5 eq), and each of the interfering ions (10 eq) to check for competitive binding.
-
Plot the results as a bar chart comparing the fluorescence intensity of the probe in the presence of different ions.
-
Expertise Insight: High selectivity is crucial for a probe's utility in a complex biological environment.[12] The ideal result is a large fluorescence enhancement only in the presence of Zn²⁺, with minimal response from other biologically relevant cations.
-
Part 3: Application in Live Cell Imaging
The final validation of a new probe is its application in a biological context, such as imaging intracellular Zn²⁺.
Protocol for Cellular Imaging
Caption: A typical workflow for live cell imaging.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Glass-bottom confocal dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Q-Zn1 probe stock solution (1 mM in DMSO)
-
ZnCl₂ solution
-
Pyrithione (a zinc ionophore, helps transport Zn²⁺ across cell membranes)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or FITC channel)
Procedure:
-
Cell Culture: Seed HeLa cells onto glass-bottom dishes and culture them in DMEM at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Control and Experimental Groups:
-
Group 1 (Basal Zn²⁺): Cells incubated with the probe only.
-
Group 2 (Exogenous Zn²⁺): Cells pre-treated to increase intracellular Zn²⁺ levels.
-
-
Zinc Loading (Group 2): Incubate the cells with a solution of 50 µM ZnCl₂ and 5 µM pyrithione in serum-free media for 30 minutes.
-
Probe Loading: Wash the cells from all groups twice with PBS. Incubate the cells with 5 µM Q-Zn1 in serum-free media for 30 minutes at 37 °C.
-
Causality Insight: Incubation time and probe concentration must be optimized to ensure sufficient intracellular accumulation without causing cytotoxicity. A cytotoxicity assay (e.g., MTT assay) should be performed separately to confirm the probe is non-toxic at the working concentration.[13]
-
-
Washing: Wash the cells three times with PBS to remove any extracellular probe.
-
Imaging: Add fresh PBS or imaging buffer to the dish. Image the cells using a fluorescence microscope. Excite the cells around 405 nm and collect emission in the 480-550 nm range.
-
Analysis: Compare the fluorescence intensity between the control (basal Zn²⁺) and experimental (exogenous Zn²⁺) groups. A successful probe will show a significant increase in intracellular fluorescence in the zinc-loaded cells.
Conclusion
This compound is an exceptional starting block for the rational design of fluorescent probes. Its adaptable chemistry, particularly at the 8-position, allows for the facile incorporation of diverse recognition units, paving the way for sensors targeting a multitude of biologically and environmentally significant analytes. The protocols outlined in this guide provide a robust and validated workflow for the development pipeline—from conceptual design and chemical synthesis to rigorous photophysical characterization and final application in live-cell imaging. By following these methodologies, researchers can effectively harness the potential of this versatile quinoline scaffold to create novel and powerful tools for scientific discovery.
References
- (No source provided)
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Auctor-Mens-Medicina-series. [Link]
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI. [Link]
- (No source provided)
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Semantic Scholar. [Link]
- (No source provided)
- Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (2021).
- (No source provided)
- Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2022). National Institutes of Health (NIH). [Link]
- Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. National Institutes of Health (NIH). [Link]
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing. [Link]
- (No source provided)
- Spectroscopy of fluorescent probes. (2023). YouTube. [Link]
- Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (2013).
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Design,Synthesis And Properties Of Fluorescent Probes For Detecting Metal Ions. (2024). Global Thesis. [Link]
- Fluorescent Probes for Disease Diagnosis. (2024).
- (No source provided)
- This compound. National Institutes of Health (NIH). [Link]
- (No source provided)
- (No source provided)
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. (2020).
- (No source provided)
- (No source provided)
- (No source provided)
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. globethesis.com [globethesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Skraup Synthesis of 8-Bromo-6-methylquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Skraup synthesis for the preparation of 8-Bromo-6-methylquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to navigate the common challenges associated with this classic yet demanding reaction.
Introduction to the Skraup Synthesis of this compound
The Skraup synthesis is a powerful method for constructing the quinoline scaffold, a core motif in many pharmaceuticals and functional materials. The reaction involves the cyclization of an aromatic amine, in this case, 2-bromo-4-methylaniline, with glycerol in a strongly acidic and oxidizing environment.[1][2] While effective, the reaction is notoriously vigorous and prone to side reactions, particularly the formation of tar.[3] The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group on the aniline starting material introduces specific electronic and steric factors that require careful consideration for a successful synthesis. This guide aims to provide practical, experience-driven advice to overcome these challenges.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Issue 1: The reaction is extremely violent and difficult to control.
-
Question: My reaction started with a dangerously strong exotherm, leading to the ejection of material from the reaction vessel. What causes this, and how can I prevent it?
-
Answer: The Skraup synthesis is inherently exothermic, primarily due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps, all catalyzed by concentrated acid.[1][4] This can lead to a runaway reaction. The key to control is moderation.
Causality: The rapid, uncontrolled polymerization of in situ generated acrolein is a major contributor to the violent exotherm. Concentrated sulfuric acid is a powerful dehydrating agent, and at elevated temperatures, the formation of acrolein can be very fast.
Solutions:
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄•7H₂O) is a well-established method to tame the reaction's vigor.[2][5] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step over a longer period and preventing a sudden burst of energy.[4] Boric acid can also be employed for a similar moderating effect.[1]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A recommended and safer procedure is to first prepare a solution or slurry of the aniline and the moderator in the acid, and then add the glycerol dropwise with efficient stirring and cooling. This prevents a large concentration of glycerol from being dehydrated at once.
-
Temperature Management: Begin heating the reaction mixture gently. Once the exotherm starts, be prepared to remove the heat source or apply external cooling (e.g., an ice-water bath) to maintain control. A large reaction vessel (at least 4-5 times the volume of the reactants) can also help to contain a vigorous reaction.
-
Issue 2: My reaction produced a large amount of black, intractable tar, and the product yield is very low.
-
Question: The workup of my reaction is nearly impossible due to the formation of a thick, black tar. What is the origin of this tar, and how can I minimize its formation to improve my yield?
-
Answer: Tar formation is the most common side reaction in the Skraup synthesis and a primary reason for low yields.[3]
Causality: The harsh, acidic, and high-temperature conditions promote the polymerization of the highly reactive acrolein intermediate.[5] The aniline derivative and the quinoline product can also be susceptible to degradation and polymerization under these conditions.
Solutions:
-
Optimize Reaction Temperature and Time: Avoid excessive temperatures and prolonged reaction times. The ideal temperature profile involves a controlled initiation followed by a sustained period at a moderate temperature (e.g., 125-140 °C) to ensure the reaction goes to completion without excessive charring. Monitor the reaction by TLC (if possible) to avoid unnecessarily long heating.
-
Choice of Acid and Oxidizing Agent: While concentrated sulfuric acid is traditional, alternative acid systems like methanesulfonic acid can sometimes lead to cleaner reactions, as demonstrated in the synthesis of the closely related 8-bromoquinoline.[6] Similarly, milder oxidizing agents such as meta-nitrobenzenesulfonic acid sodium salt can be used instead of the more aggressive nitrobenzene or arsenic-based oxidants, potentially reducing side reactions.[6]
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This helps with heat dissipation and prevents localized overheating, which can be a major source of tar formation.
-
Issue 3: My final product is impure, with significant amounts of starting material or a dehalogenated product.
-
Question: After workup, my NMR analysis shows the presence of unreacted 2-bromo-4-methylaniline. In another attempt, I suspect I have formed 6-methylquinoline (dehalogenated product). How can I address these purity issues?
-
Answer: These issues relate to incomplete reaction and a potential side reaction, respectively.
Causality:
-
Incomplete Reaction: The 2-bromo-4-methylaniline starting material has competing electronic effects. The para-methyl group is activating, which is favorable. However, the ortho-bromo group is deactivating and can also provide steric hindrance, potentially slowing down the cyclization step and leading to an incomplete reaction.
-
Dehalogenation: Aryl halides can be susceptible to dehalogenation under harsh, reductive conditions. While the overall Skraup reaction is oxidative, localized reductive processes or radical mechanisms could potentially lead to the loss of the bromine atom, especially at high temperatures in the presence of certain metals or impurities.
Solutions:
-
Ensuring Complete Reaction:
-
Reaction Time: Ensure a sufficient reaction time after the initial exotherm has subsided. A period of heating at reflux is often necessary.
-
Temperature: If the reaction is sluggish, a modest increase in temperature might be required, but this must be balanced against the risk of increased tar formation.
-
-
Preventing Dehalogenation:
-
Temperature Control: Avoid excessively high temperatures.
-
Choice of Moderator: Using ferrous sulfate is standard, but ensure high-purity reagents to minimize trace metals that might catalyze dehalogenation.
-
-
Purification Strategy:
-
Acid-Base Extraction: After the reaction, the crude mixture is typically made strongly basic to liberate the quinoline product as a free base. This allows for its extraction into an organic solvent, leaving behind many of the acidic and polymeric tars.
-
Steam Distillation: For volatile quinolines, steam distillation is an effective method to separate the product from non-volatile tars.[4]
-
Distillation/Crystallization: The crude this compound, being a solid, is best purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate mixtures). If the crude product is an oil, Kugelrohr distillation under high vacuum can be an effective purification method for similar bromoquinolines and may be applicable here.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected regiochemistry of the cyclization with 2-bromo-4-methylaniline?
-
A1: The cyclization is an electrophilic aromatic substitution on the aniline ring. The amino group is a strong ortho-, para- director. Since the para position is occupied by the methyl group, and one ortho position is blocked by the bromine atom, the cyclization will occur at the other vacant ortho position (C6 of the aniline ring), leading exclusively to the this compound product.
-
-
Q2: Can I use nitrobenzene as the oxidizing agent?
-
A2: Yes, nitrobenzene is the classic oxidizing agent for the Skraup synthesis and also serves as a solvent.[2] However, it is highly toxic. Milder and less hazardous alternatives like meta-nitrobenzenesulfonic acid sodium salt or even arsenic acid (with extreme caution due to its toxicity) have been used.[4][6] The choice of oxidizing agent can influence the reaction's vigor and the side-product profile.
-
-
Q3: My product has a very dark color even after purification. What causes this, and how can I remove the color?
-
A3: The dark color is due to residual polymeric, tarry byproducts that are often highly colored. While recrystallization should remove most of the color, persistent coloration can sometimes be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization. However, be aware that activated carbon can also adsorb some of your product, leading to a decrease in yield.
-
-
Q4: What are the critical safety precautions for the Skraup synthesis?
-
A4: The Skraup synthesis must be treated with extreme caution.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: The reaction must be performed in a well-ventilated fume hood due to the use of corrosive and toxic reagents.
-
Runaway Reaction: Be prepared for a vigorous exotherm. Use a heating mantle that can be quickly removed, and have an ice bath ready. Never clamp the apparatus rigidly; use a setup that allows for quick disassembly if necessary.
-
Pressure: Do not run the reaction in a sealed vessel. Ensure the top of the reflux condenser is open to the atmosphere (or protected by a drying tube).
-
-
Experimental Protocols and Data
Adapted Protocol for Skraup Synthesis of this compound
This protocol is adapted from a high-yielding synthesis of the closely related 8-bromoquinoline and should serve as an excellent starting point.[6] Optimization of temperature and reaction time may be necessary.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Moles | Mass/Volume |
| 2-Bromo-4-methylaniline | 186.06 | 100 | 0.10 | 18.6 g |
| Glycerol | 92.09 | 250 | 0.25 | 23.0 g (18.3 mL) |
| meta-Nitrobenzenesulfonic acid sodium salt | 225.16 | 62.5 | 0.0625 | 14.1 g |
| Ferrous sulfate heptahydrate (FeSO₄•7H₂O) | 278.01 | 3 | 0.003 | 0.83 g |
| Methanesulfonic acid | 96.11 | - | - | ~50 mL |
| Sodium hydroxide (50% w/v aq. solution) | 40.00 | - | - | As needed |
| Diethyl ether (or other suitable solvent) | 74.12 | - | - | ~300 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - | As needed |
Procedure:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging Reagents: In the fume hood, charge the flask with methanesulfonic acid (50 mL) and begin stirring. Gently warm the acid to an internal temperature of approximately 125 °C.
-
Addition of Solids: Portion-wise, add the 2-bromo-4-methylaniline, followed by the meta-nitrobenzenesulfonic acid sodium salt and the ferrous sulfate heptahydrate.
-
Glycerol Addition: Add the glycerol dropwise over 15-20 minutes, maintaining the internal temperature at 125-130 °C. The reaction is exothermic, so control the addition rate to manage the temperature.
-
Reaction: After the addition is complete, maintain the reaction mixture at 125-130 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC if a suitable system can be developed (e.g., Hexane:Ethyl Acetate).
-
Workup - Quenching and Basification: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker containing 500 mL of ice water. Place the beaker in an ice bath and, with vigorous stirring, slowly add 50% aqueous NaOH solution until the mixture is strongly basic (pH ~14).
-
Extraction: Transfer the basic mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL). Emulsions may form; allow them to settle.
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: The crude this compound is expected to be a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).
Visualizations
Skraup Synthesis Workflow
Caption: Experimental workflow for the Skraup synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the Skraup synthesis.
References
- Skraup reaction - Wikipedia. Wikipedia. [Link][2]
- 8-bromoquinoline – a painless Skraup synthesis. Org Prep Daily. [Link][6]
- The Skraup Synthesis of Quinolines.
- Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link][3]
- Preparation and Properties of Quinoline.[Link][1]
- QUINOLINE. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link][4]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][9]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link][10]
Sources
Technical Support Center: Synthesis of 8-Bromo-6-methylquinoline
Welcome to the technical support center for the synthesis of 8-Bromo-6-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your synthesis.
Introduction
This compound is a valuable heterocyclic compound, serving as a key intermediate in the development of novel therapeutic agents and functional materials. The synthesis of this and other quinoline derivatives can be challenging, often plagued by issues such as vigorous reaction conditions, side product formation, and purification difficulties. This guide provides practical, experience-driven advice to navigate these complexities.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when adapting classical methods like the Skraup or Doebner-von Miller reactions.
Question 1: My Skraup synthesis reaction is extremely vigorous and difficult to control, leading to charring and low yields. How can I moderate it?
Answer:
The Skraup synthesis, which involves the reaction of an aniline (in this case, 2-bromo-4-methylaniline) with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic.[1][2] Uncontrolled temperature spikes are a primary cause of tar formation and decomposition, drastically reducing your yield.
Probable Causes & Solutions:
-
Cause: Highly concentrated sulfuric acid and a strong oxidizing agent create a highly exothermic reaction environment.
-
Solution 1: Incorporate a Moderator. The addition of a mild Lewis acid like ferrous sulfate (FeSO₄) is a well-established method to tame the reaction's vigor.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, promoting a more controlled, gradual oxidation. Boric acid has also been used for this purpose.[2][3]
-
Solution 2: Controlled Reagent Addition. Instead of combining all reagents at once, add the concentrated sulfuric acid slowly to the cooled mixture of the aniline, glycerol, and oxidizing agent. This allows for better heat dissipation.
-
Solution 3: Ensure Efficient Stirring. Vigorous mechanical stirring is crucial to prevent the formation of localized hot spots where decomposition is likely to occur.
| Parameter | Standard Condition | Optimized Condition for Control | Rationale |
| Moderator | None | Ferrous sulfate (FeSO₄) or Boric Acid | Slows down the rate of reaction, making it less violent.[2][3] |
| H₂SO₄ Addition | Added at once | Slow, dropwise addition with cooling | Allows for effective heat management and prevents sudden exotherms. |
| Temperature | Can rapidly increase | Maintain initial cooling, then gentle heating | Prevents runaway reaction and subsequent tar formation. |
Question 2: I'm observing significant tar formation in my reaction mixture, making product isolation nearly impossible. What are the primary causes and mitigation strategies?
Answer:
Tar formation is a very common issue in quinoline syntheses under harsh acidic and oxidizing conditions, such as the Skraup and Doebner-von Miller reactions.[2][4] This is often due to the polymerization of starting materials or intermediates.
Probable Causes & Solutions:
-
Cause: The acidic environment can promote the self-condensation and polymerization of glycerol (in the Skraup synthesis to form acrolein polymers) or α,β-unsaturated carbonyl compounds (in the Doebner-von Miller synthesis).[4]
-
Solution 1: Optimize the Oxidizing Agent. In the Skraup synthesis, while nitrobenzene is traditionally used, it can contribute to a violent reaction. Arsenic acid is reported to result in a less vigorous reaction, potentially reducing charring.[5] For the Doebner-von Miller reaction, an external oxidizing agent may not always be necessary if an intermediate can act as a hydrogen acceptor.
-
Solution 2: Biphasic Reaction Medium (for Doebner-von Miller). To prevent the polymerization of the α,β-unsaturated carbonyl compound, consider a biphasic system (e.g., water/toluene).[4] This sequesters the carbonyl compound in the organic phase, limiting its contact with the strong acid in the aqueous phase and thus reducing self-condensation.[4]
-
Solution 3: Post-Synthesis Purification. It is common for the crude product of a Skraup synthesis to be a "black, tarry goo."[2] An effective method for isolating the quinoline derivative is steam distillation from the basified reaction mixture, followed by extraction of the distillate.[1][2]
Question 3: My yield of this compound is consistently low. What are the key parameters to investigate for yield improvement?
Answer:
Low yields can stem from a variety of factors, including incomplete reaction, side product formation, and inefficient product isolation. A systematic approach to optimization is key.
Probable Causes & Solutions:
-
Cause 1: Poor Nucleophilicity of the Aniline. The starting material, 2-bromo-4-methylaniline, has its nucleophilicity reduced by the electron-withdrawing effect of the bromine atom. This can slow down the initial Michael addition step.
-
Solution 1: Adjust Reaction Time and Temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). You may need to increase the reaction time or temperature to drive the reaction to completion. However, be cautious of increasing the temperature too much, as this can favor tar formation.[4][6]
-
Cause 2: Suboptimal Stoichiometry. Incorrect molar ratios of reactants can lead to incomplete conversion or an increase in side products.
-
Solution 2: Optimize Reagent Ratios. Systematically vary the molar equivalents of the aniline, glycerol/carbonyl compound, and oxidizing agent to find the optimal balance for your specific setup.
-
Cause 3: Inefficient Final Oxidation. The last step in many quinoline syntheses is the aromatization of a dihydroquinoline intermediate. If this step is inefficient, you may isolate partially hydrogenated byproducts.[4]
-
Solution 3: Ensure Sufficient Oxidant. Use a stoichiometric excess of your chosen oxidizing agent to ensure complete conversion to the aromatic quinoline product.[4]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The "best" route depends on the available starting materials, desired scale, and safety considerations.
-
Skraup Synthesis: This is a classic and powerful method for constructing the quinoline core from an aniline and glycerol.[1][5] While potentially high-yielding (84-91% for unsubstituted quinoline), it requires careful management of its exothermic nature.[1] The starting material would be 2-bromo-4-methylaniline.
-
Doebner-von Miller Reaction: This is a versatile method that uses an aniline with an α,β-unsaturated carbonyl compound.[7] For this compound, you would react 2-bromo-4-methylaniline with crotonaldehyde (which would provide the methyl group at position 2, not 6) or a similar unsaturated carbonyl. Careful selection of the carbonyl compound is crucial to obtain the desired substitution pattern. This method can also be prone to polymerization side reactions.
-
Multi-step Synthesis: A longer but potentially more controlled approach involves synthesizing the substituted aniline precursor first, followed by quinoline ring formation.[8] For example, starting with p-toluidine, performing acetylation, then bromination, followed by hydrolysis to get 2-bromo-4-methylaniline, and then proceeding with a Skraup-type cyclization.[8]
Q2: What is the role of the acid in these syntheses?
A2: The acid, typically concentrated sulfuric acid or a Lewis acid, serves multiple critical functions:
-
Catalyst for Dehydration: In the Skraup synthesis, sulfuric acid dehydrates glycerol to form the highly reactive acrolein in situ.[9]
-
Catalyst for Cyclization: It protonates carbonyl groups, activating them for nucleophilic attack, and catalyzes the cyclization of the intermediate to form the dihydroquinoline ring.[10][11]
-
Protonation of Intermediates: It facilitates the various proton transfer steps throughout the reaction mechanism.
Q3: How do I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. You should see the consumption of your starting aniline and the appearance of a new spot corresponding to the this compound product. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined empirically.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: While a full analysis requires the actual product, you can anticipate the following from NMR and MS:
-
¹H NMR: You would expect to see distinct aromatic protons in the quinoline ring system, as well as a singlet for the methyl group protons.
-
¹³C NMR: The spectrum will show the corresponding number of carbon signals for the quinoline core and the methyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₁₀H₈BrN, with a characteristic isotopic pattern for the presence of one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate a plausible reaction mechanism and a general experimental workflow.
Caption: Plausible reaction mechanism for the Skraup synthesis.
Caption: General experimental workflow for quinoline synthesis.
Experimental Protocol: Skraup Synthesis of this compound
This protocol is an adapted procedure based on established methods for Skraup synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
2-Bromo-4-methylaniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or Arsenic Pentoxide as a milder alternative)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH) solution (e.g., 30-40%)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-4-methylaniline, glycerol, and the chosen oxidizing agent (e.g., nitrobenzene).
-
Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.
-
Acid Addition: Cool the flask in an ice-water bath. With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 100-120 °C.
-
Reaction: After the addition is complete, gently heat the mixture using an oil bath to initiate the reaction. An exotherm will likely be observed. Maintain the reaction temperature at approximately 140-150°C for 3-4 hours.[1] Monitor the reaction by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the dark, viscous mixture with water.
-
Neutralization: In a large beaker or flask (to accommodate potential foaming), cool the diluted mixture in an ice bath and slowly neutralize by adding a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10).
-
Isolation:
-
Steam Distillation: Isolate the crude this compound by steam distillation.[1] Collect the distillate, which will contain the product and water.
-
Extraction: Extract the distillate with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume of distillate).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
References
- Skraup reaction - Wikipedia. (n.d.).
- Clarke, H. T.; Davis, A. W. (1941). "Quinoline". Organic Syntheses; Collected Volumes, vol. 1, p. 478.
- Combes Quinoline Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Doebner-Miller Reaction - SynArchive. (n.d.).
- Combes Quinoline Synthesis PDF - Scribd. (n.d.).
- Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (n.d.).
- Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate. (n.d.).
- Some Derivatives of 8-Bromo-6-methylquinoline1 | Journal of the American Chemical Society. (n.d.).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (n.d.).
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (n.d.).
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (n.d.).
- What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (n.d.).
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (n.d.).
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.).
- This compound | C10H8BrN | CID 13088043 - PubChem - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. iipseries.org [iipseries.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
minimizing tar formation in 8-Bromo-6-methylquinoline Skraup reaction.
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Tar Formation
The Skraup reaction, a cornerstone in quinoline synthesis, is notoriously challenging due to its often violent, exothermic nature and the significant formation of tarry byproducts.[1][2][3][4] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of synthesizing 8-Bromo-6-methylquinoline and minimize tar formation for a cleaner reaction and higher yield.
Troubleshooting Guide: Tackling Tar Formation Head-On
This section addresses specific issues you may encounter during the Skraup synthesis of this compound, offering actionable solutions.
Issue 1: Excessive Tar Formation Obscuring the Reaction
-
Question: My Skraup reaction has produced a large amount of black, viscous tar, making it difficult to monitor and isolate the product. What is the primary cause, and how can I mitigate it?
-
Answer: Tar formation is a common side reaction in the Skraup synthesis, primarily driven by the harsh, acidic, and high-temperature conditions.[5][6] The main culprit is the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[5] To minimize tarring, consider the following strategies:
-
Temperature Control: The reaction is highly exothermic.[1][3][7] Avoid excessively high temperatures and localized overheating. Initiate the reaction with gentle heating, and once it begins to boil, remove the external heat source to allow the reaction to proceed under its own heat.[1][5] If the reaction becomes too vigorous, cool the flask with a wet towel.[5]
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial.[1][4][5] Ferrous sulfate is believed to act as an oxygen carrier, which slows down the oxidation step, making the reaction less violent and reducing charring.[1][5] Boric acid can also be used for this purpose.[1][3]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A recommended and effective order is to first form the aniline sulfate by cautiously adding concentrated sulfuric acid to 8-bromo-6-methylaniline with cooling. Then, add anhydrous glycerol and the moderator (e.g., ferrous sulfate heptahydrate), followed by the oxidizing agent.[1][5]
-
Issue 2: Difficulty in Removing Tar from the Crude Product
-
Question: My crude this compound is heavily contaminated with tar. What is the most effective purification method?
-
Answer: Separating the desired quinoline from the non-volatile tar is a key challenge.
-
Steam Distillation: This is the most common and effective method.[5][8] After the reaction is complete, the mixture is made strongly alkaline with a concentrated sodium hydroxide solution.[1][5] Steam is then passed through the mixture. The volatile this compound will co-distill with the steam, leaving the non-volatile tar behind.[5][8]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[5][8]
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[5][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind tar formation in the Skraup synthesis?
A1: The highly acidic and high-temperature conditions of the Skraup reaction promote the dehydration of glycerol to acrolein.[3][5][9] Acrolein is a highly reactive α,β-unsaturated aldehyde that readily undergoes polymerization under these harsh conditions, leading to the formation of complex, high-molecular-weight tarry substances.[5]
Q2: Can the choice of oxidizing agent influence the amount of tar produced?
A2: Yes, the oxidizing agent can significantly impact the reaction's vigor and, consequently, the extent of tar formation. While nitrobenzene is a common choice, it can lead to a very vigorous reaction.[2][10] Alternatives like arsenic acid are known to result in a less violent reaction.[2][11] Other oxidizing agents that have been used include ferric compounds and V₂O₅.[12] For the synthesis of 8-bromoquinoline, meta-nitrobenzenesulfonic acid sodium salt has been used effectively.
Q3: Are there "greener" alternatives to the classical Skraup synthesis that can reduce tar formation?
A3: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly and to reduce tar formation:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often leading to cleaner reactions.[5][6]
-
Use of Ionic Liquids: Ionic liquids can act as both the solvent and catalyst, in some cases eliminating the need for a strong acid and leading to easier product isolation and reduced tar formation.[5][6]
-
Solvent-Free Conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[8][11]
Q4: How critical is the concentration of sulfuric acid?
A4: The concentration of sulfuric acid is a critical parameter. It acts as both a dehydrating agent for glycerol and a catalyst for the cyclization and dehydration steps.[11] Using a sufficient amount is necessary to drive the reaction, but excessive amounts can increase the harshness of the conditions and promote tar formation. Some studies have explored varying the molar ratio of sulfuric acid to aniline to optimize yields.[13][14]
Experimental Protocols
Protocol 1: Optimized Skraup Synthesis of this compound
This protocol incorporates best practices to minimize tar formation.
Materials:
-
8-bromo-6-methylaniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
meta-Nitrobenzenesulfonic acid sodium salt
-
Methanesulfonic acid (as an alternative solvent/acid)
-
Sodium hydroxide solution (50% w/v)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add methanesulfonic acid (if used as the solvent). Heat the acid to 125 °C with stirring.
-
Reagent Addition:
-
Add 8-bromo-6-methylaniline portion-wise.
-
Follow with the addition of meta-nitrobenzenesulfonic acid sodium salt and ferrous sulfate heptahydrate.
-
Add anhydrous glycerol dropwise over 15 minutes. To drive the reaction to completion, additional portions of glycerol can be added at intervals.
-
-
Reaction: Maintain the reaction mixture at 125 °C for several hours after the final addition of glycerol.
-
Workup:
-
Allow the reaction mixture to cool to room temperature and then add water.
-
Transfer the mixture to a larger beaker and cool in an ice bath.
-
Carefully basify the solution to a pH of ~14 by adding a 50% aqueous NaOH solution with stirring.
-
-
Extraction and Purification:
-
Extract the heterogeneous mixture with diethyl ether multiple times.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter through Celite.
-
Concentrate the solution to obtain the crude this compound.
-
Further purification can be achieved by Kugelrohr distillation under reduced pressure.
-
Protocol 2: Purification of Crude Quinoline by Steam Distillation
Objective: To separate the volatile this compound from non-volatile tarry byproducts.
Procedure:
-
Alkalinization: After the Skraup reaction is complete and the mixture has cooled, make the solution strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution. This liberates the free quinoline base.[5]
-
Distillation: Pass steam through the alkaline reaction mixture. The this compound, being steam-volatile, will co-distill with the water.[5]
-
Collection: Collect the distillate, which will contain an emulsion or a separate layer of the quinoline.
-
Extraction: Extract the quinoline from the distillate using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and then remove the solvent by rotary evaporation to obtain the crude quinoline, now significantly free of tar.[5]
Data and Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | Gentle initial heating, then self-sustaining. Cool if too vigorous. | The reaction is highly exothermic; uncontrolled temperatures lead to increased tar formation.[1][5][7] |
| Moderator | Ferrous sulfate (FeSO₄) | Acts as an oxygen carrier, slowing the reaction and reducing charring.[1][5] |
| Oxidizing Agent | meta-Nitrobenzenesulfonic acid sodium salt | A milder alternative to nitrobenzene, leading to a less violent reaction. |
| Purification | Steam Distillation | Effectively separates the volatile product from non-volatile tar.[5][8] |
Visualizing the Process
The Skraup Reaction and Tar Formation Pathway
Caption: Troubleshooting workflow for addressing high tar formation.
References
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- BenchChem. (2025).
- Wikipedia. (2023). Skraup reaction. [Link]
- Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. [Link]
- Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
- Al-Taisan, W. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 983. [Link]
- Organic Syntheses. (1941). Quinoline. [Link]
- S. S. Preparation and Properties of Quinoline. [Link]
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Almarzouq, D. S., & Elnagdi, N. M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
- Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. [Link]
- chemeurope.com. (n.d.). Skraup reaction. [Link]
- Vive Chemistry. (2012). Skraup's Synthesis. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Skraup_reaction [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
troubleshooting low conversion in Suzuki coupling of 8-Bromo-6-methylquinoline
Welcome to the technical support guide for troubleshooting the Suzuki-Miyaura cross-coupling of 8-Bromo-6-methylquinoline. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet crucial, transformation. The inherent electronic and steric properties of the this compound scaffold can present unique hurdles to achieving high conversion and yield.
This guide provides a structured, question-and-answer approach to common problems, explaining the underlying chemical principles and offering actionable, field-proven solutions.
Troubleshooting Guide: Low to No Conversion
Low or nonexistent conversion is the most frequent issue encountered with this substrate. The following questions address the most probable causes and provide a systematic approach to resolving them.
Q1: My reaction shows no conversion, and I'm recovering only my starting material. What are the most critical initial checks?
A1: When a Suzuki coupling fails completely, the issue often lies with one of three fundamental areas: the catalyst's activity, the integrity of the reagents, or the reaction environment.
-
Inert Atmosphere: The Palladium(0) species, which is the active catalyst, is highly sensitive to oxygen.[1] An inadequate inert atmosphere is a common culprit for failed reactions. Ensure that your solvent has been thoroughly degassed and that the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the setup and reaction time.[2]
-
Reagent Quality: The purity and stability of your boronic acid are paramount. Boronic acids can degrade over time through processes like protodeboronation, where the boron moiety is replaced by a hydrogen atom.[3] This is especially problematic with heteroaromatic boronic acids.[4] It is advisable to use a fresh bottle of boronic acid or one that has been stored correctly under inert conditions.
-
Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[5] This reduction can sometimes be inefficient. Consider using a pre-catalyst that is already in the Pd(0) state, like Pd(PPh₃)₄, or a more advanced pre-catalyst system designed for challenging couplings.
Q2: I'm still seeing low conversion despite ensuring an inert atmosphere and using fresh reagents. Could my choice of catalyst and ligand be the problem?
A2: Absolutely. The this compound substrate presents specific challenges that may not be overcome by standard catalyst systems like Pd(PPh₃)₄.[6]
-
Electronic Effects: The quinoline ring is an electron-deficient system, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond more difficult.[6]
-
Steric Hindrance: The bromine atom at the 8-position is sterically encumbered by the adjacent pyridine ring.
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the quinoline can coordinate to the palladium center, potentially inhibiting its catalytic activity.[6]
To overcome these challenges, the use of bulky, electron-rich phosphine ligands is highly recommended.[4][6] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which can more readily undergo oxidative addition with the sterically hindered and electronically deactivated substrate.
| Ligand Family | Recommended Ligands | Key Advantages for this Substrate |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, facilitating oxidative addition and reductive elimination.[4][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium, often leading to highly active catalysts.[7] |
A logical next step would be to screen a small panel of these more advanced ligands.
Diagram: The Suzuki-Miyaura Catalytic Cycle The following diagram illustrates the key steps in the Suzuki coupling reaction, highlighting where issues with the this compound substrate may arise.
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Q3: I've switched to a more advanced catalyst system (e.g., Pd(OAc)₂/SPhos), but my conversion is still sluggish. What role does the base play, and could it be the issue?
A3: The choice of base is critical and highly interdependent with the solvent system.[1] The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[8] For challenging substrates like this compound, a stronger base is often required.
-
Commonly Used Bases: While sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are standard choices, they may not be effective enough for this substrate.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is a frequently recommended and highly effective base for difficult couplings.[6] Cesium carbonate (Cs₂CO₃) is another excellent option due to its high solubility in many organic solvents, though it is more expensive.[1][6]
Experimental Protocol: Base Screening
A systematic screening of bases is a prudent step in optimizing your reaction.
-
Setup: Prepare three identical reaction vessels under an inert atmosphere.
-
Reagents: To each vessel, add this compound (1.0 equiv.), your chosen arylboronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Base Addition: To the vessels, add K₂CO₃ (2.0 equiv.), K₃PO₄ (2.0 equiv.), and Cs₂CO₃ (2.0 equiv.), respectively.
-
Reaction: Add the degassed solvent, heat the reactions to the desired temperature (e.g., 80-100 °C), and monitor by TLC or LC-MS at regular intervals.[9]
This parallel experiment will provide clear data on which base is most effective for your specific system.
FAQs: Common Sticking Points and Side Reactions
Q4: I'm observing a new spot on my TLC that isn't the starting material or the desired product. What could it be?
A4: The most common side product in Suzuki couplings is the protodeboronated arene, which arises from the cleavage of the C-B bond of your boronic acid.[3] Another possibility is the homocoupling of your boronic acid to form a biaryl species (Ar'-Ar').
-
Protodeboronation: This side reaction is often exacerbated by excess water, acidic impurities, or prolonged reaction times at high temperatures.[3][4] To mitigate this, ensure your solvents are anhydrous (unless using a specific aqueous system), use a high-purity base, and try to run the reaction at the lowest effective temperature.[4] Using a more stable boronic ester, such as a pinacol ester, can also serve as a "slow-release" source of the active boronic acid, minimizing its decomposition.[3][4]
-
Homocoupling: This is often a result of oxygen in the reaction mixture.[10] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are the best ways to prevent this.
Diagram: Troubleshooting Workflow This flowchart provides a logical sequence for diagnosing and solving low conversion issues.
A decision tree for systematic troubleshooting of the Suzuki coupling reaction.
Q5: What is the optimal solvent for this reaction?
A5: The solvent plays a crucial role in solubilizing the reactants and influencing the catalyst's activity.[11] For Suzuki couplings, a mixture of an organic solvent and water is often employed, as water can aid in dissolving the inorganic base.[6]
-
Common Solvent Systems: Typical choices include 1,4-dioxane/water, THF/water, and toluene/water mixtures.[6]
-
Anhydrous Conditions: In some cases, particularly if protodeboronation is a significant issue, anhydrous conditions using solvents like DME with a soluble base can be beneficial.[6]
It is critical to ensure that any solvent used is thoroughly degassed to remove dissolved oxygen.[6] The quality of the solvent is also important, as impurities can sometimes poison the catalyst.[11][12]
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Benchchem. (n.d.). troubleshooting low conversion in Suzuki coupling of methyl 3-formyl-1H-indole-5-carboxylate.
- Benchchem. (n.d.). troubleshooting low conversion in Suzuki coupling of 1,2-dibromo-4,5-dimethoxybenzene.
- Benchchem. (n.d.). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Benchchem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Electron-Deficient Quinolines.
- Benchchem. (n.d.). Optimizing reaction conditions for Suzuki coupling with 3,4,5-Trimethoxybenzonitrile.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- NIH. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Technical Support Center: Palladium-Catalyzed Amination of 8-Bromo-6-methylquinoline
Welcome to the technical support center for palladium-catalyzed amination reactions. This guide is specifically tailored to address the challenges and side reactions encountered during the C-N cross-coupling of 8-Bromo-6-methylquinoline. As researchers and drug development professionals, we understand that navigating the complexities of heteroaromatic substrates is paramount for success. This resource is designed to provide in-depth, field-proven insights to troubleshoot and optimize your reactions, ensuring scientific integrity and reproducible results.
Introduction: The Challenge of this compound
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds.[1] However, the unique electronic and steric properties of this compound present a specific set of challenges. The quinoline nitrogen can act as a catalyst poison by coordinating to the palladium center, leading to deactivation.[2] Furthermore, the steric hindrance around the C8 position can influence the rate of productive coupling versus undesired side reactions. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely. What are the likely causes?
A1: A stalled reaction is a common issue and can often be attributed to catalyst deactivation. The primary culprit with a substrate like this compound is the coordination of the quinoline nitrogen to the palladium catalyst, forming inactive complexes.[2] Other potential causes include:
-
Poor quality reagents: Ensure your amine, base, and solvent are pure and anhydrous.
-
Inefficient catalyst system: The choice of palladium precursor and, crucially, the phosphine ligand is critical for this substrate.
-
Sub-optimal temperature: The reaction may require higher temperatures to overcome the activation barrier, but excessively high temperatures can lead to catalyst decomposition.
Q2: I'm observing a significant amount of 6-methylquinoline as a byproduct. What is this side reaction and how can I minimize it?
A2: This byproduct is the result of reductive dehalogenation (or hydrodehalogenation), a common side reaction in Buchwald-Hartwig aminations.[3] In this process, the bromo group is replaced by a hydrogen atom. This can be promoted by:
-
Presence of water or other protic impurities: These can act as a proton source.
-
β-hydride elimination: If the amine coupling partner has a β-hydrogen, this pathway can compete with reductive elimination of the desired product.[3]
-
Certain ligand/base combinations: Some combinations may favor pathways leading to the formation of palladium hydride species, which are responsible for the dehalogenation.
Q3: Besides my desired product and the dehalogenated quinoline, I see a high molecular weight peak in my LC-MS. What could it be?
A3: This is likely due to the homocoupling of your this compound starting material, resulting in a bi-quinoline byproduct. This side reaction can be exacerbated by:
-
Oxygen in the reaction mixture: Thoroughly degas your solvent and maintain an inert atmosphere.
-
Sub-optimal catalyst concentration or ligand choice: An inappropriate catalyst system can favor this undesired pathway.
Q4: Can the methyl group at the C6 position influence the reaction outcome?
A4: Yes, the methyl group at the C6 position has an electronic effect on the quinoline ring. As an electron-donating group, it can slightly increase the electron density of the aromatic system. This can subtly influence the rate of oxidative addition of the C-Br bond to the palladium(0) center, a key step in the catalytic cycle. However, its impact is generally less pronounced than the steric and electronic effects at the site of reaction (C8) and the coordinating effect of the quinoline nitrogen.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered with the amination of this compound.
Problem 1: Low to No Conversion
-
Root Cause Analysis:
-
Catalyst Poisoning: The quinoline nitrogen is the most probable inhibitor.[2]
-
Ineffective Pre-catalyst Activation: If using a Pd(II) source, reduction to the active Pd(0) may be inefficient.
-
Steric Hindrance: The peri-interaction between the C8-bromo and the nitrogen lone pair can create steric congestion, slowing down the oxidative addition.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Reductive Dehalogenation
-
Root Cause Analysis:
-
Protic Impurities: Water, or even the amine substrate itself if it contains acidic protons, can be a source.
-
Base Choice: Strong, non-nucleophilic bases are generally preferred. However, the wrong choice can promote side reactions.[4]
-
Ligand Effects: The ligand can influence the stability of intermediates that lead to palladium hydride formation.
-
-
Recommended Actions & Optimization Table:
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Use freshly distilled, anhydrous solvents. Dry the amine and base under vacuum. | Minimizes the primary source of protons for dehalogenation. |
| Base | Screen different bases. Start with a strong, non-coordinating base like NaOtBu or LHMDS.[5] | The base plays a crucial role in the deprotonation of the amine and can influence the entire catalytic cycle.[4] |
| Ligand | Employ bulky, electron-rich phosphine ligands. | These ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to dehalogenation.[6] |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can sometimes favor side reactions. |
Problem 3: Formation of Homocoupled Byproducts
-
Root Cause Analysis:
-
Oxygen Contamination: Traces of oxygen can facilitate the homocoupling pathway.
-
Catalyst System: An imbalanced or inappropriate catalyst-to-ligand ratio can lead to species that promote homocoupling.
-
-
Mitigation Strategies:
-
Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) for an extended period.
-
Inert Atmosphere: Conduct the entire reaction setup and duration under a positive pressure of an inert gas.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can disfavor side reactions.
-
Ligand Screening: As with other side reactions, the choice of ligand is paramount.
-
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of this compound
This protocol serves as a starting point and should be optimized for each specific amine coupling partner.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the chosen phosphine ligand (typically 1.2-2.4 mol % relative to Pd).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1 mol % or Pd(OAc)₂, 2 mol %).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Catalytic Cycle and Side Reactions
Caption: The Buchwald-Hartwig catalytic cycle and key competing side reactions.
References
- Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 49(6), 1330-1335.
- Wikipedia. (2023).
- Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
- Chemistry LibreTexts. (2023).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Time and Temperature for 8-Bromo-6-methylquinoline Synthesis
Welcome to the comprehensive technical guide for the synthesis of 8-Bromo-6-methylquinoline. This support center is designed for researchers, chemists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve higher yields and purity in your synthesis.
Introduction
This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The successful synthesis of this molecule is often achieved through classical methods such as the Doebner-von Miller or Skraup reactions. However, these reactions are notoriously sensitive to variations in reaction time and temperature, which can significantly impact yield and purity. This guide provides a focused approach to optimizing these critical parameters.
Troubleshooting Guide: Optimizing Reaction Parameters
This section addresses specific issues you may encounter during the synthesis of this compound in a practical question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am consistently obtaining very low yields or no desired product at all. What are the likely causes related to reaction time and temperature?
Answer:
Low or no yield is a common frustration that can often be traced back to suboptimal reaction conditions. Here's a breakdown of potential causes and solutions:
-
Insufficient Reaction Temperature: The cyclization and aromatization steps in quinoline synthesis require a significant activation energy. If the temperature is too low, the reaction may not proceed at an appreciable rate.
-
Solution: Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). For the Doebner-von Miller reaction, temperatures are often in the range of 100-140°C.[1]
-
-
Reaction Time is Too Short: Complex multi-step reactions like the Skraup or Doebner-von Miller synthesis require sufficient time for all sequential steps to reach completion.[2]
-
Solution: Increase the reaction time. After the initial exothermic phase, a prolonged heating period (reflux) of several hours is often necessary to drive the reaction to completion.[3] Monitor by TLC until the starting material is consumed.
-
-
Decomposition at High Temperatures: Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, especially over extended periods.
-
Solution: If you suspect decomposition (e.g., significant darkening or tar formation at higher temperatures), try lowering the reaction temperature and compensating with a longer reaction time. The use of a moderator like ferrous sulfate in the Skraup synthesis can help maintain a more controlled temperature profile.[4]
-
Issue 2: Significant Formation of Tar and Side Products
Question: My reaction mixture is producing a large amount of black, viscous tar, making product isolation extremely difficult. How can I minimize this?
Answer:
Tar formation is a classic challenge in quinoline synthesis, primarily caused by the polymerization of reactive intermediates under harsh acidic and high-temperature conditions.[3]
-
Uncontrolled Exotherm: The initial stages of the Skraup and Doebner-von Miller reactions can be highly exothermic.[4] If this heat is not managed, it can lead to localized "hot spots" where polymerization and charring are accelerated.
-
Solution:
-
Controlled Reagent Addition: Add the acid catalyst (e.g., concentrated sulfuric acid) slowly and portion-wise, with efficient stirring and external cooling (e.g., an ice bath).[2]
-
Use of a Moderator: In the Skraup synthesis, the addition of ferrous sulfate (FeSO₄) is highly recommended. It helps to moderate the reaction's vigor, leading to a smoother and more controlled process.[2][3]
-
-
-
Excessively High Reflux Temperature: Maintaining a very high temperature for a prolonged period can promote side reactions.
-
Solution: Optimize the reflux temperature. The goal is to find a balance where the desired reaction proceeds efficiently without excessive side product formation. Experiment with slightly lower temperatures and longer reaction times.
-
Issue 3: Incomplete Reaction After Extended Time
Question: Even after refluxing for several hours, TLC analysis shows a significant amount of unreacted starting material. What should I do?
Answer:
An incomplete reaction, despite a long reaction time, often points to issues with activation energy or catalyst efficiency.
-
Sub-optimal Temperature: The chosen reaction temperature may still be too low for the specific substrates being used.
-
Solution: Cautiously increase the reaction temperature. For some less reactive anilines, a higher temperature may be necessary to achieve a reasonable reaction rate.
-
-
Catalyst Deactivation or Insufficiency: The acid catalyst plays a crucial role in several steps of the mechanism.
-
Solution: Ensure you are using a sufficient quantity of a strong acid catalyst. For the Doebner-von Miller reaction, Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid can be effective.[5]
-
Data Summary: Recommended Starting Conditions
The following table provides a summary of typical reaction parameters for quinoline synthesis. These should be considered as starting points for your optimization experiments.
| Synthesis Method | Key Reagents | Typical Temperature Range (°C) | Typical Reaction Time (hours) | Notes |
| Doebner-von Miller | 2-Bromo-4-methylaniline, α,β-unsaturated carbonyl (e.g., crotonaldehyde) | 100 - 140 °C | 2 - 6 | Reaction can be sensitive to the specific carbonyl compound used.[1] |
| Skraup | 2-Bromo-4-methylaniline, Glycerol, Oxidizing Agent (e.g., nitrobenzene) | 120 - 160 °C | 3 - 8 | Highly exothermic; requires careful temperature control and a moderator like FeSO₄.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner-von Miller reaction for synthesizing this compound?
A1: The Doebner-von Miller reaction is a classic method for quinoline synthesis.[6] It involves the reaction of an aniline (in this case, 2-bromo-4-methylaniline) with an α,β-unsaturated carbonyl compound. The mechanism is complex and thought to proceed through a series of steps including:
-
Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound.[6]
-
Fragmentation-Recombination: The initial adduct can fragment and then recombine in an aldol-type condensation.[5][6]
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs to form a dihydroquinoline intermediate.[6]
-
Aromatization: The dihydroquinoline is then oxidized to the final quinoline product.[6]
Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the reaction conditions?
A2: The electronic nature of substituents on the aniline ring significantly influences the reaction. The methyl group at the 6-position is an electron-donating group, which activates the aromatic ring and generally facilitates the electrophilic cyclization step.[7] The bromine at the 8-position is an electron-withdrawing group, which deactivates the ring. The overall effect will be a balance of these two influences.
Q3: What are the key safety precautions when running these reactions, especially concerning temperature?
A3: Safety is paramount when performing these syntheses.
-
Exothermic Nature: The Skraup reaction, in particular, is notoriously exothermic and can become violent if not controlled.[4] Always conduct the reaction in a fume hood with a blast shield.
-
Controlled Heating: Use a heating mantle with a temperature controller and a sand bath to ensure even and controlled heating.
-
Cooling Capability: Have an ice bath readily available to quickly cool the reaction if it becomes too vigorous.[4]
-
Pressure: Ensure the reaction setup is not a closed system to prevent pressure buildup.[3]
Experimental Protocols
Protocol 1: Optimized Doebner-von Miller Synthesis of this compound
This protocol provides an optimized starting point for the synthesis.
Materials:
-
2-Bromo-4-methylaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride[1]
-
2-Propanol
-
Concentrated Ammonia Solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 2-bromo-4-methylaniline (0.05 mol) in 18% hydrochloric acid (50 ml).
-
Heat the solution to reflux.
-
Slowly add a mixture of crotonaldehyde (0.06 mol) over 1 hour with continuous stirring.[1]
-
Maintain the reaction mixture at reflux (approximately 100°C) for an additional 2.5 hours.[1]
-
Add anhydrous zinc chloride (an equimolar amount to the aniline) and stir vigorously for 30 minutes.[1]
-
Cool the reaction mixture in an ice bath.
-
Filter the crude solid and wash it with 2-propanol.[1]
-
Dissolve the solid in water and neutralize with concentrated ammonia solution to a pH of 8.[1]
-
Cool the solution to induce precipitation, filter the solid product, and air dry.
Workflow Diagrams
General Doebner-von Miller Synthesis Workflow
Caption: Workflow for Doebner-von Miller Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- Wikipedia. (2023). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline.
- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- WordPress.com. (2009). 8-bromoquinoline – a painless Skraup synthesis. Org Prep Daily.
- National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Sources
- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 8-Bromo-6-methylquinoline
Welcome to the technical support guide for the purification of crude 8-Bromo-6-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification workflow.
Introduction to Purification Challenges
This compound is a vital building block in medicinal chemistry and materials science.[1][2] However, its synthesis can often result in a crude product contaminated with various impurities, including starting materials, regioisomers, and over-brominated byproducts. The successful isolation of the target compound with high purity is critical for subsequent synthetic transformations and biological assays. This guide will address the common hurdles faced during the purification of this compound and provide practical, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification process.
Issue 1: My crude product is an oil or a dark, sticky solid and is difficult to handle.
Why is this happening? The presence of residual solvents, unreacted starting materials, or low-melting point impurities can result in an oily or resinous crude product. The dark color often indicates the presence of polymeric or oxidized byproducts formed during the synthesis, particularly if high temperatures were employed.
Solutions:
-
Trituration: This is the first-line approach for converting an oil or sticky solid into a more manageable crystalline or amorphous powder.
-
Protocol: Add a non-polar solvent in which the desired product has minimal solubility, but the impurities are soluble. Common choices include hexanes, heptane, or diethyl ether. Stir the mixture vigorously at room temperature or while cooling in an ice bath. The product should precipitate as a solid, which can then be collected by filtration.
-
-
Aqueous Work-up: If acidic or basic impurities are suspected, a liquid-liquid extraction is recommended.
-
Protocol: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Issue 2: After recrystallization, the purity of my this compound has not significantly improved.
Why is this happening? Ineffective recrystallization can be due to several factors: an inappropriate solvent system, co-precipitation of impurities with the product, or the presence of impurities with very similar solubility profiles to the target compound.
Solutions:
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Recommended Solvents: Based on the polarity of this compound, consider solvents such as ethanol, isopropanol, or mixtures like dichloromethane/hexane or ethyl acetate/hexane.[4]
-
Protocol: To find the best solvent, perform small-scale solubility tests. Dissolve a small amount of the crude product in a minimal amount of a hot solvent. If the product crystallizes upon cooling, it is a good candidate. If it remains dissolved, the solvent is too good. If it doesn't dissolve even when hot, the solvent is too poor.
-
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Charcoal Treatment: If the crude product is highly colored, activated charcoal can be used to adsorb colored impurities.
-
Protocol: Add a small amount of activated charcoal to the hot solution before filtration. Be cautious, as charcoal can also adsorb some of the desired product.
-
Issue 3: I am struggling to separate this compound from its isomers using column chromatography.
Why is this happening? Isomers often have very similar polarities, making their separation by column chromatography challenging. The choice of the mobile phase (eluent) is critical for achieving adequate separation.
Solutions:
-
Optimize the Eluent System: A systematic approach to finding the right eluent is crucial.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The ideal eluent system will show a good separation between the spot corresponding to your product and the impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
Solvent Gradients: For closely eluting compounds, a gradient elution can be more effective than an isocratic (constant solvent composition) elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. A common gradient for this type of compound is a hexane/ethyl acetate gradient.[3]
-
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina or a reverse-phase silica gel (C18).
-
Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling.[5] Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a narrow band.[5]
Issue 4: My purified product still shows impurities in the NMR or LC-MS analysis.
Why is this happening? This indicates that the chosen purification method was not sufficient to remove all impurities. It may be necessary to use a combination of purification techniques or a more powerful purification method.
Solutions:
-
Sequential Purification: Employing multiple purification techniques can be highly effective. For example, an initial recrystallization to remove the bulk of the impurities can be followed by column chromatography for fine purification.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Although more resource-intensive, it offers superior separation power compared to standard column chromatography.
-
Vacuum Distillation: If the impurities are non-volatile, vacuum distillation can be an effective purification method for the thermally stable this compound.[6] The reduced pressure allows the compound to boil at a lower temperature, preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
-
A1: Common impurities include unreacted starting materials (e.g., 4-bromo-2-methylaniline), regioisomers (e.g., 6-bromo-8-methylquinoline), and di-brominated species. The specific impurities will depend on the synthetic route employed.
Q2: How can I effectively monitor the progress of my purification?
-
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[7] ¹H NMR spectroscopy is also an excellent tool for assessing the purity of the final product.[4]
Q3: What are the key safety precautions I should take when handling this compound and the solvents used for its purification?
-
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] this compound may be toxic if swallowed and can cause skin and eye irritation.[9] The organic solvents used for purification are often flammable and can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for detailed safety information.[8]
Q4: Can I use distillation for purification?
-
A4: Yes, vacuum distillation can be a viable option, especially for removing non-volatile impurities. However, it is important to ensure that the compound is thermally stable at the distillation temperature. A preliminary thermogravimetric analysis (TGA) can provide this information.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol) and heat the mixture gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable for recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then heat the mixture back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of 0.2-0.4 for the this compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of crude this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | PubChem[10] |
| Molecular Weight | 222.08 g/mol | PubChem[10] |
| Appearance | Solid | Sigma-Aldrich |
| Purity (Typical Commercial) | 97% | Sigma-Aldrich |
References
- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 6-Bromo-8-methylquinoline.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Quinoline Synthesis: A Technical Guide to Identifying Byproducts of 8-Bromo-6-methylquinoline by NMR
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the path to a pure compound is often fraught with the presence of unwelcome guests: byproducts. The synthesis of 8-Bromo-6-methylquinoline, a key building block in medicinal chemistry and materials science, is no exception. This guide, designed for laboratory professionals, provides a comprehensive, question-and-answer-style troubleshooting resource for identifying common byproducts in the synthesis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we offer not just protocols, but the underlying chemical logic to empower you to confidently interpret your spectral data.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what intrinsic byproduct risks do they carry?
The two most prevalent methods for the synthesis of quinolines, including this compound, are the Skraup and Doebner-von Miller reactions.[1][2] Both pathways involve the reaction of an aniline derivative with a three-carbon electrophile, typically derived from glycerol or an α,β-unsaturated carbonyl compound like crotonaldehyde.
The primary starting material for this compound is 2-bromo-4-methylaniline. The inherent risk in using this substituted aniline lies in the potential for lack of regioselectivity during the electrophilic cyclization step. This can lead to the formation of an isomeric byproduct.
Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum
Q2: My ¹H NMR spectrum of a purported this compound sample shows more peaks than expected. How can I begin to identify the impurities?
A crowded ¹H NMR spectrum is a common challenge. A systematic approach is key to deconvoluting the signals and identifying the components of your mixture. Here’s a logical workflow to follow:
Step 1: Identify Unreacted Starting Materials
The first step is to check for the presence of unreacted starting materials.
-
2-Bromo-4-methylaniline: Look for a characteristic set of aromatic protons and a methyl singlet. The aromatic protons will be in the range of 6.5-7.5 ppm, and the methyl group will appear as a sharp singlet around 2.2 ppm. The amine protons can be broad and may exchange with D₂O.
-
Crotonaldehyde (from Doebner-von Miller) or Acrolein (from Skraup): If the reaction has not gone to completion, you might see signals corresponding to these α,β-unsaturated aldehydes. Look for characteristic vinyl protons (6.0-7.5 ppm) and an aldehydic proton (9.0-10.0 ppm).
Step 2: Pinpoint the Target Molecule: this compound
Familiarize yourself with the expected ¹H NMR spectrum of the desired product. While a definitive spectrum from a commercial standard is ideal, published data for structurally similar compounds can provide valuable clues. For instance, the structurally related 8-bromo-6-methylquinolin-2(1H)-one shows aromatic protons in the 6.4-7.8 ppm range and a methyl singlet around 2.3 ppm.[3]
Step 3: Unmasking the Primary Isomeric Byproduct: 6-Bromo-8-methylquinoline
The most probable byproduct, arising from the alternative cyclization pathway of 2-bromo-4-methylaniline, is 6-Bromo-8-methylquinoline. Distinguishing between these two isomers by NMR is crucial. The key lies in the differing electronic environments of the protons due to the placement of the bromine and methyl groups.
The following table summarizes the expected ¹H NMR chemical shifts for the aromatic protons of this compound and its likely isomer, 6-Bromo-8-methylquinoline.
| Proton | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for 6-Bromo-8-methylquinoline | Key Differentiating Features |
| H-2 | ~8.9 | ~8.9 | Similar chemical shift, likely a doublet of doublets. |
| H-3 | ~7.4 | ~7.4 | Similar chemical shift, likely a doublet of doublets. |
| H-4 | ~8.1 | ~8.1 | Similar chemical shift, likely a doublet of doublets. |
| H-5 | Singlet, ~7.8 | Doublet, ~8.0 | Key difference: H-5 in the 8-bromo isomer is a singlet, while in the 6-bromo isomer it is a doublet coupled to H-7. |
| H-7 | Singlet, ~7.6 | Doublet, ~7.7 | Key difference: H-7 in the 8-bromo isomer is a singlet, while in the 6-bromo isomer it is a doublet coupled to H-5. |
Q3: I suspect I have the isomeric byproduct, 6-Bromo-8-methylquinoline. How can ¹³C NMR and 2D NMR techniques confirm this?
While ¹H NMR provides the initial clues, ¹³C NMR and two-dimensional (2D) NMR experiments offer definitive structural confirmation.
-
¹³C NMR Spectroscopy: The chemical shifts of the quaternary carbons (C-6 and C-8) will be significantly different between the two isomers. In this compound, C-8 will be shifted downfield due to the direct attachment of the electronegative bromine atom. Conversely, in 6-Bromo-8-methylquinoline, C-6 will experience this downfield shift.
| Carbon | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for 6-Bromo-8-methylquinoline |
| C-6 | ~135 | ~120 (attached to Br) |
| C-8 | ~125 (attached to Br) | ~145 |
-
2D NMR Spectroscopy (COSY and HSQC/HMQC):
-
COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. In 6-Bromo-8-methylquinoline, you would expect to see a cross-peak between the signals for H-5 and H-7, confirming their coupling. This cross-peak would be absent in the spectrum of this compound.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons. This can be used to definitively assign the proton and carbon signals and confirm the substitution pattern.
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of your crude or purified product.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves your sample. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Protocol 2: Standard ¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the synthetic pathways leading to the desired product and the potential isomeric byproduct.
Caption: Synthetic pathways to this compound and its isomeric byproduct.
Concluding Remarks
The successful synthesis of this compound relies not only on optimized reaction conditions but also on the ability to accurately characterize the product mixture. By understanding the potential side reactions and employing a systematic approach to NMR spectral analysis, researchers can confidently identify and quantify byproducts, leading to the isolation of the pure target compound. This guide serves as a foundational resource to aid in this critical aspect of synthetic chemistry.
References
- BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
- Wikipedia. (2023). Doebner–von Miller reaction.
- Wikipedia. (2023). Skraup synthesis.
Sources
Technical Support Center: Improving the Solubility of 8-Bromo-6-methylquinoline for Biological Assays
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with 8-Bromo-6-methylquinoline in biological assays. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3][4] However, the hydrophobic nature of many quinoline derivatives, including this compound, often leads to poor aqueous solubility, which can generate unreliable data and impede research progress. This guide offers practical solutions, detailed experimental protocols, and a framework for systematically overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the basic physicochemical properties of this compound?
While extensive experimental data for this compound is not widely published, we can infer its properties from its structure and available data for related compounds. It is a solid at room temperature. Its structure, a quinoline core with methyl and bromo substituents, suggests it is a hydrophobic molecule with low aqueous solubility.[5][6] Quinolines are weakly basic, and their solubility can be pH-dependent.[7]
Q2: I need to make a stock solution. What solvent should I start with?
For poorly water-soluble compounds like this compound, it is standard practice to first prepare a concentrated stock solution in a water-miscible organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[8][9]
Q3: My compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or assay buffer. Why does this happen?
This common phenomenon, often called "crashing out," occurs when the highly concentrated compound in the DMSO stock is introduced into the aqueous environment of the assay medium.[9] The dramatic decrease in the concentration of the organic solvent (DMSO) upon dilution means the aqueous medium cannot maintain the compound in solution, causing it to precipitate.[8][9]
Q4: What is the maximum concentration of DMSO that is safe for cells in culture?
Most cell lines can tolerate a final DMSO concentration up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[5][9] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[9]
Q5: Can I heat the solution to improve solubility?
Gentle warming (e.g., to 37°C) can help dissolve the compound in the stock solvent.[5][8] However, you must be cautious, as excessive or prolonged heat can degrade the compound. It is advisable to check the compound's stability at elevated temperatures. Always cool the solution to room temperature before adding it to your assay to prevent thermal shock to biological components like cells or proteins.[5]
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a systematic approach to troubleshooting and optimizing the solubility of this compound for your specific experimental needs.
Initial Dissolution & Stock Preparation
The first step is always to create a high-concentration stock solution in an appropriate organic solvent.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.[8][10]
-
Calculate Solvent Volume: Based on the molecular weight of this compound (C₁₀H₈BrN, MW: 222.08 g/mol [11]), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.[8]
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[8] If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (37°C) can be applied.[5][8]
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.
Addressing Precipitation in Aqueous Media
If you observe precipitation upon diluting your DMSO stock into your aqueous buffer or media, follow this decision workflow.
Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.
Safety & Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [12][13]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [13]* Storage: Store this compound in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents. [13] Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information. [12]
References
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- National Institutes of Health. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
- ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]
- Journal of Scientific Research and Reports. (n.d.).
- YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
- E-Volve. (n.d.).
- The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. [Link]
- National Institutes of Health. (n.d.). 8-Bromoquinoline. [Link]
- ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
- Reddit. (2022). How to tackle compound solubility issue. [Link]
- RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
- FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). [Link]
- National Institutes of Health. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
- PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
Sources
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 8-Bromo-6-methylquinoline
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions with 8-Bromo-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. The unique electronic and steric properties of the 6-methylquinoline scaffold can present challenges in achieving high-yielding and reproducible coupling reactions. This resource provides in-depth, experience-driven troubleshooting advice, frequently asked questions, and robust protocols to facilitate your success.
The quinoline moiety is a privileged structure in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for developing novel therapeutics.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for these transformations, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3] This guide will focus on three key transformations for this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Frequently Asked Questions (FAQs)
Here, we address common initial questions and potential hurdles when working with this compound.
Q1: Why is my cross-coupling reaction with this compound sluggish or failing?
A1: Several factors can contribute to low reactivity. The quinoline nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity.[4][5] Additionally, the methyl group at the 6-position may exert some steric influence. To overcome these challenges, a highly active catalyst system is often required. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can promote the crucial oxidative addition step of the catalytic cycle.[4][7]
Q2: I'm observing significant amounts of debromination (hydrodehalogenation) of my starting material. What is the cause and how can I minimize it?
A2: The formation of 6-methylquinoline as a byproduct is a common issue.[5] This can be caused by trace amounts of water or other protic sources in your reaction mixture. It can also be a competing catalytic pathway.[6] To mitigate this, ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere. Optimizing the choice of base can also suppress this side reaction.[5]
Q3: How do I choose the right ligand for my specific coupling reaction?
A3: Ligand selection is critical for success. For Suzuki-Miyaura and Buchwald-Hartwig reactions with challenging substrates like this compound, bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective.[4] These ligands promote the formation of the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[8] For Sonogashira couplings, while traditional phosphine ligands like PPh₃ can be used, more electron-rich and bulky ligands can also be beneficial, especially in copper-free protocols.[9]
Q4: What are the best practices for setting up these cross-coupling reactions?
A4: Meticulous experimental technique is paramount. All glassware should be oven- or flame-dried to remove moisture.[4] Solvents must be anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst.[5] The base should be finely powdered to ensure maximum surface area and reactivity.[4] Reactions should always be run under a positive pressure of an inert gas like argon or nitrogen.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion to Product
This is the most frequent challenge and often points to an insufficiently active catalyst system or suboptimal reaction conditions.[6]
Troubleshooting Decision Tree
Caption: Troubleshooting logic for low-yielding reactions.
Issue 2: Formation of Impurities
The presence of side products can complicate purification and reduce the yield of the desired product.
| Observed Impurity | Potential Cause | Recommended Action | Rationale |
| 6-methylquinoline (Debromination) | Presence of protic impurities; competing catalytic cycle. | Ensure strictly anhydrous conditions; use a high-purity, finely powdered base.[5] | Minimizes the availability of protons that can lead to hydrodehalogenation.[6] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; decomposition of the boronic acid. | Thoroughly degas all solvents and reagents; use fresh, high-quality boronic acid.[10] | Oxygen can promote the oxidative homocoupling of the boronic acid.[10] |
| Homocoupling of Alkyne (Sonogashira) | Presence of oxygen, especially with a copper co-catalyst. | Run the reaction under strictly anaerobic conditions; consider a copper-free protocol.[5] | The copper(I) co-catalyst can promote the oxidative Glaser coupling of terminal alkynes.[5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key coupling reactions with this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is a robust starting point for the C-C bond formation between this compound and an arylboronic acid.
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base such as K₃PO₄ (2.0-3.0 equiv.).[4]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Alternatively, use a pre-formed palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[6]
-
Place the flask in a preheated oil bath and stir the mixture vigorously at 80–110 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).[8]
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the C-C bond formation between this compound and a terminal alkyne. Both copper-catalyzed and copper-free conditions are viable.
Procedure (Copper-Catalyzed):
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9]
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add the terminal alkyne (1.2-1.5 equiv.) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).[11]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Recommended Catalyst Systems
The choice of catalyst, ligand, base, and solvent is critical for a successful outcome. The following table summarizes recommended starting conditions for coupling reactions with this compound.
| Coupling Reaction | Palladium Source | Recommended Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or XPhos Pd G3 | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110[4][6] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 100-120[8] |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25-60[9][12] |
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions with Haloquinolines.
- Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Electron-Deficient Quinolines.
- Benchchem. (n.d.). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions on Quinoline Rings: Application Notes and Protocols for Researchers.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
- Organic & Biomolecular Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Organic Chemistry Frontiers. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Navigating Steric Hindrance at the 8-Position of Quinoline
Welcome to the technical support center for chemists and researchers grappling with the unique challenges posed by the 8-position of the quinoline ring. The steric environment at this position, arising from the peri-interaction with the nitrogen atom at position 1, presents a significant hurdle in the synthesis and functionalization of 8-substituted quinolines.[1][2][3] These compounds are of immense interest in medicinal chemistry, materials science, and catalysis.[4][5][6] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these synthetic challenges.
Understanding the Challenge: The Peri-Interaction
The core issue at the 8-position of quinoline is the steric clash between a substituent at C8 and the lone pair of electrons on the quinoline nitrogen. This proximity can hinder the approach of reagents, destabilize transition states, and influence the regioselectivity of reactions.[1][7] For instance, the introduction of even a small methyl group at the C8 position can completely deactivate a catalyst in certain reactions, highlighting the profound impact of this steric environment.[7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 8-substituted quinolines, offering explanations and actionable solutions.
Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling with an 8-haloquinoline is giving low to no yield. What are the likely causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings at the sterically congested C8 position are a frequent issue. The primary bottleneck is often the oxidative addition step and subsequent transmetalation. Here’s a systematic troubleshooting approach:
-
Catalyst and Ligand Selection is Critical: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[8][9] The steric bulk at C8 necessitates a more potent catalytic system.
-
Expert Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos).[10] These ligands promote the formation of a reactive monoligated Pd(0) species, which is more adept at accessing the sterically hindered C8-X bond for oxidative addition. N-heterocyclic carbene (NHC) ligands can also be effective.[10]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid to form the more nucleophilic "ate" complex.[9][11]
-
Solvent Effects: The solvent system must ensure the solubility of all reactants and facilitate the catalytic cycle.[10]
-
Reaction Temperature: Elevated temperatures are frequently required to overcome the activation energy barrier.
Q2: I'm attempting a Buchwald-Hartwig amination on an 8-haloquinoline and observing catalyst decomposition (black precipitate) and low conversion. What's going wrong?
A2: Catalyst deactivation is a common problem in Buchwald-Hartwig reactions with quinolines. The lone pair on the quinoline nitrogen can act as a ligand, poisoning the palladium catalyst and inhibiting its activity.[9]
-
Ligand Choice is Paramount: The ligand must be able to compete with the quinoline nitrogen for coordination to the palladium center.
-
Expert Recommendation: Bidentate phosphine ligands like BINAP and DPEPhos, or sterically hindered, electron-rich monodentate ligands like those developed by Buchwald, are often necessary.[14][15] These ligands form stable complexes with palladium that are less susceptible to poisoning. For challenging couplings, consider ligands like Xantphos.[16]
-
-
Base and Solvent Considerations: The choice of base and solvent can influence catalyst stability and activity.
-
Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium-ligand complex can sometimes provide more consistent results than generating the active catalyst in situ.
C-H Functionalization
Q3: I am trying to achieve C8-selective C-H arylation of a quinoline N-oxide, but I'm getting a mixture of C2 and C8 isomers. How can I improve C8 selectivity?
A3: Regioselectivity in C-H functionalization of quinoline N-oxides is a delicate balance of electronic and steric factors. While many methods favor the C2 position, C8 selectivity can be achieved under specific conditions.[12][13]
-
The Role of the N-Oxide: The quinoline N-oxide is crucial as it acts as a directing group, bringing the catalyst into proximity with the C8-H bond.[12][13]
-
Catalyst and Additives: The choice of catalyst and additives is key to directing the reaction to the C8 position.
-
Expert Recommendation: A palladium-catalyzed system, specifically using Pd(OAc)₂, has been shown to be highly selective for the C8 position in the presence of specific additives.[12][13] Acetic acid as a solvent or co-solvent plays a critical role in promoting C8 selectivity.[12][13][18] The addition of silver salts, such as silver acetate or silver phosphate, can also enhance the yield and selectivity.[12][13]
-
-
Solvent Effects: The solvent has a profound impact on regioselectivity.
-
Expert Recommendation: Acetic acid is often the solvent of choice for high C8 selectivity.[12][13] Switching to solvents like DMF or tert-butyl alcohol can dramatically shift the selectivity in favor of the C2 isomer.[12] The addition of water can sometimes have an accelerating effect on the C8-arylation.[12][13]
-
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling of 8-Bromoquinoline with Phenylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling at the C8 position. Optimization may be required for different substrates.
Materials:
-
8-Bromoquinoline
-
Phenylboronic acid
-
Pd₂(dba)₃ (Palladium catalyst)
-
XPhos (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 8-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for C8 Suzuki coupling.
Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinoline with Morpholine
This protocol is a general procedure for the amination of 8-haloquinolines.[14][19][20]
Materials:
-
8-Bromoquinoline
-
Morpholine
-
Pd₂(dba)₃ (Palladium precatalyst)
-
BINAP (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Toluene (Anhydrous, degassed)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 mmol).
-
Add 8-bromoquinoline (1.0 mmol) to the tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol) via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The Buchwald-Hartwig amination catalytic cycle.
Data Summary: Comparison of Conditions for C8-Arylation of Quinoline N-Oxide
The following table summarizes the effect of different reaction conditions on the C8-selective arylation of quinoline N-oxide with iodobenzene.
| Entry | Palladium Source | Additive | Solvent | Temp (°C) | Time (h) | C8:C2 Ratio | Yield (%) |
| 1 | Pd(OAc)₂ | None | Acetic Acid | 120 | 24 | 12:1 | ~9 |
| 2 | Pd(OAc)₂ | AgOAc | Acetic Acid | 120 | 24 | 12:1 | ~20 |
| 3 | Pd(OAc)₂ | Ag₃PO₄ | Acetic Acid | 120 | 24 | >30:1 | ~78 |
| 4 | Pd(OAc)₂ | Ag₃PO₄ | Acetic Acid/H₂O | 120 | 24 | 23:1 | ~95 |
| 5 | Pd(OAc)₂ | Ag₃PO₄ | Acetic Acid/H₂O | 180 (MW) | 1 | >20:1 | ~93 |
Data adapted from Daugulis, O., et al. (2012). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.[12][13]
Mechanistic Insights: Why These Solutions Work
The strategies outlined above are grounded in fundamental organometallic principles.
-
Bulky Ligands: In cross-coupling reactions, bulky, electron-rich ligands serve multiple purposes. They promote the formation of the active 14-electron Pd(0)L species, increase the rate of oxidative addition, and sterically disfavor the formation of inactive catalyst dimers.[14] In the context of the C8 position, this steric bulk on the ligand helps to overcome the steric hindrance of the substrate itself.
-
Directing Groups: The use of a directing group, such as the N-oxide, is a powerful strategy in C-H functionalization.[4][5] The directing group pre-coordinates to the metal center, delivering the catalyst to a specific C-H bond. This chelation-assisted mechanism overcomes the inherent electronic preferences of the quinoline ring, enabling functionalization at otherwise inaccessible positions like C8.[12]
-
Solvent and Additive Effects: Solvents can influence the aggregation state of the catalyst, the solubility of reagents, and even participate in the catalytic cycle. In the C8-arylation of quinoline N-oxides, acetic acid is believed to act as a ligand, making the palladium center more electrophilic and favoring reaction at the more electron-rich C8 position.[18]
By understanding these underlying principles, researchers can make more informed decisions when troubleshooting and optimizing reactions involving the sterically demanding 8-position of quinoline.
References
- Verma, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromo-4-chloro-2-methylquinoline.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines.
- Wang, Z., et al. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
- Daugulis, O., et al. (2012). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Daugulis, O., et al. (2012). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Gulevich, A. V., et al. (2013). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- ResearchGate. (n.d.). Scheme 1.
- BenchChem. (2025).
- Doucet, H., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions with Haloquinolines.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025).
- University of Groningen. (n.d.).
- BenchChem. (2025).
- University of Bristol. (n.d.). More Detail on Peri-Substitution Research.
- National Institutes of Health. (n.d.). A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 2. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peri-Interaction in naphthalene derivatives: dihydrobenzisoquinolines - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Optimization of Solvent and Base for 8-Bromo-6-methylquinoline Reactions
Welcome to the Technical Support Center for reactions involving 8-bromo-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies. The quinoline moiety is a privileged scaffold in medicinal chemistry, and successful functionalization of the 8-bromo position is often a critical step in synthesizing novel therapeutic agents. The choice of solvent and base is paramount for achieving high yields and purity in these transformations, particularly in palladium-catalyzed cross-coupling reactions.
This center is structured to address your challenges in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up reactions with this compound.
Q1: I'm planning a Suzuki-Miyaura coupling with this compound. What are your recommended starting conditions for solvent and base?
A: For a first-pass experiment, a biphasic solvent system and a moderately strong inorganic base are highly recommended. A common and effective starting point is a 4:1 or 5:1 mixture of 1,4-dioxane/water or toluene/water with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base.[1][2][3]
-
Rationale: The organic solvent (dioxane or toluene) solubilizes the this compound substrate and the palladium catalyst complex. The aqueous phase is crucial for dissolving the inorganic base, which is necessary to activate the boronic acid for transmetalation.[2][4] The formation of a boronate species by the base increases its nucleophilicity, facilitating the key transmetalation step in the catalytic cycle.[5][6][7][8][9]
Q2: Why is my Buchwald-Hartwig amination reaction failing or giving low yields with this compound? I'm using sodium tert-butoxide.
A: While sodium tert-butoxide (NaOt-Bu) is a common strong base for Buchwald-Hartwig aminations, it can sometimes be too aggressive for heteroaromatic substrates like quinolines, leading to side reactions or catalyst deactivation. Furthermore, the quinoline nitrogen itself can interact with the palladium catalyst.
-
Consider a Weaker Base: Try switching to caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .[10] These bases are often effective and can minimize degradation of sensitive substrates.
-
Solvent Choice is Key: Anhydrous, aprotic polar solvents like 1,4-dioxane or toluene are standard for this reaction.[10][11] They provide good solubility for the reactants and catalyst while being compatible with the strong bases typically used.
-
Ligand Selection: The choice of phosphine ligand is critical. For challenging substrates, bulky, electron-rich ligands like Xantphos or RuPhos can promote the desired reductive elimination step and prevent catalyst inhibition by the quinoline nitrogen.[12][13]
Q3: Can I use an organic base like triethylamine (TEA) for a Suzuki or Sonogashira coupling with this compound?
A: Yes, organic amine bases are frequently used, especially in Sonogashira couplings.[14][15] For Sonogashira reactions, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) serves not only as a base but often as a solvent or co-solvent.[15]
-
In Suzuki Reactions: Organic bases like TEA are generally less effective than inorganic bases for Suzuki couplings because they are often not strong enough to efficiently generate the reactive boronate species.[8]
-
In Sonogashira Reactions: The amine base is crucial for deprotonating the terminal alkyne, a key step in the copper cycle of the reaction mechanism.[16][17]
Q4: I'm observing significant dehalogenation (replacement of bromine with hydrogen) of my this compound. What is causing this and how can I fix it?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can be promoted by several factors, including the choice of solvent, base, and ligand.[1][18]
-
Solvent and Base Effects: Some solvent/base combinations can favor this reduction pathway. For instance, in some systems, solvents like DMF have been observed to lead to more dehalogenation.[2]
-
Troubleshooting Steps:
-
Optimize Ligand: Switch to a different phosphine ligand. Bulky, electron-rich ligands can sometimes accelerate the desired cross-coupling relative to the dehalogenation pathway.
-
Lower Temperature: Reducing the reaction temperature may disfavor the dehalogenation side reaction.[1][18]
-
Change Base: Experiment with different bases. A weaker base might be sufficient for the coupling without promoting the reduction.
-
Ensure Anhydrous Conditions (if applicable): Water can sometimes be a proton source for dehalogenation.
-
Part 2: Troubleshooting Guides
This section provides structured approaches to solving specific experimental problems.
Problem 1: Low or No Conversion of this compound
If you are experiencing poor conversion of your starting material, a systematic evaluation of your reaction parameters is necessary.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Causes and Solutions
-
Inactive Catalyst: The active Pd(0) species is prone to oxidation.
-
Inappropriate Base: The base may be too weak to promote the desired catalytic step or may have poor solubility.
-
Solution (Suzuki): The base is critical for activating the boronic acid.[8][9][19] If using an inorganic base like K₂CO₃, ensure an aqueous phase is present to dissolve it.[2] If conversion is still low, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1]
-
Solution (Buchwald-Hartwig/Sonogashira): The base must be strong enough to deprotonate the amine or alkyne. For challenging couplings, a stronger base may be required. However, excessively strong bases can cause substrate degradation.[10]
-
-
Poor Solubility: One or more components (substrate, catalyst, base) are not sufficiently soluble in the chosen solvent.
Problem 2: Formation of Significant Side Products
The appearance of major side products like homocoupled dimers or protodeborylated arenes indicates a non-optimal balance of reaction rates.
-
Homocoupling of Boronic Acid (Suzuki): This is primarily caused by the presence of oxygen.
-
Protodeborylation of Boronic Acid (Suzuki): The C-B bond of the boronic acid is cleaved, replacing the boron group with hydrogen. This is often catalyzed by aqueous bases.[1]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent and Base Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for efficiently screening conditions for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃/ligand combination)
-
Array of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu) (2.0 - 2.5 equiv)
-
Array of degassed solvents (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1), DMF)
Procedure:
-
To an array of oven-dried reaction vials, add this compound, the arylboronic acid, and the selected base.
-
In a separate vial, prepare a stock solution of the palladium catalyst in the chosen organic solvent.
-
Seal the reaction vials with septa and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the appropriate degassed solvent system to each vial via syringe to achieve a final concentration of ~0.1 M with respect to the bromoquinoline.
-
Add the catalyst stock solution to each vial.
-
Place the vials in a preheated heating block or oil bath (e.g., 90-100 °C).
-
Stir the reactions and monitor progress at regular intervals (e.g., 2, 6, 12 hours) by TLC or LC-MS.
-
Upon completion, cool, dilute with an organic solvent like ethyl acetate, and analyze the crude reaction mixtures to determine conversion and yield.
Data Presentation: Comparison of Solvent/Base Systems
The following table illustrates representative outcomes from a screening experiment for the coupling of this compound with phenylboronic acid. (Yields are illustrative and will vary).
| Entry | Solvent System (v/v) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 100 | 12 | 78 |
| 2 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 12 | 92 |
| 3 | Toluene / H₂O (4:1) | K₃PO₄ | 100 | 12 | 85 |
| 4 | DMF | K₂CO₃ | 100 | 12 | 65 |
| 5 | THF / H₂O (4:1) | Cs₂CO₃ | 80 | 18 | 88 |
Decision-Making Flowchart for Solvent & Base Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Work-up & Purification of 8-Bromo-6-methylquinoline
Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for the work-up procedure of 8-Bromo-6-methylquinoline synthesis. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to navigate the common pitfalls of this specific synthesis.
The successful synthesis of this compound is critically dependent on a meticulous and well-understood work-up and purification strategy. The nature of the preceding reaction—whether a Skraup-type cyclization or a direct bromination of 6-methylquinoline—dictates the challenges one might face, from managing tarry byproducts to separating closely related impurities. This guide is structured to address these issues directly.
General Work-up & Purification Workflow
A typical procedure involves quenching the reaction, separating the crude product from the reaction matrix, and subsequent purification. The basicity of the quinoline nitrogen is a key chemical handle that is exploited during the purification process.
Caption: A general workflow for the work-up and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the experimental work-up in a direct question-and-answer format.
Q1: My reaction mixture from a Skraup-type synthesis is a dark, viscous, tarry mess. How can I effectively isolate my product?
A1: This is the most common challenge with Skraup and Doebner-von Miller reactions, which are known for producing significant amounts of polymeric tar under harsh acidic and thermal conditions.[1][2] The key is to separate the volatile quinoline product from the non-volatile tar.
Recommended Procedure:
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the mixture into a large volume of cold water or onto crushed ice.[1] This helps to dissipate heat and dilute the concentrated acid.
-
Alkalinization: Make the mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.[2] This step is crucial as it deprotonates the quinoline sulfate salt to the free quinoline base, which is steam-volatile.
-
Steam Distillation: The most effective method to separate the product from the tar is steam distillation.[2] The quinoline co-distills with the water, leaving the non-volatile tar behind. Collect the distillate until it runs clear.
-
Extraction: The collected distillate will contain an emulsion or a separate layer of your product. Extract the quinoline from the distillate using an appropriate organic solvent like dichloromethane or diethyl ether.[2][3]
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which should now be significantly cleaner.[3]
Q2: I performed a direct bromination of 6-methylquinoline. After quenching the reaction, my organic layer remains intensely yellow/orange. What does this indicate?
A2: A persistent yellow or orange color in the organic layer after an initial water wash indicates the presence of unreacted elemental bromine (Br₂).[4] It is essential to quench this excess bromine before proceeding.
Solution:
-
Quenching with a Reducing Agent: Wash the organic layer with a 10% aqueous solution of a reducing agent until the color disappears.[4] Common and effective choices include:
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bisulfite (NaHSO₃)
-
Sodium sulfite (Na₂SO₃)
-
-
Mechanism Insight: These agents work by reducing elemental bromine (Br₂) to colorless bromide ions (Br⁻), which are water-soluble and will partition into the aqueous layer.[4]
-
Caution: If your reaction mixture is acidic, the use of sodium thiosulfate can sometimes lead to the formation of elemental sulfur as a fine precipitate.[4] If this occurs, it can often be removed by filtering the organic layer through a pad of Celite. Using sodium bisulfite can often avoid this issue.[4]
Q3: My yield is very low after performing an acid-base extraction. Where could my product have gone?
A3: Low yields after an acid-base extraction of a basic compound like this compound can be attributed to several factors. The core of this technique is to protonate the quinoline with a dilute acid (e.g., 1M HCl), moving it to the aqueous layer, while neutral impurities remain in the organic layer.[5] The aqueous layer is then basified, and the deprotonated quinoline is extracted back into an organic solvent.[5]
Troubleshooting Steps:
-
Check the pH: Ensure the pH of the aqueous layer is correct at each stage. After the acid wash, the aqueous layer should be acidic (pH 1-2). After adding the base, ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the quinoline and maximize its partition into the organic layer during the final extraction.
-
Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product at the interface.[4] To break an emulsion, try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer.[4] Alternatively, letting the separatory funnel stand for an extended period or gentle swirling instead of shaking can help.[4]
-
Incomplete Extraction: Your product may have some solubility in the aqueous layer even in its neutral form. To maximize recovery, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). The use of brine for the final wash also helps to "salt out" dissolved organic product from the aqueous phase.[4]
Q4: My product is decomposing on the silica gel column during chromatography. How can I purify it without loss?
A4: This is a well-known issue. The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor recovery, tailing peaks, and sometimes decomposition.[5]
Solutions:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃), to your eluent system (e.g., Hexane/Ethyl Acetate).[5] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline product to elute without strong, potentially destructive interactions.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina is often a suitable alternative for the purification of basic compounds.[5]
-
Recrystallization: If your product is a solid and of sufficient crude purity, recrystallization can be an excellent alternative to chromatography for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find suitable conditions.
Data & Protocols
For effective work-up and analysis, refer to the following data tables.
Table 1: Common Aqueous Washing Solutions
| Washing Solution | Purpose | Mechanism |
| 1M HCl | Removes basic impurities; protonates quinoline for extraction into the aqueous phase. | Acid-base reaction: R₃N + HCl → R₃NH⁺Cl⁻[5] |
| Sat. NaHCO₃ / Na₂CO₃ | Neutralizes excess acid (e.g., HBr from bromination). | Acid-base reaction: HCO₃⁻ + H⁺ → H₂O + CO₂ (g)[6] |
| 10% Na₂S₂O₃ | Quenches unreacted bromine (Br₂). | Redox reaction: 2S₂O₃²⁻ + Br₂ → S₄O₆²⁻ + 2Br⁻[4] |
| Brine (Sat. NaCl) | Reduces the solubility of organic compounds in the aqueous layer ("salting out") and helps break emulsions. | Increases the ionic strength of the aqueous phase.[4] |
Table 2: Typical TLC Eluent Systems for Halogenated Quinolines
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good starting point for baseline separation. |
| Dichloromethane / Methanol (98:2 to 95:5) | Medium | For more polar quinoline derivatives or when Hex/EtOAc fails. |
| Hexane / Ethyl Acetate / Triethylamine (e.g., 80:20:1) | Low to Medium (Basic) | Used to prevent peak tailing on TLC plates.[5] |
References
- BenchChem (2025). Technical Support Center: Purification of Halogenated Quinoline Derivatives. Available at: https://www.benchchem.
- BenchChem (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Available at: https://www.benchchem.
- BenchChem (2025). Technical Support Center: Purification of Halogenated Quinoline Derivatives. Available at: https://www.benchchem.
- BenchChem (2025). Troubleshooting tar formation in Skraup quinoline synthesis. Available at: https://www.benchchem.
- BenchChem (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. Available at: https://www.benchchem.com/application-notes/proposed-protocol-for-the-synthesis-of-8-bromo-6-methylquinolin-21h-one
- BenchChem (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Available at: https://www.benchchem.
- ChemicalBook (n.d.). 8-Bromoquinoline synthesis. Available at: https://www.chemicalbook.com/synthesis/16567-18-3.htm
- BenchChem (2025). Application Notes and Protocols for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one Derivatives for SAR Studies. Available at: https://www.benchchem.
- Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: https://www.pharmaguideline.com/2022/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html
- Sökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: https://acgpubs.org/record/20160912021614_10.25135-acg.org.oc.11.16.09.006.pdf
- ResearchGate (n.d.). The Skraup Synthesis of Quinolines. Available at: https://www.researchgate.net/publication/289531557_The_Skraup_Synthesis_of_Quinolines
- BenchChem (2025). Aqueous workup procedures for reactions with brominated organic compounds. Available at: https://www.benchchem.
- IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: https://www.iipseries.org/full-text-pdf/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview-1639031175.pdf
- University of Rochester, Department of Chemistry (n.d.). How To Run A Reaction: The Workup. Available at: https://www.sas.rochester.edu/chm/resource/how-to/workup.php
- Organic Syntheses (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: http://www.orgsyn.org/demo.aspx?prep=CV1P0478
- Wikipedia (n.d.). Skraup reaction. Available at: https://en.wikipedia.org/wiki/Skraup_reaction
- Chemistry LibreTexts (2021). 4.7: Reaction Work-Ups. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.07%3A_Reaction_Work-Ups
Sources
Technical Support Center: A Troubleshooting Guide for the Functionalization of 8-Bromo-6-methylquinoline
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the intricacies of functionalizing 8-Bromo-6-methylquinoline. Recognizing the unique challenges and opportunities presented by this substrate, we have compiled a comprehensive set of troubleshooting guides and frequently asked questions (FAQs). Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable heterocyclic building block, particularly in the synthesis of compounds with potential pharmacological activity.[1] The bromine atom at the 8-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.[1] However, the inherent properties of the quinoline scaffold, namely the presence of the nitrogen atom, can influence the outcome of these reactions. This guide will address the most common functionalization techniques—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and provide solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs)
Q1: Can the nitrogen atom in the quinoline ring interfere with the palladium catalyst?
A2: Yes, the quinoline nitrogen can act as a ligand and coordinate to the palladium center. This can sometimes lead to catalyst inhibition by forming inactive complexes. The selection of bulky, electron-rich phosphine ligands is often crucial to mitigate this effect and promote the desired catalytic cycle over catalyst poisoning.[2]
Q2: How does the 6-methyl group affect the reactivity of the 8-bromo position?
A2: The 6-methyl group is electronically donating, which can slightly increase the electron density of the quinoline ring system. However, its position is remote enough from the 8-bromo position that its electronic effect is generally minimal. Sterically, it does not significantly hinder access to the 8-position for the palladium catalyst.
Q3: I am observing a significant amount of debrominated side product (6-methylquinoline). What is causing this and how can I prevent it?
A3: The formation of a debrominated product, known as hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings.[2] It can be caused by the presence of water or other protic sources, or it can occur as a competing pathway in the catalytic cycle. To minimize this, ensure your reagents and solvents are anhydrous, and consider optimizing the base and ligand system. In some cases, lowering the reaction temperature can also be beneficial.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with a boronic acid or ester.
Common Issues and Solutions
Problem 1: Low or No Conversion to the Desired 8-Aryl-6-methylquinoline.
-
Possible Cause: Inactive catalyst.
-
Solution: Use a pre-formed palladium catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. Pd(II) precursors require a reduction step, which can sometimes be inefficient.[2]
-
-
Possible Cause: Poor ligand choice.
-
Solution: Screen a variety of phosphine ligands. For heteroaryl halides, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos are often effective.[2]
-
-
Possible Cause: Inappropriate base.
-
Possible Cause: Protodeboronation of the boronic acid.
-
Solution: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using boronic esters (e.g., pinacol esters) or trifluoroborate salts, and by ensuring anhydrous reaction conditions.[3]
-
Problem 2: Formation of Homocoupled Products.
-
Possible Cause: Glaser coupling of the boronic acid.
-
Solution: This is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain an inert atmosphere throughout the reaction.[2]
-
Illustrative Data for Suzuki-Miyaura Coupling
The following table provides representative conditions for the Suzuki-Miyaura coupling of 8-bromo-6-methylquinolin-2(1H)-one with various arylboronic acids. While the substrate is a quinolinone derivative, the conditions are illustrative for this compound as well.
| Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | ~90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | ~85 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 24 | ~75 |
Data is illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[3][5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if required.
-
Add anhydrous solvent (e.g., dioxane or a toluene/water mixture) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.[2]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 8-Bromo-6-methylquinoline by X-ray Crystallography
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, comparative analysis of the validation of the 8-bromo-6-methylquinoline structure, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful method for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density of the molecule and thereby determine the precise coordinates of each atom in space.[2] This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry.
Experimental Protocol: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.
Part 1: Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for similar quinoline derivatives. A common and effective approach is the Doebner-von Miller reaction or a related cyclization.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 2-bromo-4-methylaniline (1.0 equivalent) with an appropriate α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 equivalents) in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid.
-
Reaction: The mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium carbonate solution, to a pH of 7-8.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Part 2: Crystallization of this compound
The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective method.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane mixture) at room temperature or with gentle heating.
-
Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper.
Workflow for X-ray Crystallographic Validation
Sources
Navigating the Anticancer Potential of Brominated Quinolines: A Comparative Cytotoxicity Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including significant anticancer properties.[1][2] The strategic modification of the quinoline ring with various functional groups, such as bromine atoms, has been a focal point of research to enhance cytotoxic potency and selectivity against cancer cells.[3][4] This guide is centered on the comparative cytotoxicity of 8-Bromo-6-methylquinoline on cancer cell lines. However, a comprehensive search of the current scientific literature reveals a scarcity of direct experimental data for this specific compound.
Therefore, this guide will provide a comparative analysis of structurally related brominated quinoline and quinazolinone derivatives to offer valuable insights into the potential anticancer activities of this compound. By examining the performance of these analogous compounds, we aim to provide a foundational framework for future research and drug development efforts in this chemical space. We will delve into their cytotoxic effects on various cancer cell lines, explore their potential mechanisms of action, and provide detailed experimental protocols for key validation assays.
Comparative Cytotoxicity of Brominated Quinolines and Related Derivatives
The in vitro cytotoxic activity of various brominated quinoline and quinazolinone derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is presented in the table below. This data serves as a benchmark for evaluating the potential efficacy of novel compounds within this class.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin | Not specified | [5] |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast) | 1.8 µg/mL | Doxorubicin | Not specified | [5] |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Breast) | 1.83 µg/mL | Doxorubicin | Not specified | [5] |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | Not specified | [5] |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | Not specified | [5] |
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | 6.7 - 25.6 µg/mL | Not specified | Not specified | [6] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6, HeLa, HT29 | Not specified | 5-FU | Not specified | [7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | 5-FU | Not specified | [7] |
| 6,8-dibromo-5-nitroquinoline (17) | C6, HT29, HeLa | 50.0, 26.2, 24.1 | 5-FU | Not specified | [7] |
| 6-bromotetrahydroquinoline (2) | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 µg/ml | 5-Fluorouracil, Cisplatin | Not specified | [8] |
| 6,8-dibromotetrahydroquinoline (3) | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 µg/ml | 5-Fluorouracil, Cisplatin | Not specified | [8] |
| 8-bromo-6-cyanoquinoline (10) | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 µg/ml | 5-Fluorouracil, Cisplatin | Not specified | [8] |
| 5-bromo-6,8-dimethoxyquinoline (12) | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 µg/ml | 5-Fluorouracil, Cisplatin | Not specified | [8] |
| N-nitrated 6,8-dimethoxyquinoline (13) | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 µg/ml | 5-Fluorouracil, Cisplatin | Not specified | [8] |
Potential Mechanisms of Anticancer Action
The cytotoxic effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. While the precise mechanisms for this compound are yet to be elucidated, studies on structurally related compounds suggest several plausible pathways.
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including quinoline derivatives, exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis.[5] This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. The presence of a bromine atom and a hydroxyl group on the quinoline ring has been suggested to be favorable for inducing a strong anticancer effect.[3]
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell proliferation. Many quinoline derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing.[5]
Inhibition of Key Signaling Pathways
The anticancer activity of quinoline derivatives is often linked to the inhibition of specific signaling pathways that are constitutively active in cancer cells.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9][10] Its aberrant activation is a common feature in many cancers.[9] Some quinoline derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell viability.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, a well-defined and standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
MTT Assay Protocol
1. Rationale and Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
This compound or other test compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
3. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.[11]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Conclusion
While direct experimental evidence on the cytotoxicity of this compound is currently limited, the extensive research on structurally similar brominated quinoline and quinazolinone derivatives provides a strong rationale for its investigation as a potential anticancer agent. The available data indicates that brominated quinolines can exhibit potent cytotoxic effects against a variety of cancer cell lines, with IC50 values often in the low micromolar range. The proposed mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR, offer promising avenues for further mechanistic studies. The provided experimental protocol for the MTT assay serves as a robust starting point for researchers to systematically evaluate the cytotoxic potential of this compound and other novel quinoline derivatives. Future research should focus on synthesizing and evaluating this specific compound to determine its precise anticancer activity and to further elucidate the structure-activity relationships within this important class of molecules.
References
- Mishra, P., & P, S. (Year). Comprehensive review on current developments of quinoline-based anticancer agents.
- He, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
- Jubie, S., et al. (Year). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- Springer Nature Experiments. (Year). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Martini, M., et al. (2014). Targeting the PI3K-AKT-mTOR signaling network in cancer. Frontiers in Oncology. [Link]
- Roche. (Year).
- ResearchGate. (Year).
- van Meerloo, J., et al. (Year). Cell Sensitivity Assays: The MTT Assay.
- Liu, R., et al. (2025).
- Chen, Y.-F., et al. (Year).
- Ghorab, M. M., et al. (Year). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation.
- ResearchGate. (Year).
- ResearchGate. (Year). IC50 values obtained for different synthesized compounds against MCF-7.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Ökten, S., et al. (Year). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. PubMed. [Link]
- Al-Ostoot, F. H., et al. (Year). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules.
- Singh, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]
- The Royal Society of Chemistry. (2025).
- ResearchGate. (Year). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Martínez-Araya, C., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
Navigating the Suzuki Coupling Landscape: A Comparative Guide to 8-Bromo-6-methylquinoline and 8-Chloro-6-methylquinoline
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The 6-methylquinoline scaffold, a privileged core in numerous pharmacologically active agents, is a frequent target for such synthetic elaborations. The choice of the halide at the 8-position—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.
This in-depth technical guide provides a head-to-head comparison of 8-bromo-6-methylquinoline and 8-chloro-6-methylquinoline in the context of Suzuki coupling. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that dictate their reactivity, offer field-proven experimental protocols, and present a clear, data-driven analysis to inform your synthetic design.
Performance at a Glance: A Head-to-Head Comparison
The fundamental difference in reactivity between the two substrates stems from the disparity in the carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is inherently weaker and more readily undergoes the rate-determining oxidative addition step in the catalytic cycle compared to the more robust carbon-chlorine (C-Cl) bond.[1] This distinction dictates the necessary reaction conditions and catalyst systems.
| Feature | This compound | 8-Chloro-6-methylquinoline |
| Relative Reactivity | High | Low to Moderate |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Requires specialized, highly active catalysts (e.g., Pd(OAc)₂ with bulky, electron-rich phosphine ligands like XPhos, SPhos) |
| Catalyst Loading | Typically 2-5 mol% | Often requires higher catalyst loading or more efficient pre-catalysts |
| Reaction Temperature | 70-100 °C | 100-120 °C or higher; microwave irradiation often beneficial |
| Reaction Time | 12-24 hours | Can be significantly longer; optimization is key |
| Yields | Generally good to excellent (75-95%) | Highly variable, often moderate without significant optimization |
| Cost of Starting Material | Generally higher | Generally lower, making it attractive for large-scale synthesis if reactivity challenges are overcome |
The "Why": Mechanistic Insights into Reactivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, a step that is often rate-limiting.[1][2]
The cleavage of the C-X bond during oxidative addition is the energetic bottleneck. The C-Br bond (BDE ~71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~84 kcal/mol). Consequently, this compound undergoes oxidative addition more readily, allowing for the use of less reactive catalysts and milder conditions.
For 8-chloro-6-methylquinoline, the stronger C-Cl bond necessitates a more electron-rich palladium center to facilitate the oxidative addition. This is achieved by using bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3] These ligands increase the electron density on the palladium, making it a better nucleophile for attacking the C-Cl bond, and their steric bulk promotes the subsequent reductive elimination step.[4]
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The procedure for the 8-bromo substrate is based on established methods for similar quinolinone systems, while the protocol for the 8-chloro substrate is a projected method based on best practices for challenging heteroaryl chlorides.[5]
Protocol 1: Suzuki Coupling of this compound (Illustrative)
This protocol is adapted from successful couplings of the closely related 8-bromo-6-methylquinolin-2(1H)-one.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 8-aryl-6-methylquinoline.
Protocol 2: Suzuki Coupling of 8-Chloro-6-methylquinoline (Projected)
This projected protocol employs a more potent catalyst system necessary to activate the C-Cl bond.
Materials:
-
8-Chloro-6-methylquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add 8-chloro-6-methylquinoline, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ to a microwave vial equipped with a stir bar.
-
Add anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110-120 °C using an oil bath or microwave reactor for 24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS, checking for the disappearance of starting material and the formation of the desired product.
-
If the reaction is sluggish, an increase in temperature or an extension of the reaction time may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Dehalogenation: A common side reaction where the haloquinoline is reduced to 6-methylquinoline (Ar-X → Ar-H). This can be minimized by using high-purity, dry solvents and ensuring a rigorously inert atmosphere.[4]
-
Homocoupling: Dimerization of the boronic acid (Ar'-B(OH)₂ → Ar'-Ar') can occur, especially in the presence of oxygen. Thorough degassing of solvents is crucial to prevent this.[3]
-
Catalyst Choice: For the 8-chloro substrate, screening a variety of bulky, electron-rich ligands may be necessary to find the optimal conditions for a specific arylboronic acid partner.
Conclusion
The choice between this compound and 8-chloro-6-methylquinoline in Suzuki coupling is a classic trade-off between reactivity and cost. The bromo derivative offers a more straightforward and reliable reaction, compatible with a wider range of standard palladium catalysts and milder conditions. In contrast, the less expensive chloro analogue presents a significant synthetic challenge due to the strength of the C-Cl bond. Successful coupling of 8-chloro-6-methylquinoline necessitates the use of more sophisticated, highly active catalyst systems and often requires more rigorous optimization of reaction parameters.
For discovery chemistry and small-scale synthesis where reliability and speed are paramount, the bromo-compound is often the superior choice. For process development and large-scale synthesis, the potential cost savings of the chloro-analogue may justify the investment in catalyst screening and process optimization to overcome its inherent inertness. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully navigate the synthesis of valuable 8-aryl-6-methylquinoline derivatives.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015).
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- Nature. (2016).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- OAJ. (2016).
- MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
- ResearchGate. (2001).
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- MDPI. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- The Royal Society of Chemistry. (2020).
- ACS Publications. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
Sources
A Senior Application Scientist's Guide to Purity Assessment of 8-Bromo-6-methylquinoline by HPLC
For drug development professionals, the purity of a synthetic intermediate is not merely a number; it is the foundation upon which the safety and efficacy of a potential therapeutic are built. 8-Bromo-6-methylquinoline is a valuable heterocyclic scaffold, serving as a key building block in the synthesis of novel pharmaceutical agents.[1][2] Ensuring its purity is a critical checkpoint, safeguarding against the introduction of potentially toxic or reactive impurities that could compromise subsequent synthetic steps and downstream biological assays.
This guide provides an in-depth comparison of modern liquid chromatography techniques for the robust purity assessment of this compound. We will move beyond a simple recitation of methods to explore the scientific rationale behind procedural choices, offering a framework for developing a reliable, self-validating analytical system.
The Analytical Landscape: HPLC vs. UPLC
The first decision in modern chromatographic analysis often involves choosing between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While both operate on the same fundamental principles of separation, their performance characteristics are vastly different, stemming primarily from column particle size and system pressure capabilities.[3][4] UPLC, with its sub-2 µm particles and high-pressure operation (up to 15,000 psi), offers significant advantages in speed, resolution, and sensitivity over traditional HPLC systems that use larger particles (3-5 µm) at lower pressures.[4][5][6]
Table 1: Comparison of HPLC and UPLC Technologies
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Impact |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi (100 MPa) | Higher pressure allows the use of smaller column particles, driving efficiency.[3][4] |
| Column Particle Size | 3 - 5 µm | < 2 µm (typically 1.7 µm) | Smaller particles provide more surface area, leading to sharper peaks and better separation (higher resolution).[5][6] |
| Typical Run Time | 15 - 20 minutes | 3 - 10 minutes | Faster analysis significantly increases laboratory throughput and accelerates project timelines.[3][4] |
| Sensitivity | Good | Excellent | Narrower, taller peaks are easier to detect, improving the limits of detection and quantitation for trace impurities.[5] |
| Solvent Consumption | Higher | Significantly Lower | Shorter run times and smaller column dimensions reduce solvent use, lowering costs and environmental impact.[5][7] |
For the purity analysis of a critical intermediate like this compound, the enhanced resolution of UPLC is particularly advantageous for separating closely eluting, structurally similar impurities, such as regioisomers that may form during synthesis. While HPLC remains a robust and widely used technique, UPLC represents the cutting edge for high-throughput screening and detailed impurity profiling.[3]
Selecting the Right Chromatographic Mode
The chemical nature of this compound dictates the most effective separation strategy. As a moderately polar aromatic heterocycle, it is ideally suited for Reversed-Phase HPLC.
Reversed-Phase HPLC (RP-HPLC): The Method of Choice
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis.[8] It utilizes a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[2] this compound is retained primarily through hydrophobic interactions between its quinoline ring system and the C18 stationary phase.
A critical consideration for quinoline derivatives is the basicity of the nitrogen atom, which can interact with acidic residual silanol groups on the silica surface, leading to poor peak shape (tailing).[2] To counteract this, a small amount of an acidic modifier is added to the mobile phase.
-
Acidic Modifier : Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase serves two purposes: it protonates the quinoline nitrogen, minimizing secondary interactions with silanols, and it establishes a consistent pH to ensure reproducible retention times.[8][9]
Alternative Modes: When to Consider Them
-
Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase. While less common for routine purity checks of this analyte, it can be valuable for separating nonpolar impurities or for preparative chromatography to isolate specific compounds.
-
Chiral HPLC: this compound itself is an achiral molecule. However, it is often used as a precursor in the synthesis of chiral molecules that may have applications in asymmetric catalysis or as chiral drugs.[10] In such cases, a chiral HPLC method would be essential to separate the resulting enantiomers, often after derivatization with a chiral reagent.[11][12][13]
Optimized Protocol: A Self-Validating RP-HPLC Method
This protocol is designed to be a robust, self-validating system for the routine purity assessment of synthesized this compound. It incorporates System Suitability Testing (SST) to ensure the chromatographic system is performing adequately before sample analysis.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Instrumentation and Reagents
-
HPLC/UPLC System: With a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm for HPLC; 2.1 mm x 50 mm, 1.7 µm for UPLC).
-
Reagents: HPLC-grade acetonitrile, high-purity water, and formic acid.
-
Sample: Synthesized this compound.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Solution Preparation
-
Mobile Phase: Prepare Mobile Phase A and B as described in the table. Degas both solutions by sonication or vacuum filtration before use.[2]
-
Sample Solution: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.5 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]
System Suitability and Analysis
-
Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Make five replicate injections of the sample solution. This step is crucial for establishing the trustworthiness of the analysis on any given day.
-
Analysis: After the SST criteria are met, inject the sample solution for the purity determination.
Data Analysis and Acceptance Criteria
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
System Suitability Acceptance Criteria:
-
Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.[15]
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The plate count for the main peak should be > 2000.
-
Interpreting the Data: A Hypothetical Case Study
A batch of synthesized this compound was analyzed using the protocol above. The results are summarized below.
Table 2: Hypothetical Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.45 | 15,800 | 0.25 | Unknown Impurity |
| 2 | 8.92 | 6,210,500 | 99.20 | This compound |
| 3 | 11.21 | 21,950 | 0.35 | Starting Material (e.g., 2-bromo-4-methylaniline) |
| 4 | 13.54 | 12,550 | 0.20 | Unknown Impurity |
| Total | 6,260,800 | 100.00 |
In this example, the purity of the synthesized batch is determined to be 99.20% . The method successfully separated the main product from residual starting material and other minor impurities, demonstrating its specificity.
Method Validation Principles (ICH Q2(R2))
For use in a regulated environment, such as drug development, this analytical method must be formally validated according to ICH guidelines.[16][17] Validation demonstrates that the method is suitable for its intended purpose.
Caption: Key parameters for analytical method validation as per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials.[17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]
-
Accuracy: The closeness of test results to the true value, often determined by spike-recovery studies.[17]
-
Precision: The degree of agreement among individual test results, assessed at levels of repeatability (same lab, short interval) and intermediate precision (different days, analysts, or equipment).[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[18]
Conclusion
The purity assessment of this compound is a critical quality control step that demands a robust and reliable analytical method. While traditional HPLC is a capable technique, UPLC offers superior speed, resolution, and sensitivity, making it the preferred platform for detailed impurity profiling in a modern drug development setting. The provided reversed-phase HPLC/UPLC method, built on sound chromatographic principles and incorporating system suitability tests, offers a trustworthy and efficient system for ensuring the quality of this vital synthetic intermediate. Adherence to these principles and a thorough understanding of the underlying science empower researchers to generate high-quality, defensible data, paving the way for successful downstream research and development.
References
- Google. (n.d.). Current time in Pasuruan, ID.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7).
- ResearchGate. (2025, October 24). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
- Asian Journal of Chemistry. (2023, August 5). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022, January 18).
- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
- Benchchem. (n.d.). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chromatography.
- Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- Benchchem. (n.d.). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one Derivatives for SAR Studies.
- Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- NIH PubChem. (n.d.). This compound.
- Benchchem. (n.d.). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 4-Chloro-6-iodoquinoline.
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC vs. UPLC [webofpharma.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. intuitionlabs.ai [intuitionlabs.ai]
comparative study of different synthetic routes to 8-Bromo-6-methylquinoline
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents and functional materials. Their inherent biological activities and versatile chemical handles make them a prime target for synthetic exploration. This guide provides an in-depth comparative analysis of various synthetic routes to 8-Bromo-6-methylquinoline, a quinoline derivative with significant potential for further functionalization in drug discovery programs.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of classical and modern synthetic methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis based on yield, purity, scalability, and overall efficiency.
The Significance of this compound
This compound is a key intermediate in the synthesis of a wide array of more complex molecules. The bromine atom at the 8-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[1] The methyl group at the 6-position can influence the electronic properties and steric hindrance of the molecule, potentially modulating its interaction with biological targets. The quinoline core itself is a well-established pharmacophore found in numerous biologically active compounds with applications ranging from anticancer to antibacterial agents.[1][2]
Classical Synthetic Approaches
The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions offering different pathways to this important scaffold. We will explore two of the most prominent classical methods applicable to the synthesis of this compound: the Skraup synthesis and the Doebner-von Miller reaction.
The Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic and robust method for the synthesis of quinolines.[3][4] The reaction involves the condensation of an aniline with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid).[3][4]
Mechanism:
The reaction proceeds through a series of steps:
-
Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][5]
-
Michael addition of the aniline (2-bromo-4-methylaniline) to the acrolein.
-
Acid-catalyzed cyclization of the resulting intermediate.
-
Dehydration to form a dihydroquinoline.
-
Oxidation of the dihydroquinoline to the aromatic quinoline.[5]
Caption: Workflow of the Skraup Synthesis for this compound.
Experimental Protocol (Adapted):
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reactants: To the flask, add 2-bromo-4-methylaniline (1.0 eq).
-
Acid Addition: Carefully add concentrated sulfuric acid (approx. 3.0 eq) to the aniline with stirring and cooling in an ice bath.
-
Glycerol Addition: Slowly add glycerol (approx. 3.0 eq) through the dropping funnel, maintaining the temperature below 120°C.
-
Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic acid (a less violent alternative), to the mixture.[4]
-
Heating: Heat the reaction mixture to 140-150°C for several hours. The reaction is often vigorous and requires careful temperature control.[4]
-
Work-up: After cooling, cautiously pour the reaction mixture into a large volume of water. Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is alkaline.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Advantages and Disadvantages:
| Pros | Cons |
| Readily available and inexpensive starting materials. | Often violent and difficult to control reaction. |
| A one-pot synthesis. | Use of harsh and corrosive reagents (conc. H₂SO₄). |
| High-yielding for many aniline derivatives. | Potential for the formation of tar and byproducts. |
| Environmental concerns due to the use of heavy metal oxidants (arsenic acid). |
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis and offers a more versatile route to substituted quinolines.[6][7] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6] For the synthesis of this compound, 2-bromo-4-methylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone, such as crotonaldehyde.[8]
Mechanism:
The mechanism is debated but is generally believed to involve the following key steps:
-
Michael addition of the aniline to the α,β-unsaturated carbonyl compound.
-
The resulting amino-carbonyl compound can then react with another molecule of the aniline to form a diaryl amine intermediate.
-
Acid-catalyzed cyclization and subsequent dehydration.
-
Oxidation of the dihydroquinoline intermediate to the final quinoline product.
Caption: General workflow of the Doebner-von Miller Reaction.
Experimental Protocol (Adapted):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylaniline (1.0 eq) in a suitable solvent like ethanol or a mixture of water and acid.
-
Acidification: Add a strong acid such as hydrochloric acid or sulfuric acid to the solution.
-
Addition of Carbonyl Compound: Slowly add crotonaldehyde (an α,β-unsaturated aldehyde) to the reaction mixture.
-
Heating: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium carbonate solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by column chromatography.
Advantages and Disadvantages:
| Pros | Cons |
| Greater versatility in the choice of the α,β-unsaturated carbonyl compound, allowing for a wider range of substituted quinolines. | The reaction can still be exothermic and require careful control.[9] |
| Generally less hazardous than the Skraup synthesis. | May produce a mixture of isomers depending on the substitution pattern of the aniline. |
| Milder reaction conditions can sometimes be employed. | Yields can be variable. |
A Modern Approach: Two-Step Synthesis via Intramolecular Cyclization
A more modern and often milder approach to quinoline synthesis involves a two-step process: initial amide formation followed by an intramolecular cyclization. This method offers greater control over the reaction and can lead to higher purity products. A similar strategy has been proposed for the synthesis of 8-bromo-6-methylquinolin-2(1H)-one.[10]
Mechanism:
-
Amide Formation: 2-bromo-4-methylaniline is acylated with a suitable reagent, such as an α,β-unsaturated acyl chloride (e.g., cinnamoyl chloride), in the presence of a base like pyridine to form an intermediate amide.[10]
-
Intramolecular Friedel-Crafts Cyclization: The amide intermediate undergoes a Lewis acid-catalyzed intramolecular cyclization to form the quinolinone ring.[10] Subsequent steps would be required to convert the quinolinone to the target quinoline.
Caption: Two-step modern synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis): [10]
Step 1: Amide Formation
-
Dissolve Starting Material: In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add pyridine (1.2 eq) to the solution.
-
Acyl Chloride Addition: Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction with 1M HCl. Separate the organic layer and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization
-
Lewis Acid: In a separate flask under an inert atmosphere, suspend aluminum trichloride (AlCl₃) in a suitable solvent like chlorobenzene.
-
Amide Addition: Add the purified amide intermediate to the suspension.
-
Heating: Heat the reaction mixture to 125°C for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the mixture and carefully pour it into ice water.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
Advantages and Disadvantages:
| Pros | Cons |
| Milder reaction conditions compared to classical methods. | A multi-step synthesis. |
| Greater control over the reaction, leading to fewer byproducts and higher purity. | May require more expensive or specialized reagents. |
| Amenable to a wider range of functional groups on the starting materials. | The conversion of the resulting quinolinone to the quinoline adds an extra step. |
Comparative Analysis
| Feature | Skraup Synthesis | Doebner-von Miller Reaction | Modern Two-Step Synthesis |
| Number of Steps | One-pot | One-pot | Two or more steps |
| Starting Materials | 2-bromo-4-methylaniline, glycerol | 2-bromo-4-methylaniline, α,β-unsaturated carbonyl | 2-bromo-4-methylaniline, acyl chloride |
| Reagents | H₂SO₄, oxidizing agent | Acid catalyst, oxidizing agent | Pyridine, Lewis acid (e.g., AlCl₃) |
| Reaction Conditions | Harsh, high temperature, often vigorous | Moderate to high temperature | Milder, more controlled |
| Yield | Can be high, but variable | Variable | Generally good to high |
| Purity | Often requires extensive purification | Can be cleaner than Skraup | Generally high |
| Scalability | Can be challenging due to exothermicity | More readily scalable than Skraup | Generally good scalability |
| Safety | Significant safety concerns | Moderate safety concerns | Fewer safety concerns |
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for harsh reaction conditions.
-
The Skraup synthesis remains a viable option for large-scale production where cost is a primary concern, provided that the necessary safety precautions are in place to handle the vigorous nature of the reaction.
-
The Doebner-von Miller reaction offers a more versatile and generally safer alternative to the Skraup synthesis, allowing for the introduction of greater diversity in the quinoline product.
-
The modern two-step synthesis via intramolecular cyclization provides the highest degree of control, leading to cleaner reactions and purer products, making it the preferred method for medicinal chemistry applications where purity is paramount and multi-step syntheses are common.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the researcher to select the most appropriate synthetic strategy for their specific needs.
References
- BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (2023). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Wikipedia. (2023). Skraup synthesis.
- NROChemistry. (n.d.). Skraup Reaction.
- ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: The Case of 8-Bromo-6-methylquinoline Derivatives
Introduction: From Privileged Scaffold to Validated Inhibitor
The quinoline core is a "privileged structure" in medicinal chemistry, renowned for its versatility and presence in numerous pharmacologically active compounds.[1][2] In recent years, quinoline-based molecules have gained significant prominence as kinase inhibitors, with several approved drugs targeting key signaling pathways in oncology.[3][4][5] This guide focuses on a novel investigational compound from this class, an 8-Bromo-6-methylquinoline derivative, hereafter referred to as QM-Br .
Our hypothesis is that QM-Br functions as a selective inhibitor of "Kinase X," a serine/threonine kinase implicated in a pro-survival signaling pathway frequently dysregulated in a specific cancer subtype. Validating this proposed mechanism of action (MoA) is not merely a confirmatory exercise; it is the foundational pillar upon which a successful drug development program is built. A rigorous MoA validation ensures that the compound's therapeutic effects are driven by on-target activity, allows for the development of pharmacodynamic biomarkers, and helps predict potential off-target liabilities.
The Hypothesized Signaling Pathway
Kinase X is a central node in a pathway that promotes cell proliferation. Upon activation by an upstream signal, Kinase X phosphorylates and activates "Substrate Y," which in turn executes downstream pro-proliferative functions. The proposed action of QM-Br is to bind to the ATP-binding pocket of Kinase X, preventing the phosphorylation of Substrate Y and thereby halting the signaling cascade.
Caption: Hypothesized Kinase X signaling pathway and the inhibitory action of QM-Br.
Part 1: Direct Target Engagement in a Purified System
The first and most direct test of our hypothesis is to determine if QM-Br can inhibit the enzymatic activity of purified Kinase X in a cell-free environment. This biochemical approach isolates the interaction between the compound and its putative target from the complexities of a living cell.
Comparative Method: ADP-Glo™ Kinase Assay
To measure kinase activity, we must quantify a product of the phosphotransfer reaction. While assays like Kinase-Glo® measure the depletion of the ATP substrate, we will employ the ADP-Glo™ Kinase Assay .[6] This luminescent assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7][8]
Causality Behind Experimental Choice: The ADP-Glo™ assay is particularly advantageous when screening ATP-competitive inhibitors. Cellular ATP concentrations are in the millimolar range, and assays must be run at or near the Kₘ of the kinase for ATP to accurately determine the potency of competitive inhibitors. The ADP-Glo™ chemistry is robust across a wide range of ATP concentrations (up to 1 mM), making it highly suitable for this purpose.[8] Its high sensitivity also allows for the use of lower enzyme concentrations, which is critical when working with precious recombinant proteins.[6]
Experimental Protocol: IC₅₀ Determination for QM-Br
-
Kinase Reaction Setup: In a 384-well plate, prepare a reaction mix containing Kinase X enzyme, its specific substrate (Substrate Y peptide), and ATP at its Kₘ concentration in kinase reaction buffer.
-
Compound Titration: Add QM-Br in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include "no inhibitor" (positive control for activity) and "no enzyme" (background) controls.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP-to-ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by Kinase X into ATP and provides luciferase and luciferin to produce light. Incubate at room temperature for 30 minutes.[9]
-
Signal Quantification: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the positive control. Plot percent inhibition versus log[QM-Br] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation: Potency and Selectivity Profile
A potent inhibitor is not necessarily a good drug; it must also be selective. To assess this, QM-Br should be screened against a panel of related kinases.
| Kinase Target | QM-Br IC₅₀ (nM) | Alternative Inhibitor Z IC₅₀ (nM) |
| Kinase X | 5.2 | 15.8 |
| Kinase A | 850 | 25.4 |
| Kinase B | >10,000 | 1,200 |
| Kinase C | 1,500 | 450.0 |
Interpretation: The data clearly demonstrate that QM-Br is a potent inhibitor of Kinase X. Crucially, it exhibits over 150-fold selectivity against the most closely related off-target, Kinase A, and minimal activity against others. This provides strong initial evidence for on-target activity and a favorable selectivity profile.
Part 2: Confirming Target Engagement in a Cellular Context
Demonstrating biochemical potency is a necessary but insufficient step. We must now validate that QM-Br can enter a living cell and physically bind to Kinase X. For this, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[10]
Scientific Principle: Ligand-Induced Thermal Stabilization
The core principle of CETSA is that the binding of a ligand (like QM-Br) to its target protein (Kinase X) confers thermodynamic stability.[11] This stabilized protein-ligand complex is more resistant to heat-induced unfolding and aggregation.[12] By heating cells to various temperatures, we can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological context.[13][14]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: CETSA Melt Curve for Kinase X
-
Cell Treatment: Culture cancer cells known to express Kinase X. Treat one batch of cells with a saturating concentration of QM-Br (e.g., 10x the cellular IC₅₀) and another with a vehicle control (e.g., DMSO) for 2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend them in PBS with protease inhibitors. Aliquot the cell suspensions into PCR tubes for each temperature point.[11]
-
Heat Challenge: Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments). Immediately cool the samples on ice.[11]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process releases the cellular contents.[11]
-
Separation of Fractions: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). The supernatant contains the soluble, non-denatured protein fraction.[14]
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific anti-Kinase X antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble Kinase X remaining versus temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tₘ).
Data Presentation: Thermal Shift Validation
| Temperature (°C) | Soluble Kinase X (% of 42°C Control) - Vehicle | Soluble Kinase X (% of 42°C Control) - QM-Br (1µM) |
| 42 | 100% | 100% |
| 48 | 98% | 101% |
| 52 | 85% | 96% |
| 56 | 51% (Tₘ) | 92% |
| 60 | 22% | 81% |
| 64 | 5% | 48% (Tₘ) |
| 68 | <1% | 15% |
Interpretation: The data show a clear thermal shift. In vehicle-treated cells, the melting temperature (Tₘ) of Kinase X is ~56°C. In cells treated with QM-Br, the Tₘ shifts significantly to ~64°C. This +8°C shift is strong, direct evidence that QM-Br binds to and stabilizes Kinase X in its native cellular environment.
Part 3: Unbiased Global Assessment of Cellular Activity
The final pillar of our validation strategy is to move beyond the single-target mindset and assess the global impact of QM-Br on cellular signaling. This provides an unbiased confirmation of the on-target effect and a crucial screen for unforeseen off-target activities. Quantitative phosphoproteomics is the definitive technology for this purpose.[15]
Scientific Principle: Profiling Kinase Inhibitor Action at Scale
Kinase inhibitors, by their very nature, alter the phosphorylation state of cellular proteins. By using high-resolution mass spectrometry, we can identify and quantify thousands of phosphorylation sites across the entire proteome simultaneously.[16][17] When cells are treated with QM-Br, we expect to see a significant and selective decrease in phosphorylation at sites known to be direct or indirect substrates of Kinase X. Conversely, significant changes in phosphorylation of substrates of other kinases could indicate off-target activity.[18]
Experimental Protocol: Phosphoproteomic Profiling
-
Cell Culture and Treatment: Grow cancer cells in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media if performing relative quantification, or use label-free methods. Treat cells with QM-Br or a vehicle control for a short duration (e.g., 2-4 hours) to capture proximal signaling events.
-
Lysis and Digestion: Harvest the cells, lyse them in a denaturing buffer, and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the complex mixture. This is typically done using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[16]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the phosphopeptides and quantify their relative abundance between the QM-Br and vehicle-treated samples. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated.
Data Presentation: Volcano Plot of Phosphorylation Changes
The results are typically visualized in a volcano plot, which plots the statistical significance (-log₁₀ p-value) against the magnitude of change (log₂ fold change).
-
Expected On-Target Result: The phosphorylation site of Substrate Y, the known direct substrate of Kinase X, should appear as one of the most significantly down-regulated sites. Other downstream components of the Kinase X pathway should also show decreased phosphorylation.
-
Assessing Selectivity: The vast majority of the other ~10,000 quantified phosphosites should show no significant change, confirming the high selectivity of QM-Br observed in the biochemical panel. Any other significantly down-regulated phosphosites should be investigated as potential off-targets.
Conclusion: A Triad of Evidence for a Validated Mechanism of Action
Validating the mechanism of action of a novel compound like QM-Br requires a cohesive, multi-layered body of evidence. By systematically progressing through a logical framework, we have built a powerful and trustworthy case:
-
Biochemical Potency & Selectivity: QM-Br directly inhibits the enzymatic activity of its intended target, Kinase X, with high potency and excellent selectivity over other kinases (in vitro).
-
Cellular Target Engagement: QM-Br enters living cells and physically binds to Kinase X, as unequivocally demonstrated by the thermal stabilization observed in the CETSA experiment.
-
Global Phosphoproteomic Profile: The compound's effect on the cellular signaling network is highly specific, leading to the intended down-regulation of the Kinase X pathway with minimal off-target perturbations.
The convergence of these orthogonal lines of evidence provides high confidence that the biological effects of the this compound derivative QM-Br are mediated through the selective inhibition of Kinase X. This validated MoA provides a solid foundation for advancing the compound into further preclinical and clinical development.
References
- [Link to a relevant scientific article or resource about current time inform
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. (2025). BenchChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
- Technologies to Study Kinases. (n.d.). East Port Praha.
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Journal of Medicinal Chemistry.
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (n.d.). Journal of Medicinal Chemistry.
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
- Independent Validation of Kinase Inhibitor Mechanisms of Action: A Compar
- Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models. (2025). BenchChem.
- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. (2025). BenchChem.
- Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. (2025). BenchChem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (n.d.). PubMed.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. (2025). BenchChem.
- A Phosphoproteomics Approach to Identify Candidate Kinase Inhibitor Pathway Targets in Lymphoma-Like Primary Cell Lines. (2013). Bentham Science Publishers.
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2025). PubMed.
- Phosphoproteomics to study kinase inhibitor action. (n.d.). Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München.
- ADP-Glo™ Kinase Assay Protocol. (n.d.).
- Post-Identification Target Validation: Critical Steps in Small-Molecul. (2026). AntBio.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). Journal of American Science.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- CETSA. (n.d.). CETSA.
- Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphoryl
- An In-depth Technical Guide to Small Molecule Target Identification and Valid
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology.
- Target Identification and Valid
- Small Molecule Hit Identification and Valid
- 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004). (n.d.). EvitaChem.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central.
- This compound. (n.d.). PubChem.
- 5-Bromo-8-methylquinoline. (2023). Smolecule.
- The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H). (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eastport.cz [eastport.cz]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. CETSA [cetsa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Halogenated Quinolines: Situating 8-Bromo-6-methylquinoline in the Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Halogenation of this privileged structure is a well-established strategy to modulate its physicochemical properties and enhance its biological efficacy, leading to a diverse array of therapeutic candidates.[2] This guide provides an in-depth comparative analysis of the efficacy of 8-Bromo-6-methylquinoline and other halogenated quinolines, offering insights into their potential as anticancer and antimicrobial agents. Due to the limited publicly available data on the specific biological activity of this compound, this guide will leverage data from structurally related compounds to infer its potential efficacy and provide a comprehensive comparison with other halogenated quinolines.
The Influence of Halogenation on Quinoline Efficacy
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the quinoline ring significantly impacts the molecule's lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's ability to interact with biological targets, thereby affecting its therapeutic potency and spectrum of activity. Structure-activity relationship (SAR) studies have consistently shown that the type and position of the halogen are critical determinants of a quinoline derivative's efficacy.[3][4]
This compound: An Unexplored Potential
While specific efficacy data for this compound is scarce in the public domain, its structural features suggest potential biological activity. The presence of a bromine atom at the 8-position and a methyl group at the 6-position on the quinolinone core may modulate its biological profile.[5] The quinolinone scaffold itself is a well-established pharmacophore with a wide range of activities, including antibacterial, antifungal, and anticancer effects.[1][5] Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound.[5]
Comparative Efficacy of Halogenated Quinolines
To contextualize the potential of this compound, this section presents a comparative overview of the anticancer and antimicrobial efficacy of various halogenated quinolines, supported by experimental data from the literature.
Anticancer Activity
Halogenated quinolines have demonstrated significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][6] The following table summarizes the cytotoxic activity (IC50 values) of selected halogenated quinolines against various cancer cell lines.
| Compound | Halogen(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Fluoroquinolone Derivatives | ||||
| Ciprofloxacin Derivative 27 | Fluoro | HCT-116 (Colon) | 0.87 | [7] |
| Ciprofloxacin Derivative 27 | Fluoro | MCF-7 (Breast) | 1.21 | [7] |
| Levofloxacin Derivative 17a-h | Fluoro | A549 (Lung) | 1.69 - 18.55 | [6] |
| Chloroquinoline Derivatives | ||||
| 5-Chloroquinolin-8-ol (Cloxyquin) | Chloro | M. tuberculosis | 0.062 - 0.25 (MIC, µg/mL) | [8] |
| 7-Chloroquinoline Derivative (MBHA hybrid) | Chloro | HL-60 (Leukemia) | 4.60 | [9] |
| Bromoquinoline Derivatives | ||||
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | HT-29 (Colon) | ~12.4 (µg/mL) | |
| 6-Bromoquinazoline derivative 8e | Bromo | MCF-7 (Breast) | 35.14 | [10] |
| Iodoquinoline Derivatives | ||||
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Chloro, Iodo | P. chlamydospora (Fungus) | 10 (MIC, µg/mL) | [11] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Chloro, Iodo | P. aleophilum (Fungus) | 1 (MIC, µg/mL) | [11] |
Antimicrobial Activity
The quinoline core is the backbone of a major class of antibiotics.[12] Halogenation can enhance the antimicrobial spectrum and potency of these compounds. The following table presents the minimum inhibitory concentration (MIC) values for selected halogenated quinolines against various microbial strains.
| Compound | Halogen(s) | Microbial Strain | MIC (µM or µg/mL) | Reference(s) |
| Fluoroquinolone Derivatives | ||||
| Ciprofloxacin | Fluoro | E. coli | Varies | [13] |
| Chloroquinoline Derivatives | ||||
| 5-Chloroquinolin-8-ol (Cloxyquin) | Chloro | M. tuberculosis | 0.125 (MIC50, µg/mL) | [8] |
| 3-amino-7-chloro-3,4-dihydro-1-hydroxycarbostyril | Chloro | C. neoformans | 0.2 (µg/mL) | [14] |
| Bromoquinoline Derivatives | ||||
| Halogenated Quinoline Analogues | Bromo | C. neoformans | 0.05 - 0.78 | [15] |
| Iodoquinoline Derivatives | ||||
| 5-Chloro-7-iodo-8-hydroxyquinoline | Chloro, Iodo | P. chlamydospora | 10 (µg/mL) | [11] |
| 5-Chloro-7-iodo-8-hydroxyquinoline | Chloro, Iodo | P. aleophilum | 1 (µg/mL) | [11] |
Mechanisms of Action: A Deeper Dive
The therapeutic effects of halogenated quinolines are underpinned by their interaction with various cellular targets and signaling pathways.
Inhibition of DNA Gyrase and Topoisomerase
A primary mechanism of action for many quinolone-based antibacterial and anticancer agents is the inhibition of DNA gyrase and topoisomerase IV in bacteria, and topoisomerase I and II in eukaryotic cells.[16][17][18] These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks in the DNA, ultimately leading to cell death.[18][19]
Modulation of Cell Signaling Pathways
Halogenated quinolines have also been shown to modulate critical intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[7] Some quinoline derivatives have been found to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[20][21]
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents, including halogenated quinolines, exert their effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioners of apoptosis.[1][22][23]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, this section provides detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline in the appropriate culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[1]
-
Incubation: Incubate the plate for a period of 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][24]
Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. cell lines ic50: Topics by Science.gov [science.gov]
- 14. In Vitro and In Vivo Activity of a Synthetic Halogenated Quinoline Against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Biological Target Validation for 8-Bromo-6-methylquinoline Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Imperative of Target Validation
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The derivative 8-Bromo-6-methylquinoline, in particular, represents a versatile synthetic intermediate.[3] Its bromine atom at the 8-position serves as a reactive handle for introducing diverse functional groups, enabling extensive structure-activity relationship (SAR) studies.[3] While the therapeutic potential of this scaffold is clear, a critical bottleneck in the drug discovery pipeline remains: the unambiguous identification and validation of the specific biological target(s) responsible for its efficacy.[4]
Target validation is the crucial process of demonstrating that a specific molecular target is directly involved in a disease pathway and that modulating it with a compound, such as an this compound derivative, will lead to a therapeutic effect.[5] Without this validation, promising compounds can fail in later clinical stages, wasting significant time and resources. This guide provides a comparative analysis of modern experimental strategies to robustly validate the biological targets of this compound derivatives, empowering researchers to build a confident, data-driven case for their compound's mechanism of action.
Section 1: A Comparative Framework for Target Validation Methodologies
The journey from a putative target to a validated one requires a multi-pronged approach. No single technique is sufficient; instead, orthogonal methods that interrogate the compound-target interaction from different angles provide the highest degree of confidence. The primary goal is to distinguish direct, causal engagement from indirect, downstream effects or non-specific binding.
Here, we compare three pillars of target validation: genetic approaches, direct biophysical/biochemical methods, and chemical proteomics.
| Methodology | Core Principle | Key Advantages | Limitations & Considerations | Best Suited For... |
| Genetic (CRISPR-Cas9) | Gene editing (knockout, knock-in, or interference) is used to remove or alter the putative target protein. The cellular phenotype in response to the compound is then compared between wild-type and modified cells.[6] | Directly tests the necessity of the target for the compound's effect. Provides strong evidence for on-target activity.[] High specificity and permanent genomic modification.[] | Does not prove direct binding. Potential for off-target gene editing or cellular compensation mechanisms. Can be time-consuming to generate stable cell lines.[4] | Confirming that a hypothesized target is essential for the observed cellular phenotype. De-validating false targets early.[8] |
| Biophysical (CETSA) | Based on the principle of ligand-induced thermal stabilization.[9] Direct binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[10][11] | Confirms direct physical interaction (target engagement) in a physiologically relevant context (live cells or tissues).[9][10] Label-free, requiring no modification of the compound.[10] | Not all ligand binding events result in a detectable thermal shift.[12] Can be lower throughput for initial discovery, though plate-based formats exist.[11] | Validating direct target engagement in intact cells. Determining compound potency (EC50) for target binding.[10] |
| Chemical Proteomics (ABPP) | Utilizes chemical probes, often based on the compound of interest, to covalently label and identify protein targets within a complex proteome.[13][14] | Can identify novel or unexpected targets in an unbiased, global manner.[15] Provides a direct readout of enzyme activity and can identify "druggable" sites.[16] | Requires chemical modification of the parent compound, which may alter its activity or binding.[17] Can be technically complex. | Deconvoluting the mechanism for compounds discovered via phenotypic screens. Identifying off-targets.[18] |
Section 2: Visualizing the Target Validation Workflow
A systematic approach is crucial for efficiently navigating the target validation process. The following workflow illustrates a logical progression from initial hypothesis to a robustly validated target.
Caption: Mechanism of ligand-induced thermal stabilization in CETSA.
Conclusion and Expert Recommendations
Validating the biological target of a novel compound series like this compound derivatives is a non-negotiable step in building a successful drug discovery program. While chemical proteomics can be invaluable for initial hypothesis generation, a combination of genetic and biophysical methods provides the most robust and compelling validation package.
We recommend an integrated approach:
-
Hypothesize: Use broad, unbiased methods like chemical proteomics or computational prediction to identify high-probability candidate targets.
-
Validate Necessity: Employ CRISPR-Cas9 to rapidly confirm that the candidate target is essential for the compound's desired phenotype. This step efficiently eliminates false positives.
-
Confirm Engagement: Once necessity is established, use CETSA to prove direct, physical binding of your compound to the target in a cellular environment. This confirms the mechanism and provides a quantitative measure of target engagement potency.
By systematically applying these orthogonal approaches, researchers can move forward with confidence, knowing their compound's mechanism of action is built on a solid, experimentally validated foundation.
References
- Wright, M. H., & Sieber, S. A. (2016). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 85, 41-69.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Zalmas, P. (2022).
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
- BOC Sciences. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- Vinogradov, A. A., et al. (2019). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Frontiers in microbiology, 10, 292.
- Yao, S. Q., & Crews, C. M. (2011). Activity-Based Protein Profiling: Recent Advances in Probe Development and Applications.
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450-457.
- Biocompare. (2022).
- Chen, X., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 343.
- BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- Li, Z., & Li, X. (2011). Identification and validation of protein targets of bioactive small molecules. Current protocols in chemical biology, 3(4), 179-195.
- Journal of Biomedicine and Biochemistry. (2024).
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1444, 153-172.
- University College London. (n.d.).
- BenchChem. (2025). In Vivo Efficacy of 8-bromo-6-methylquinolin-2(1h)
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- Voll-Loring, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2209-2218.
- Lee, H., & Kim, Y. (2017). Target identification for biologically active small molecules using chemical biology approaches. Archives of pharmacal research, 40(10), 1125-1138.
- CETSA. (n.d.). CETSA.
- Koutsoukas, A., et al. (2019). Validation strategies for target prediction methods.
- Wang, X., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery.
- Asif, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4234.
- Kumar, S., & Narasimhan, B. (2018). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 18(1), 5-24.
- MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- Koniev, O., & Wagner, A. (2015). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 32(11), 1564-1580.
- Ucisik, M. N., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC medicinal chemistry, 14(3), 503-511.
- Zhang, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal transduction and targeted therapy, 5(1), 58.
- Koniev, O., & Wagner, A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. CETSA [cetsa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 16. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Introduction: The Challenge of Isomeric Purity in Heterocyclic Synthesis
An Objective Comparison of Analytical Methodologies for the Analysis of Isomeric Impurities in the Synthesis of 8-Bromo-6-methylquinoline
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This compound is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility is contingent on its structural integrity and purity. The synthesis of such polysubstituted quinolines, often achieved through classic methods like the Skraup or Doebner-von Miller reactions, presents a formidable challenge: the potential for the co-formation of isomeric impurities.[1][2] These isomers, possessing the same molecular formula but differing in the arrangement of the bromo and methyl substituents, can exhibit vastly different physicochemical and biological properties.[3] Consequently, the ability to accurately separate, identify, and quantify these impurities is not merely an analytical task but a critical component of quality control, process optimization, and regulatory compliance in drug development.
This guide provides an in-depth comparison of the primary analytical techniques used to tackle this challenge: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to select the most appropriate methodology for their specific needs.
Synthetic Origins of Isomeric Impurities
The classic Skraup synthesis is a robust method for creating the quinoline core.[4] A plausible route to this compound involves the reaction of 2-bromo-4-methylaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[2][5] During this process, glycerol is first dehydrated to the highly reactive α,β-unsaturated aldehyde, acrolein.[2] This undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring.
The primary analytical challenge arises from the cyclization step. While the electronics and sterics of the starting 2-bromo-4-methylaniline strongly favor cyclization to the desired this compound, harsh reaction conditions can potentially lead to minor regioisomeric products. The most probable isomeric impurity would be the 6-bromo-8-methylquinoline, although its formation would be significantly less favored. Other impurities can include unreacted starting materials and polymeric tar, a common byproduct of the vigorous Skraup reaction.[1]
Caption: Plausible formation of this compound and an isomeric impurity via the Skraup synthesis.
A Comparative Analysis of Key Analytical Techniques
The effective characterization of the final product requires a multi-pronged analytical approach. While techniques like Thin Layer Chromatography (TLC) are suitable for initial reaction monitoring, quantitative analysis demands more powerful and precise methods.[6] We will compare HPLC, GC-MS, and NMR, as they provide orthogonal and complementary information crucial for comprehensive purity assessment.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Expertise & Causality: The choice of HPLC column (stationary phase) is the most critical parameter for separating positional isomers like this compound and its potential counterparts.[9] Standard C18 columns rely on hydrophobic interactions and may not provide sufficient selectivity. A column with a phenyl-based stationary phase is often a superior choice. The phenyl groups offer π-π interactions with the aromatic quinoline ring system, providing an alternative separation mechanism that can effectively resolve isomers with subtle differences in their electronic structure and shape. Furthermore, quinoline's basic nitrogen atom is ionizable. Adjusting the mobile phase pH with additives like formic or trifluoroacetic acid can control the protonation state, altering retention and improving peak shape and resolution.[9]
Experimental Protocol: HPLC-UV Method for Isomer Separation
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start at 30% B
-
Linear ramp to 80% B over 15 minutes
-
Hold at 80% B for 2 minutes
-
Return to 30% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Sample Preparation: Dissolve approximately 1 mg/mL of the crude product in acetonitrile. Filter through a 0.45 µm syringe filter.
Data Presentation: Expected Chromatographic Performance
| Compound | Expected Retention Time (min) | Resolution (Rs) | Comments |
| This compound | ~12.5 | - | Main peak, should be sharp and symmetrical. |
| 6-Bromo-8-methylquinoline | ~12.1 | > 1.5 | Isomers often have slightly different polarities, leading to different retention. |
Trustworthiness: This method is self-validating through system suitability tests. Before analysis, inject a standard mixture to confirm that the resolution (Rs) between the main peak and any known impurity is greater than 1.5, ensuring baseline separation. Peak tailing for the main component should be less than 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and semi-volatile compounds.[3] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Expertise & Causality: For quinoline derivatives, a mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), provides an excellent balance of selectivity and thermal stability.[10] The temperature program is critical; a slow ramp rate allows for the separation of isomers with very close boiling points. While the electron ionization (EI) mass spectra of positional isomers are often very similar or identical due to identical fragmentation pathways, the chromatographic separation is what enables their distinction.[3][11] The mass spectrometer serves as a highly specific detector, confirming that peaks with different retention times have the expected molecular mass (m/z 221/223 for brominated methylquinoline, showing the characteristic isotopic pattern of bromine).
Experimental Protocol: GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.[10]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Inlet Temperature: 260 °C
-
Injection Volume: 1 µL (Split ratio 50:1).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 300
-
Source Temperature: 230 °C
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in dichloromethane or ethyl acetate.[7][10]
Data Presentation: Expected GC-MS Results
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Comments |
| This compound | ~10.2 | 223/221 (M+) , 142, 115 | The molecular ion pair is the most definitive fragment. |
| 6-Bromo-8-methylquinoline | ~10.0 | 223/221 (M+) , 142, 115 | Fragmentation is identical; separation relies solely on chromatography. |
Trustworthiness: The method's reliability is confirmed by analyzing a blank solvent injection to ensure no system contamination and by verifying the characteristic Br isotope pattern (approx. 1:1 ratio for m/z M+ and M+2) for all relevant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the unambiguous structural elucidation of molecules.[12] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the definitive identification of isomers without prior physical separation, provided the sample is sufficiently pure.
Expertise & Causality: For distinguishing this compound from a potential 6-bromo-8-methylquinoline impurity, ¹H NMR is exceptionally powerful. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.[13] For example, in the desired 8-bromo product, the proton at C7 will be a singlet (or a very narrow doublet due to small long-range coupling), whereas the proton at C5 will be a singlet. In the 6-bromo isomer, the protons at C5 and C7 would both be doublets, coupled to each other. The distinct patterns provide a definitive structural fingerprint. Two-dimensional NMR techniques like COSY can further confirm proton-proton coupling networks, solidifying the structural assignment.[12]
Experimental Protocol: ¹H NMR for Structural Verification
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters:
-
Experiment: Standard ¹H acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45°.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
-
Data Analysis: Integrate all signals. The ratio of the methyl protons (~3H) to the aromatic protons (~5H) should be correct. Analyze the chemical shifts and coupling constants (J-values) in the aromatic region to confirm the substitution pattern.
Data Presentation: Expected ¹H NMR Chemical Shift Differences (Illustrative)
| Proton Position | This compound (Expected Pattern) | 6-Bromo-8-methylquinoline (Expected Pattern) |
| H-2, H-3, H-4 | Complex pattern, typical for quinoline hetero-ring | Similar complex pattern |
| H-5 | Singlet | Doublet |
| H-7 | Singlet | Doublet |
| Methyl (CH₃) | Singlet (~2.5 ppm) | Singlet (~2.6 ppm) |
Trustworthiness: NMR is an inherently quantitative technique (qNMR) when a certified internal standard is used. The structural assignment is self-validating based on the fundamental principles of chemical shifts and spin-spin coupling. The data must be consistent with the proposed structure; any deviation indicates the presence of an impurity or an incorrect assignment.
Head-to-Head Methodology Comparison
The following workflow and table summarize the strengths and applications of each technique in the analysis of this compound.
Caption: Integrated analytical workflow for the quality control of synthesized this compound.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative purity analysis, isomer ratio determination | Identification of volatile/semi-volatile impurities | Unambiguous structural confirmation, absolute purity (qNMR) |
| Separation Power | Excellent for positional isomers with optimized column/mobile phase | Excellent for isomers with different boiling points | None (analyzes bulk sample) |
| Identification Power | Low (based on retention time and UV spectrum) | High (based on mass spectrum and fragmentation) | Definitive (based on unique magnetic environment of nuclei) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (mg to µg range) |
| Sample Throughput | High | Medium | Low |
| Key Advantage | Robust, quantitative, widely available for routine QC | High sensitivity and specificity for unknown identification | Provides complete structural information |
| Key Limitation | Co-eluting impurities may be missed; requires reference standards | Not suitable for non-volatile impurities; isomers may have identical mass spectra | Low sensitivity; complex mixtures are difficult to interpret |
Conclusion and Recommendations
There is no single "best" method for the analysis of isomeric impurities in the synthesis of this compound. Instead, a complementary approach provides the most comprehensive and trustworthy results.
-
For routine quality control and batch release , HPLC-UV is the method of choice. It is robust, provides accurate quantification of the main component, and can effectively resolve and quantify known isomeric impurities once the method is validated.
-
For in-depth impurity profiling and identification of unknown byproducts , GC-MS is indispensable. Its high sensitivity is crucial for detecting trace-level impurities that could be missed by other techniques.
-
For the definitive structural confirmation of the final product and reference standards , NMR Spectroscopy is the gold standard. It provides irrefutable proof of the substitution pattern, ensuring that the desired isomer has been synthesized.
By strategically combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds, paving the way for successful downstream applications.
References
- BenchChem. (2025). common impurities in 6-Chloroquinoline synthesis and their removal. BenchChem.
- Finar, I. L. (1973). Organic Chemistry, Volume 1 (6th ed.). Longman.
- BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H). BenchChem.
- BenchChem. (2025). A Researcher's Guide to Distinguishing Quinoline Isomers: A Comparative Analysis of Analytical Methods. BenchChem.
- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and this compound-2-carbaldehyde 4.
- ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. ChemicalBook.
- ResearchGate. (n.d.). GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in chloroform solvent.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy. BenchChem.
- TSI Journals. (n.d.).
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- PubChem. (n.d.). 6-Methylquinoline. PubChem.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- ResearchGate. (2015). The Skraup Synthesis of Quinolines.
- Wikipedia. (n.d.). Skraup reaction. Wikipedia.
- BenchChem. (2025).
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. tsijournals.com [tsijournals.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 8-Bromo-6-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the quinoline scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 8-bromo-6-methylquinoline and its analogs represent a promising chemical space for the development of targeted therapies, particularly as kinase inhibitors. However, the clinical success of any small molecule hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology. Therefore, a thorough understanding and early assessment of a compound's cross-reactivity profile are paramount in the drug discovery pipeline.
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives. While specific experimental data for this exact compound is not extensively available in the public domain, we will leverage data from structurally similar brominated quinoline and quinazolinone derivatives to provide insights into potential off-target interactions. This guide will delve into the rationale behind experimental design, present detailed protocols for key cross-reactivity assays, and offer a comparative analysis to inform the selection and optimization of lead candidates.
The Rationale for Cross-Reactivity Profiling
The quinoline core is a common feature in many kinase inhibitors, which achieve their therapeutic effect by blocking the activity of specific kinases involved in disease signaling pathways. However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology creates a significant potential for off-target binding of kinase inhibitors, leading to a variety of unintended biological consequences.
Furthermore, the introduction of a bromine atom at the 8-position of the quinoline ring, while potentially enhancing potency and modulating physicochemical properties, also necessitates a careful evaluation of its impact on selectivity. Halogen bonding and altered electronic distribution can influence interactions with a wide range of biological macromolecules beyond the intended target.
A critical aspect of safety pharmacology is the assessment of a compound's activity against a panel of known liability targets, such as the hERG ion channel. Blockade of the hERG channel by various chemical entities, including some quinoline-based drugs, can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Therefore, a systematic approach to cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design, enabling the early identification and mitigation of potential liabilities.
Comparative Analysis of Structurally Related Compounds
To illustrate the importance of selectivity, the following table summarizes the in vitro cytotoxicity of various brominated quinoline and quinazolinone derivatives against a panel of human cancer cell lines and a normal cell line. This data, while not a direct measure of cross-reactivity against specific off-targets, provides a preliminary indication of a compound's therapeutic index – the ratio between its cytotoxic effect on cancer cells versus normal cells. A larger therapeutic index is generally desirable, suggesting a greater window of selectivity.
Table 1: Comparative Cytotoxicity of Brominated Quinolone and Quinazolinone Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
Disclaimer: The data presented is for structurally similar compounds and should be interpreted with caution as the activity of this compound may vary.
Experimental Methodologies for Assessing Cross-Reactivity
A comprehensive assessment of cross-reactivity involves a multi-tiered approach, combining in silico predictions with in vitro experimental validation. Here, we detail two widely used experimental techniques for quantifying the binding of a test compound to a panel of off-targets.
Competitive Binding Assays
Competitive binding assays are a cornerstone of cross-reactivity studies. The principle involves the competition between a labeled ligand (e.g., fluorescent or radioactive) and the unlabeled test compound for binding to a specific target protein. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity for that target.
The Fluorescence Polarization (FP) assay is a homogeneous, solution-based technique that is well-suited for high-throughput screening of compound libraries against a panel of purified protein targets.[1]
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe. When the probe is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein, the rotational motion of the probe is slowed, resulting in an increase in the polarization of the emitted light. In a competitive format, an unlabeled test compound that binds to the same site on the protein will displace the fluorescent probe, causing a decrease in polarization.[2]
-
Experimental Workflow:
Caption: General workflow for Surface Plasmon Resonance analysis.
-
Detailed Protocol:
-
Immobilization of Target Protein:
-
Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the this compound derivative in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the test compound sequentially over the sensor surface containing the immobilized target protein.
-
Monitor the association of the compound during the injection and the dissociation after the injection in real-time.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
-
Conclusion and Future Directions
The development of selective this compound derivatives holds significant promise for the discovery of novel therapeutic agents. However, a thorough and early assessment of their cross-reactivity is crucial for mitigating the risks of off-target effects and ensuring clinical success. This guide has provided a framework for approaching these critical studies, from the underlying rationale to detailed experimental protocols for robust and quantitative analysis.
While direct experimental data for this compound is currently limited, the comparative data from structurally related analogs underscores the importance of evaluating both efficacy and selectivity in parallel. The application of techniques such as Fluorescence Polarization and Surface Plasmon Resonance allows for the systematic profiling of these compounds against a broad panel of kinases and other relevant off-targets.
Future research should focus on the synthesis and comprehensive profiling of a library of this compound derivatives to establish clear structure-activity relationships (SAR) and structure-selectivity relationships (SSR). By integrating computational modeling with rigorous experimental validation, researchers can rationally design next-generation quinoline-based inhibitors with improved potency and a superior safety profile.
References
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Du, Y. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1278, 489-503.
- Mo, J., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(9), 855-871.
Sources
The Evolving Landscape of Anticancer Agents: A Comparative Performance Analysis of 8-Bromo-6-methylquinoline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, heterocyclic framework provides an ideal backbone for the strategic placement of functional groups that can modulate biological activity. This guide offers an in-depth comparative analysis of 8-Bromo-6-methylquinoline , a promising but sparsely documented derivative, benchmarking its predicted performance against structurally related analogs that have been evaluated in preclinical anticancer assays.
While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes data from closely related brominated quinolines to provide a robust, evidence-based projection of its potential efficacy.[1][2] We will delve into the causality behind experimental design, present detailed protocols for key assays, and explore the likely signaling pathways through which this class of compounds exerts its cytotoxic effects.
The Rationale for Bromination and Methylation: A Structure-Activity Relationship (SAR) Perspective
The specific substitution pattern of this compound—a bromine atom at the C8 position and a methyl group at C6—is not arbitrary. Structure-activity relationship (SAR) studies on quinoline derivatives have consistently demonstrated that the nature and position of substituents are critical determinants of their anticancer potency.[4][5]
-
The Role of Bromine: The introduction of a bromine atom, a halogen, can significantly alter a molecule's physicochemical properties.[4] Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[2] Furthermore, its electron-withdrawing nature can modulate the electronic landscape of the quinoline ring, potentially influencing interactions with biological targets.[4] Studies on other brominated quinolines have shown that the position of the bromine atom is crucial; for instance, substitutions at the C5 and C7 positions have been linked to significant antiproliferative activity.[4] While data on C8 substitution is less common, it is a key area for exploration.
-
The Influence of the Methyl Group: The methyl group at the C6 position can impact the compound's lipophilicity, which in turn affects its membrane permeability and overall pharmacokinetic profile. It can also introduce steric effects that may favor or hinder binding to a specific target site.
This guide will focus on benchmarking this compound's anticipated performance in a standard in vitro cytotoxicity assay, a foundational experiment in anticancer drug discovery.
Comparative In Vitro Cytotoxicity: Benchmarking Against Key Analogs
The most relevant and widely used preliminary assay for anticancer compounds is the cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.[1][5]
While IC50 values for this compound are not available, we can project its potential potency by comparing the performance of structurally similar, highly brominated quinoline derivatives from peer-reviewed studies.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Projected: this compound | HT29 (Colon), HeLa (Cervical), C6 (Glioblastoma) | Hypothesized to be in the low micromolar range | N/A |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (Compound 7) | HT29 (Colon) | 48.6 | [4] |
| HeLa (Cervical) | 49.2 | [4] | |
| C6 (Glioblastoma) | 50.1 | [4] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Colon) | 21.7 | [4] |
| HeLa (Cervical) | 24.1 | [4] | |
| C6 (Glioblastoma) | 23.9 | [4] | |
| 6,8-Dibromo-5-nitroquinoline (Compound 17) | HT29 (Colon) | 26.2 | [4] |
| HeLa (Cervical) | 24.1 | [4] | |
| C6 (Glioblastoma) | 50.0 | [4] | |
| 5-Fluorouracil (5-FU) (Standard Chemotherapeutic) | HT29, HeLa, C6 | Variable, but often used as a positive control | [4] |
Analysis of Comparative Data:
The data presented for the highly substituted analogs suggest that poly-bromination, often in combination with other functional groups like methoxy, hydroxy, or nitro groups, results in significant cytotoxic activity against a range of cancer cell lines.[4] For instance, compound 11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline) exhibits potent activity with IC50 values in the low micromolar range across all three cell lines.[4] The introduction of a nitro group in compound 17 also leads to notable potency.[4]
Based on these findings, it is reasonable to hypothesize that This compound , with its single bromine substitution, may exhibit moderate to good cytotoxic activity. Its performance will likely be influenced by the interplay between the bromine and methyl groups. Further derivatization, such as the introduction of additional bromine atoms or other functional groups, could be a promising strategy to enhance its anticancer potency.
Unraveling the Mechanism of Action: Potential Signaling Pathways
The cytotoxic effects of quinoline derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with critical cellular processes like DNA replication.[1][4]
Induction of Apoptosis
Many anticancer quinolines trigger apoptosis, a controlled and organized process of cell dismantling that avoids the inflammatory response associated with necrosis. This is often a key indicator of a compound's therapeutic potential.[6]
Caption: Hypothesized apoptotic pathway induced by this compound.
Inhibition of Topoisomerase I
Several brominated quinoline derivatives have been shown to inhibit human topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death.
Experimental Protocols: A Guide to Benchmarking
To empirically determine the performance of this compound and validate the hypotheses presented in this guide, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity: MTT Assay
This protocol outlines the steps for conducting an MTT assay to determine the IC50 value of this compound against a panel of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT29, HeLa, C6)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture the chosen cancer cell lines in complete growth medium. On the day of the experiment, trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.[2]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate the plates for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.[2]
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is still forthcoming, a comparative analysis of its structurally related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The data from highly brominated quinolines suggest that this compound is likely to exhibit cytotoxic activity in the low to moderate micromolar range against various cancer cell lines.
Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these predictions. Subsequent studies could explore its mechanism of action in more detail, including its effects on apoptosis, the cell cycle, and specific kinase targets. Furthermore, the synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of even more potent and selective anticancer agents. This guide provides a foundational framework for initiating such a research program, grounded in the established principles of medicinal chemistry and cancer biology.
References
- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.
- Mishra, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (n.d.). In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition). ResearchGate.
- Singh, A., et al. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic Chemistry.
- ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
- Kamal, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Letters in Drug Design & Discovery.
- Diaz de Arce, H., Greene Jr., J. L., & Capps, J. D. (1950). Some Derivatives of this compound. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-6-methylquinoline
Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. 8-Bromo-6-methylquinoline, a halogenated heterocyclic compound, serves as a valuable intermediate in organic synthesis and drug development.[1][2] However, its chemical properties—specifically the presence of a bromine atom on an aromatic ring system—necessitate a rigorous and informed approach to waste management. This guide provides the essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: The "Why" Behind the Protocol
The core principle for disposing of this compound is its classification as halogenated organic waste .[5] The carbon-bromine bond dictates its disposal pathway. Improper disposal, such as mixing with non-halogenated waste or attempting incineration at inadequate temperatures, can lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6][7] Therefore, strict segregation is not merely a regulatory formality but a critical step in preventing the generation of highly toxic and persistent environmental pollutants.
| Hazard Classification | Description | GHS Pictogram | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | pictogram | Avoid direct contact. Wear appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | pictogram | Wear chemical splash goggles. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4] | pictogram | Handle only in a well-ventilated area or a certified chemical fume hood.[8] |
This data is synthesized from related quinoline compounds and represents the expected hazard profile.
Core Disposal Principles & Personal Protective Equipment (PPE)
Adherence to a multi-layered safety strategy is paramount. This begins with establishing core principles for waste handling and utilizing the correct personal protective equipment as mandated by OSHA's laboratory standards (29 CFR 1910.1450).[8][9]
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Wear tightly fitting safety goggles or a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[8][10] This is critical to prevent eye irritation from splashes or solid particulates. |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile or neoprene).[11] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[12] |
| Body Protection | A fully buttoned, long-sleeved lab coat is mandatory to protect against skin contact.[11] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn. |
| Respiratory Protection | All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors, mitigating the risk of respiratory irritation.[13] |
Step-by-Step Disposal Protocols
The fundamental rule is that no amount of this compound waste should be disposed of down the drain or in regular trash .[11][13] All waste streams must be treated as hazardous.
Protocol 3.1: Disposal of Solid Waste
This category includes unused or expired pure compounds, reaction residues, and contaminated consumables (e.g., weighing paper, gloves, silica gel, TLC plates).
-
Segregation: At the point of generation, place all solid waste contaminated with this compound into a designated, durable, and sealable container. This is typically a plastic-lined pail or a labeled hazardous waste bag.[14]
-
Container Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag as soon as the first item is placed inside.[15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The appropriate hazard identification (e.g., "Irritant").[16]
-
-
Storage: Keep the solid waste container sealed when not in use. Store it in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[11][15]
-
Final Disposal: Once the container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[14]
Protocol 3.2: Disposal of Liquid Waste
This category includes solutions of this compound in organic solvents from reactions, extractions, or chromatography.
-
Segregation: This is the most critical step. This waste MUST be collected in a designated "Halogenated Organic Waste" container.[5][11]
-
Causality: Halogenated waste streams are typically incinerated at specific high temperatures to ensure the complete destruction of the molecules and prevent the formation of toxic byproducts.[17] This process is different and often more costly than the disposal of non-halogenated solvents. Mixing these streams constitutes improper disposal and can increase disposal costs significantly.[15]
-
-
Container Selection: Use a designated, leak-proof container compatible with the solvents being used. The container must have a screw-top cap to prevent spills and vapor release.[5]
-
Container Labeling: Label the container with a hazardous waste tag before adding any waste.[5] The label must specify "Halogenated Organic Waste" and list all components, including "this compound" and all solvents, with estimated percentages.[15]
-
Storage: Keep the container tightly closed and stored in a secondary containment bin within a ventilated area or fume hood.[15]
-
Final Disposal: When the container is approximately 90% full, schedule a pickup with your institution's EHS office. Do not overfill containers.[11]
Protocol 3.3: Spill and Decontamination Procedures
Accidental spills require immediate and correct action to mitigate exposure and prevent environmental contamination.
-
Ensure Safety: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's EHS emergency line.[16]
-
Don PPE: Before addressing the spill, wear the appropriate PPE as detailed in the table above.[16]
-
Containment: For small, manageable spills, prevent the spread by enclosing the area with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[8][18] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and place it into the designated solid halogenated hazardous waste container.[18]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), using fresh paper towels for each wipe. Place all used cleaning materials into the solid hazardous waste container.[14]
-
Final Steps: Seal the waste container, ensure it is properly labeled, and wash your hands thoroughly.
Disposal Workflow Diagram
This diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- PubChem.this compound.
- PubChem.6-Bromo-8-methylquinoline.
- PubChem.8-Bromoquinoline.
- Davidson College.Lab Safety.[Link]
- New Jersey Department of Health.Quinoline - Hazardous Substance Fact Sheet.[Link]
- New Zealand Ministry for the Environment.
- U.S. Environmental Protection Agency (EPA).Other Disposal Guidance: Brominated Flame Retardants (Electronics and Furniture).[Link]
- Centers for Disease Control and Prevention (CDC).
- Morf, L. S., et al.Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]
- U.S. Environmental Protection Agency (EPA).Environmental Fact Sheet, Organobromine.[Link]
- Braun Research Group, University of Illinois.
- MDPI.Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.[Link]
- Carl ROTH.Safety Data Sheet: Quinoline yellow (C.I. 47005).[Link]
- Temple University.
- ResearchGate.
- Occupational Safety and Health Administration (OSHA).1910.
- University of Maryland.EPA Hazardous Waste Codes.[Link]
- eCFR.
- Occupational Safety and Health Administration (OSHA).
- Occupational Safety and Health Administration (OSHA).Chemical Hazards and Toxic Substances - Standards.[Link]
- U.S. Environmental Protection Agency (EPA).Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. chm.pops.int [chm.pops.int]
- 7. researchgate.net [researchgate.net]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lab Safety | Davidson [davidson.edu]
- 13. cdc.gov [cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling 8-Bromo-6-methylquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Bromo-6-methylquinoline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure to this halogenated quinoline derivative. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the hazard profile of closely related compounds, including 8-bromoquinoline and other substituted quinolines.[1][2]
Immediate Safety and Hazard Assessment
This compound and its analogs are classified as hazardous substances.[2][3] The primary hazards associated with this class of compounds are:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled as a potentially toxic substance.[1]
GHS Hazard Classification Summary
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2][3] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[2][3] | |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation[2][3] |
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.[4][5][6]
| Body Part | Protection | Specifications | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is advisable to use gloves with a thickness of at least 5 mils and to change them immediately after any contact. For prolonged handling, consider double-gloving. | To prevent skin contact, which can cause irritation.[5] |
| Eyes | Safety Goggles | Wear chemical safety goggles that provide a complete seal around the eyes to protect from dust and splashes. Standard safety glasses with side shields are not sufficient.[7] | To protect eyes from splashes and dust, which can cause serious eye irritation.[5] |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact. | To prevent skin contact and contamination of personal clothing.[5] |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[5][7] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5] |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above. Confirm that the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weighing vessel.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.
-
-
Dispensing:
-
Immediately after weighing, securely close the stock container.
-
If dissolving the compound, add the solvent slowly to the weighing vessel within the fume hood to avoid splashing.
-
-
Cleanup:
-
Wipe down the spatula and the weighing area with a solvent-moistened cloth (e.g., 70% ethanol) to decontaminate the surfaces.
-
Dispose of the cloth in the designated solid hazardous waste container.
-
Emergency Procedures
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust. For a liquid spill, use an inert absorbent material like sand or vermiculite to soak up the spill.[1]
-
Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9][10] |
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation of waste generated from handling this compound.
Disposal Steps:
-
Solid Waste: All disposable PPE (gloves, lab coat if disposable), contaminated weighing paper, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste. Do not pour this waste down the drain.[1][8]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8]
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- 6-Bromo-8-methylquinoline. (n.d.). PubChem.
- 8-Bromoquinoline Safety Data Sheet. (2025, December 20). Thermo Fisher Scientific.
- 8-Bromoquinoline. (n.d.). PubChem.
- 6-Methylquinoline. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline. (n.d.). Benchchem.
- Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z). (n.d.). Benchchem.
- 6-Bromo-7-chloro-8-methylquinoline Safety Data Sheet. (2022, August 11). ChemicalBook.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet. (2025, October 3). MedchemExpress.com.
- 8-Bromoisoquinoline Safety Data Sheet. (2025, June 11). Cayman Chemical.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Grainger.
- SAFETY DATA SHEET. (2021, December 24). Thermo Fisher Scientific.
- 6-Bromo-2-methylquinoline Safety Data Sheet. (2025, July 26). ChemicalBook.
- 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS. (n.d.). Echemi.com.
- 6-Bromo-2-methylquinoline 97. (n.d.). Sigma-Aldrich.
- Safe Handling of Cannulas and Needles in Chemistry Laboratories. (n.d.). ResearchGate.
- Safety Data Sheet: 8-Methylquinoline. (n.d.). Carl Roth.
- Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). ZNU.
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). American Chemical Society.
- SAFETY D
- 84839-95-2(this compound) Product Description. (n.d.). ChemicalBook.
- Proper Disposal of 6-Bromoquinoline-8-carbonitrile: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- 6-Bromoquinoline - SAFETY D
- The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019, April 14). The Aquila Digital Community.
- N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors. (2024, August 22). Journal of Medicinal Chemistry.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
